3-Hydroxy-2-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBKQKRDJPBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975623 | |
| Record name | 3-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-00-6 | |
| Record name | 602-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2-nitrobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid for Advanced Research and Development
This guide provides an in-depth technical overview of this compound (CAS No. 602-00-6), tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to explore the causality behind its synthesis, its versatile applications as a synthetic intermediate, and the critical protocols for its safe handling and characterization.
Core Chemical Identity and Physicochemical Properties
This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring a carboxyl group, a hydroxyl group, and a nitro group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The electronic effects of these substituents—the electron-withdrawing nature of the nitro and carboxyl groups and the electron-donating character of the hydroxyl group—create a unique reactivity profile that can be strategically exploited in the synthesis of complex molecules.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 602-00-6 [1][2][3][4][5].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 602-00-6 | [1][2][4][5] |
| Molecular Formula | C₇H₅NO₅ | [1][2][3][5] |
| Molecular Weight | 183.12 g/mol | [2][3][5][6] |
| IUPAC Name | This compound | [1][5][6] |
| Appearance | Yellow crystals or crystalline powder | [1][3][7] |
| Melting Point | 176 - 182 °C | [1][3][7] |
| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [1][5][6] |
| SMILES | C1=CC(=C(C(=C1)O)[O-])C(=O)O | [5][6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a prime example of nucleophilic aromatic substitution (SNAAr). A common and high-yielding laboratory-scale preparation starts from 3-Chloro-2-nitrobenzoic acid[4]. The choice of this starting material is strategic; the chlorine atom is activated towards substitution by the strong electron-withdrawing effect of the adjacent nitro group and the carboxyl group in the meta position.
Experimental Protocol: Synthesis from 3-Chloro-2-nitrobenzoic acid[4]
-
Reaction Setup: Dissolve 3-Chloro-2-nitrobenzoic acid (e.g., 30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (e.g., 240 g in 300 mL H₂O). Stir at room temperature until a complete solution is achieved.
-
Expertise & Experience: The large excess of potassium hydroxide (KOH) serves a dual purpose. It acts as the nucleophile (hydroxide ion) and ensures the reaction medium remains strongly basic, which is necessary to deprotonate the carboxylic acid and facilitate the SNAAr mechanism. This high concentration drives the reaction to completion.
-
-
Nucleophilic Substitution: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before proceeding to the workup.
-
-
Workup and Protonation: After cooling the mixture to room temperature, dilute it with water. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 2.
-
Causality Explained: Acidification is a critical step. It protonates the potassium carboxylate salt formed during the reaction, precipitating the desired water-insoluble this compound product.
-
-
Extraction and Isolation: Cool the acidified mixture to 0°C to maximize precipitation. Extract the product into an organic solvent like ethyl acetate (e.g., 2 x 500 mL).
-
Purification: Combine the organic layers, wash with a brine solution to remove residual inorganic salts, and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to yield the final product.
-
Authoritative Grounding: This procedure has been reported to yield approximately 99% of the desired product, demonstrating its efficiency and reliability[4].
-
Workflow Visualization
Caption: Synthesis workflow for this compound.
Structural Verification and Analytical Protocols
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of the substitution pattern on the aromatic ring. In DMSO-d₆, the expected signals are: a broad singlet for the carboxylic acid proton (~13.8 ppm), a singlet for the phenolic proton (~11.21 ppm), and three distinct signals in the aromatic region corresponding to the three ring protons (~7.30-7.47 ppm)[4].
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. In negative ion mode, the compound will show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 182.10, consistent with the calculated mass of 183.02 Da[4].
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for quantifying purity. Assays typically show purity levels of ≥98% for commercially available or properly synthesized batches[1].
Applications in Drug Development and Advanced Research
While not an active pharmaceutical ingredient itself, this compound is a crucial intermediate whose value lies in its potential for chemical transformation.
A. Key Intermediate for Heterocyclic Scaffolds
The arrangement of functional groups makes this molecule an ideal precursor for synthesizing complex heterocyclic systems, which form the core of many therapeutic agents. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with the adjacent hydroxyl or carboxyl groups. This strategy is central to building pharmacologically relevant scaffolds.
A significant example is its role as a precursor for key intermediates used in the synthesis of pyrrolobenzodiazepines (PBDs) , a class of potent anti-tumor agents[8]. PBDs function by binding to specific DNA sequences, and their efficacy is highly dependent on their molecular structure. The synthesis of a PBD intermediate, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, highlights the utility of related structural motifs derived from nitrated hydroxybenzoic acids[8].
Caption: Role as a precursor for complex heterocyclic scaffolds.
B. Matrix for Mass Spectrometry (MALDI)
This compound has been successfully used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for in-source decay (ISD) applications[5].
-
Causality Explained: A good MALDI matrix must possess three key features that this molecule provides:
-
Strong Chromophore: The nitroaromatic system strongly absorbs UV light at the wavelength of the MALDI laser (typically 337 nm).
-
Analyte Co-crystallization: It readily co-crystallizes with analytes like peptides and proteins, isolating them in the matrix.
-
Proton Source: The acidic carboxylic acid proton facilitates the ionization of the analyte molecules.
-
Its structure promotes efficient energy transfer from the laser to the analyte, leading to soft ionization, which is essential for analyzing large biomolecules.
Safety, Handling, and Storage Protocols
Proper handling is essential due to the compound's hazardous properties. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[7].
Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
Mandatory Laboratory Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust[9][10]. Ensure safety showers and eyewash stations are readily accessible[9].
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[7].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice[7].
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Call a physician if symptoms persist[9].
-
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents[10].
Conclusion
This compound is more than a simple chemical; it is a strategic synthetic intermediate whose value is rooted in its unique combination of reactive functional groups. For scientists in drug discovery and materials science, understanding its synthesis, reactivity, and analytical profile is key to unlocking its potential as a building block for novel and complex molecular architectures. Adherence to rigorous safety protocols is non-negotiable to ensure its effective and safe application in the laboratory.
References
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 293291, this compound. [Link]
- Loba Chemie. 3-HYDROXY BENZOIC ACID MSDS. [Link]
Sources
- 1. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 10. 3-Hydroxy-4-nitrobenzoic acid - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Physical Properties of 3-Hydroxy-2-nitrobenzoic Acid
Section 1: Introduction and Scope
3-Hydroxy-2-nitrobenzoic acid (CAS No. 602-00-6) is a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and drug development. Its utility as a versatile chemical intermediate stems from the unique electronic and steric arrangement of its three functional groups—carboxyl, hydroxyl, and nitro—on the benzene ring.[1] Understanding the fundamental physical properties of this compound is a non-negotiable prerequisite for its effective use, enabling accurate reaction design, purification strategy, and formulation development.
This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide context, explain the causality behind experimental methodologies, and offer field-proven insights. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, moving from basic identification to complex analytical characterization. We will delve into macroscopic properties, physicochemical constants, and spectroscopic signatures, grounding each section in both established data and the self-validating protocols required for scientific integrity.
Section 2: Chemical Identity
Unambiguous identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound, sourced from authoritative chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 602-00-6 | [2][4] |
| Molecular Formula | C₇H₅NO₅ | [2][3] |
| Molecular Weight | 183.12 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1)O)[O-])C(=O)O | [3][5] |
| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [2][3][5] |
Section 3: Macroscopic and Thermal Properties
The bulk physical properties of a compound dictate its handling, storage, and processing requirements. This compound is typically supplied as a crystalline solid.
| Property | Value | Source(s) |
| Appearance | White to light yellow or orange crystalline powder | [1][2][6] |
| Melting Point | 176 - 184 °C (Multiple ranges reported) | [2][6] |
| Boiling Point | 362.9 °C (at 760 mmHg) | [6][7] |
| Density | 1.631 g/cm³ | [6] |
| Solubility | Soluble in hot water, ethanol, and ether; Slightly soluble in DMSO and methanol. | [1][8] |
Expertise & Experience: Interpreting Melting Point Discrepancies
The observed variation in the reported melting point (e.g., 176-182°C vs. 179-181°C) is common in technical literature and underscores a critical concept: melting point is a robust indicator of purity.[2][6] A sharp melting range (typically < 1°C) is characteristic of a highly pure compound. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[9] The different reported values may reflect varying levels of purity between batches or differences in experimental technique, such as the heating rate. For rigorous identity confirmation, a mixed melting point analysis with an authentic standard is the authoritative method.
Protocol 3.1: Standardized Melting Point Determination
This protocol describes a self-validating system for obtaining an accurate melting point range using a capillary-based apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary. This ensures uniform heat transfer.
-
Load the sample into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the open end into the powder and then gently tapping the sealed end on a hard surface.[9][10] An excessive amount of sample will lead to a broader, inaccurate melting range.[9]
-
-
Initial Rapid Determination:
-
Place the capillary in the heating block of the melting point apparatus.
-
Set a rapid heating rate (~10-20 °C/min) to quickly determine an approximate melting temperature.[11] This saves time and establishes the range for the precise measurement.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a fresh capillary with the sample.
-
Set a slow heating rate (1-2 °C/min) starting from about 15 °C below the expected melting point.[11] A slow rate is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate range.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Repeat the accurate determination at least twice with fresh samples. Consistent results (within 1°C) validate the measurement.
-
Caption: Workflow for accurate melting point determination.
Section 4: Physicochemical Properties
Acid Dissociation Constant (pKa)
The pKa is a quantitative measure of a molecule's acidity in solution. For this compound, two acidic protons are present: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid proton is significantly more acidic. Due to the electron-withdrawing effects of the adjacent nitro group and the hydroxyl group, the acidity of the carboxylic acid is enhanced relative to benzoic acid (pKa ≈ 4.2).
A predicted pKa value for the most acidic proton (carboxylic acid) is 2.07 ± 0.10 .[7][8] It is critical for researchers to note that this is a computationally predicted value. While useful for initial estimations, an experimental determination is required for applications sensitive to pH, such as liquid chromatography method development or formulation science.
Protocol 4.1: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for experimentally determining pKa values.[12][13] It relies on monitoring pH changes as a known concentration of titrant is added to the sample solution.
-
System Calibration & Preparation:
-
Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.00, 7.00, 10.00).[2][14] This ensures the accuracy of all subsequent pH measurements.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free, as dissolved CO₂ can interfere with the titration.
-
Accurately prepare a solution of this compound (e.g., 1 mM) in deionized water.[2][14] A cosolvent may be used if solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the acid solution in a jacketed beaker to maintain a constant temperature.[14]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the pH.
-
-
Data Analysis & pKa Determination:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the volume of titrant that is exactly half of the volume required to reach the equivalence point).[2][15] At this point, the concentrations of the acid and its conjugate base are equal.
-
Caption: Logical workflow for pKa determination via potentiometry.
Section 5: Spectroscopic and Spectrometric Characterization
Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Experimental proton NMR data has been reported for this compound.[4]
-
Spectrum: ¹H NMR (400 MHz, DMSO-d₆)
-
Signals: δ 13.8 (broad s, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).[4]
-
Interpretation:
-
δ 13.8 (broad s, 1H): This downfield, broad signal is characteristic of the highly deshielded and exchangeable carboxylic acid proton.
-
δ 11.21 (s, 1H): This signal corresponds to the phenolic hydroxyl proton. Its singlet nature indicates it is not strongly coupled to other protons.
-
δ 7.47 (t, 1H): This triplet represents the proton at position 5 of the ring, coupled to the protons at positions 4 and 6.
-
δ 7.39 (dd, 1H): This doublet of doublets is likely the proton at position 4.
-
δ 7.30 (dd, 1H): This doublet of doublets corresponds to the proton at position 6.
-
-
-
¹³C NMR: Specific experimental ¹³C NMR data for this compound was not located in the surveyed literature. However, based on the structure, seven distinct carbon signals are expected: one for the carboxyl carbon (typically >165 ppm), and six for the aromatic carbons, whose chemical shifts would be influenced by the attached functional groups.
Protocol 5.1: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, as used in the reference data).[16]
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[16][17]
-
Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to prevent magnetic field distortions.[17]
-
Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration unless the solvent peak is used as a secondary reference.[18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula.
-
Data: Electrospray Ionization (ESI-MS) in negative mode has been reported.[4]
-
Result: Calculated mass: 183.02; Observed mass: 182.10 [M-H]⁻.[4]
-
Interpretation: The observed mass corresponds to the parent molecule having lost a proton ([M-H]⁻), which is a common and expected ionization pathway for a carboxylic acid in negative ESI mode. The result confirms the molecular weight of 183.12 g/mol .
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound was not found in the surveyed literature. However, the expected characteristic absorption bands can be predicted based on its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A broad band is expected around 3200-3600 cm⁻¹. This may be superimposed on the carboxylic acid O-H stretch.
-
C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak is expected around 1700-1725 cm⁻¹. Conjugation and hydrogen bonding may shift this value.
-
N=O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak peaks are expected in the 1450-1600 cm⁻¹ region.
Protocol 5.2: Sample Preparation for IR Spectroscopy (Thin Film Method)
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[1][19]
-
Film Deposition: Place a drop of the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).[1][19]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the analyte on the plate.[19]
-
Analysis: Place the plate in the spectrometer's sample holder and acquire the spectrum. If the signal is too weak, add another drop of solution and re-evaporate. If it is too strong, clean the plate and use a more dilute solution.
Section 6: Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.
-
Hazards:
-
Recommended Precautions:
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
-
Section 7: Conclusion
This guide has detailed the essential physical properties of this compound, providing a foundation for its safe and effective use in a research setting. We have presented key identifiers, macroscopic properties, and a predicted pKa value, while also delving into its spectroscopic signatures from ¹H NMR and mass spectrometry. By including standardized, self-validating protocols for key measurements, this document emphasizes the importance of experimental rigor. The provided data and methodologies serve as a reliable starting point for any scientist or developer incorporating this versatile compound into their work.
Section 8: References
-
ChemBK. (2024, April 9). This compound. Retrieved January 10, 2026, from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved January 10, 2026, from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 10, 2026, from [Link]
-
Ibbas, F. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved January 10, 2026, from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 10, 2026, from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 10, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 10, 2026, from [Link]
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University of Oxford. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]
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Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1 - Melting Points. Retrieved January 10, 2026, from [Link]
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University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved January 10, 2026, from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved January 10, 2026, from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 10, 2026, from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 293291, this compound. Retrieved January 10, 2026, from [Link]
-
Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 10, 2026, from [Link]
-
California State University, Stanislaus. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved January 10, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
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WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid: A Key Building Block in Synthetic and Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-Hydroxy-2-nitrobenzoic acid, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, and significant applications, with a particular focus on its role in the synthesis of complex molecules of pharmaceutical interest.
Core Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 602-00-6, is an aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with a carboxyl group (-COOH), a hydroxyl group (-OH) at position 3, and a nitro group (-NO2) at position 2. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.
The presence of the electron-withdrawing nitro and carboxyl groups, along with the electron-donating hydroxyl group, influences the aromatic ring's electron density and dictates its reactivity in electrophilic and nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 602-00-6 | [1][2] |
| Molecular Formula | C₇H₅NO₅ | [1] |
| Molecular Weight | 183.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 179-181 °C | |
| Boiling Point | 363 °C | |
| Solubility | Soluble in hot water, ethanol, and ether. | |
| SMILES | C1=CC(=C(C(=C1)O)[O-])C(=O)O | [1] |
| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [1] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the hydrolysis of a halogenated precursor. The following protocol is a robust and high-yielding procedure.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Dissolution of Starting Material
-
In a suitable reaction vessel, dissolve 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL of water).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
Step 2: Nucleophilic Aromatic Substitution
-
Heat the reaction mixture to 110 °C and maintain this temperature for 12 hours. The hydroxide ions act as nucleophiles, displacing the chloride ion from the aromatic ring. The electron-withdrawing nitro group in the ortho position activates the ring towards this substitution.
Step 3: Work-up and Acidification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and then acidify to a pH of 2 using concentrated hydrochloric acid. This protonates the carboxylate and phenoxide ions, leading to the precipitation of the product.
Step 4: Extraction and Purification
-
Cool the acidified mixture to 0 °C and extract the product with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with a brine solution to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield this compound. This protocol typically results in a high yield (approximately 99%).[4]
Diagram 2: Synthesis Workflow
Caption: General synthetic pathway leveraging a this compound scaffold for PBD synthesis.
Potential for Derivatization in Drug Discovery
The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for drug discovery screening. The carboxylic acid can be converted to esters or amides, the hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which can then be further functionalized. This allows for the systematic exploration of the chemical space around this scaffold to identify new bioactive molecules. While specific biological activities for this compound itself are not extensively documented, derivatives of hydroxybenzoic acids are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. [5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is irritating to the eyes, respiratory system, and skin.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined synthesis and versatile chemical handles make it an important building block for the creation of complex and biologically active molecules, most notably as a precursor to intermediates for anti-tumor PBDs. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the advancement of medicinal chemistry and the discovery of new therapeutic agents.
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3-Hydroxy-2-nitrobenzoic acid molecular weight
An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No. 602-00-6), a pivotal nitroaromatic carboxylic acid. We will delve into its fundamental physicochemical properties, outline validated synthesis and purification protocols, and detail robust analytical methodologies for its characterization. The narrative emphasizes the causality behind experimental choices, reflecting field-proven insights. Key applications, particularly its emerging role as a matrix in advanced mass spectrometry techniques, are explored. This document is designed to serve as an authoritative resource, grounded in scientific literature and validated data, to support professionals in organic synthesis and analytical chemistry.
Introduction
This compound is a substituted aromatic compound featuring a benzoic acid core functionalized with both a hydroxyl (-OH) and a nitro (-NO₂) group. The specific ortho-nitro and meta-hydroxyl substitution pattern dictates its unique chemical reactivity, electronic properties, and steric profile. While not as ubiquitous as some commodity reagents, it serves as a valuable building block in fine chemical synthesis and has garnered specialized interest in analytical applications[1][2]. Its utility stems from the interplay of its three functional groups, which can be selectively targeted or can collectively influence the molecule's behavior in reactions and interactions. This guide offers an in-depth perspective on its synthesis, characterization, and application, providing the foundational knowledge necessary for its effective utilization in a laboratory setting.
Physicochemical Properties
The intrinsic properties of this compound are fundamental to its handling, reactivity, and application. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the benzene ring creates a unique electronic environment that influences its acidity, solubility, and spectral characteristics.
A summary of its core quantitative data is presented below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [3][4][5] |
| Molecular Weight | 183.12 g/mol | [3][4][5][6][7] |
| CAS Number | 602-00-6 | [3][5][6][8] |
| Appearance | White to light yellow or orange crystalline powder | [1][3][9][10] |
| Melting Point | 176 - 203 °C | [1][9][11][12] |
| Solubility | Soluble in hot water, ethanol, and ether | [1] |
| IUPAC Name | This compound | [4][6] |
| InChI Key | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [4][6][11] |
Note on Melting Point Discrepancy: The reported melting point shows a notable range across different suppliers and databases. This variation can be attributed to differences in crystalline purity, polymorphic forms, or the analytical method used for determination. Researchers should consider the purity of their specific batch (e.g., >98.0%) and perform their own melting point determination as part of incoming material verification[3][12].
Synthesis and Purification
The synthesis of this compound typically involves nucleophilic aromatic substitution or nitration of a suitable precursor. The choice of starting material is critical and dictates the reaction conditions required. A well-documented and high-yield laboratory-scale synthesis proceeds from 3-Chloro-2-nitrobenzoic acid via nucleophilic substitution of the chloro group with a hydroxide ion[2].
Detailed Synthesis Protocol: Hydrolysis of 3-Chloro-2-nitrobenzoic Acid
This protocol describes a robust method that leverages a strong base at elevated temperatures to achieve a high-yield conversion[2]. The rationale for using a significant excess of potassium hydroxide is to ensure complete dissolution of the starting material and to drive the nucleophilic substitution reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL H₂O). Stir the mixture at room temperature until all solids are completely dissolved[2].
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. This sustained heating provides the necessary activation energy for the substitution reaction to occur efficiently[2].
-
Work-up & Acidification: Upon completion, cool the mixture to room temperature. Dilute the solution with water and then carefully acidify with concentrated hydrochloric acid to a pH of 2. Acidification protonates the carboxylate and phenoxide ions, causing the product to precipitate out of the aqueous solution[2].
-
Extraction: Cool the acidified mixture to 0°C to maximize precipitation. Subsequently, extract the product into ethyl acetate (2 x 500 mL). Ethyl acetate is chosen for its excellent solvating power for the product and its immiscibility with the aqueous phase[2].
-
Washing & Drying: Combine the organic layers and wash with a brine solution to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate and filter[2].
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a solid. This method reports a high yield of 99% (27 g)[2].
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol, from starting materials to the final isolated product.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The observation of the deprotonated molecule [M-H]⁻ is typical for carboxylic acids[2].
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups: the broad O-H stretch of the carboxylic acid, the phenolic O-H stretch, C=O stretch of the carboxyl group, and the characteristic N-O stretches of the nitro group[13].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to its aromatic nature and chromophoric groups, the compound exhibits strong absorbance in the UV-visible region, a property that has been leveraged for its use as a calibration substance[1].
Expected Analytical Data
The following table summarizes the expected analytical results based on reported data for a successfully synthesized sample[2].
Table 2: Representative Analytical Data for this compound
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | δ 13.8 (brs, 1H, COOH), 11.21 (s, 1H, OH), 7.47 (t, 1H), 7.39 (dd, 1H), 7.30 (dd, 1H) |
| (400 MHz, DMSO-d₆) | ||
| ESI-MS | Observed Mass | 182.10 [M-H]⁻ |
| Calculated Mass | 183.02 |
Quality Control Workflow
A logical workflow for the quality control and characterization of a newly synthesized batch is depicted below.
Caption: Quality control workflow for this compound.
Applications in Research and Development
While broadly useful as an intermediate in organic synthesis for products like dyes and pharmaceuticals[1], this compound has a notable modern application in proteomics and mass spectrometry.
Intermediate in Organic Synthesis
The molecule's functional groups allow for diverse chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, opening pathways to a wide range of other derivatives. The phenolic hydroxyl group can be alkylated or acylated. This versatility makes it a valuable starting point for constructing more complex molecules[2].
MALDI Matrix for In-Source Decay (ISD) Mass Spectrometry
A significant and advanced application is its use as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Specifically, it has been identified as an effective matrix for promoting in-source decay (ISD)[6].
-
Mechanism of Action: In MALDI-ISD, the matrix plays a crucial role. Upon laser irradiation, the matrix absorbs energy and transfers it to the analyte (e.g., a protein or peptide). This compound facilitates this process and also mediates hydrogen abstraction, which leads to characteristic fragmentation of the peptide backbone (cα-C bond cleavage). This fragmentation provides valuable sequence information directly from the mass spectrum[6].
-
Expert Insight: The choice of a MALDI matrix is non-trivial. An effective ISD matrix must efficiently absorb the laser energy, co-crystallize well with the analyte, and promote the desired fragmentation pathways without generating excessive interfering background ions. Studies have shown that this compound is particularly effective in this role, making it a valuable tool for top-down proteomics and detailed protein characterization[6].
Safety and Handling
As with any laboratory chemical, proper handling and awareness of potential hazards are paramount. This compound is classified as an irritant[1][7].
Trustworthiness through Self-Validation: The protocols for handling are designed to be self-validating. Adherence to these measures inherently minimizes exposure and risk, ensuring a safe operational environment.
Table 3: GHS Hazard and Precautionary Information
| Classification | GHS Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation | [7][14] |
| H319 | Causes serious eye irritation | [7][14] | |
| H335 | May cause respiratory irritation | [7][15] | |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [7][15] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [7][14] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [14][15] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [7][15] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles (conforming to EN 166) are mandatory[7].
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber)[7].
-
Skin and Body Protection: A laboratory coat or long-sleeved clothing should be worn[7].
-
Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If dust concentrations are high, use an approved respirator (e.g., NIOSH/MSHA or EN 149)[7][15].
Conclusion
This compound is a compound of significant utility for both synthetic and analytical chemists. Its well-defined physicochemical properties and established synthesis routes make it an accessible and reliable reagent. The detailed characterization data provides a clear benchmark for quality control. While its role as a synthetic intermediate is important, its application as a specialized MALDI matrix for in-source decay highlights its value in advanced research fields like proteomics. Adherence to the safety and handling protocols outlined in this guide will ensure its effective and safe use in demanding research and development environments.
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An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-Hydroxy-2-nitrobenzoic acid, a valuable intermediate in organic synthesis and drug discovery. The document emphasizes scientifically sound and field-proven methodologies, offering a detailed exploration of the most efficient synthesis route via nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid. Furthermore, it delves into the mechanistic complexities and regioselectivity challenges associated with the direct nitration of 3-hydroxybenzoic acid, providing a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development, offering both practical experimental protocols and in-depth theoretical insights.
Introduction: The Significance of this compound
This compound is a key organic compound utilized in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, provides multiple reactive sites for further chemical transformations. This makes it a versatile building block for the development of novel pharmaceutical agents and other fine chemicals. While related compounds like para-hydroxybenzoic acid and its derivatives (parabens) are known for their antimicrobial and preservative properties, and other isomers of nitrobenzoic acid serve as precursors to anti-inflammatory drugs, the specific applications of this compound are primarily as a crucial intermediate in multi-step synthetic processes.[2][3] The strategic placement of the nitro and hydroxyl groups allows for directed modifications of the aromatic ring, making it a valuable precursor in the synthesis of heterocyclic compounds and other substituted benzoic acid derivatives.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution
The most efficient and high-yielding reported synthesis of this compound proceeds through the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid. This method is reliable and provides the target molecule in excellent purity and yield.
Reaction Mechanism and Rationale
The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the displacement of the chloride ion by a hydroxide ion. The subsequent acidic workup protonates the resulting phenoxide to yield the final product.
Experimental Protocol
The following protocol details the step-by-step procedure for the synthesis of this compound from 3-chloro-2-nitrobenzoic acid.[1]
Materials:
-
3-Chloro-2-nitrobenzoic acid
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 30 g (0.148 mol) of 3-chloro-2-nitrobenzoic acid in a solution of 240 g (4.277 mol) of potassium hydroxide in 300 mL of water. Stir at room temperature until the solid is completely dissolved.
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.
-
Workup: After 12 hours, cool the mixture to room temperature and dilute with water.
-
Acidification: Carefully acidify the mixture to a pH of 2 with concentrated hydrochloric acid.
-
Extraction: Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the solution and evaporate the solvent under reduced pressure to obtain this compound.
Expected Yield: 27 g (99%)
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).[1]
-
ESI-MS: Calculated mass: 183.02; Observed mass: 182.10 [M-H]⁻.[1]
Data Summary
| Parameter | Value |
| Starting Material | 3-Chloro-2-nitrobenzoic acid |
| Key Reagents | Potassium hydroxide, Hydrochloric acid |
| Solvent | Water, Ethyl acetate |
| Reaction Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 99% |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Alternative Pathway: The Challenge of Direct Nitration of 3-Hydroxybenzoic Acid
A seemingly more direct route to this compound would be the electrophilic nitration of 3-hydroxybenzoic acid. However, this approach is complicated by the directing effects of the substituents on the aromatic ring, leading to a mixture of isomers and low yields of the desired product.
Regioselectivity in Electrophilic Aromatic Substitution
The hydroxyl (-OH) group is an activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director.[4] When both are present on the benzene ring, their directing effects are competitive. The powerful activating effect of the hydroxyl group generally dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it.
In the case of 3-hydroxybenzoic acid, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The positions meta to the carboxylic acid group are C2 and C6. Therefore, the positions activated by the hydroxyl group and not strongly deactivated by the carboxylic acid group are C2, C4, and C6. Experimental evidence shows that nitration of 3-hydroxybenzoic acid typically yields a mixture of isomers, with 3-hydroxy-4-nitrobenzoic acid and 3-hydroxy-6-nitrobenzoic acid being the major products.[5] The formation of the desired this compound is not favored.
Nitration Pathway Diagram
Caption: Regioselectivity of the direct nitration of 3-hydroxybenzoic acid.
Conclusion
For the synthesis of this compound, the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid is the most effective and recommended pathway, offering high yields and purity.[1] While direct nitration of 3-hydroxybenzoic acid is a conceptually simpler approach, it is practically challenging due to the competing directing effects of the hydroxyl and carboxylic acid groups, which lead to the formation of a mixture of isomers. A thorough understanding of these electronic effects is crucial for designing successful synthetic strategies for substituted aromatic compounds. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this compound for their research and development needs.
References
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3-Hydroxy-2-nitrobenzoic acid mechanism of formation
An In-Depth Technical Guide to the Mechanism of Formation of 3-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable chemical intermediate in organic synthesis and has been investigated for its utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2] Its synthesis, primarily achieved through the nitration of 3-hydroxybenzoic acid, presents a classic case of competing regiochemical directives in electrophilic aromatic substitution. This guide provides an in-depth analysis of the predominant formation mechanism, exploring the nuanced interplay of substituent effects that govern the reaction's outcome. We will dissect the electronic and steric factors controlling the regioselectivity, present a detailed experimental protocol, and discuss an alternative synthetic strategy. This document is intended to serve as a comprehensive resource for professionals requiring a deep mechanistic understanding and practical guidance for the synthesis of this compound.
The Core Mechanism: Electrophilic Aromatic Substitution
The primary route for the formation of this compound is the direct nitration of 3-hydroxybenzoic acid. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of organic chemistry.[3] The reaction's efficiency and, most critically, its regiochemical outcome are dictated by the two substituents already present on the aromatic ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.
Generation of the Electrophile: The Nitronium Ion
The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, typically concentrated sulfuric acid.[3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and potent electrophile, NO₂⁺.[3][4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]
This initial step is crucial; the generation of a powerful electrophile is necessary to overcome the deactivation of the benzene ring by the carboxylic acid group.[4]
A Tale of Two Directors: The Regiochemical Conflict
The position of the incoming nitro group is determined by the directing effects of the existing -OH and -COOH substituents.[5][6] These two groups exert opposing influences on the aromatic ring, making this a challenging yet illustrative synthesis.
-
The Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director .[5][7] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the π-system of the ring through resonance (+M effect).[8][9] This increases the ring's nucleophilicity and makes it more reactive towards electrophiles.[6][9] This electron donation particularly enriches the ortho (C2, C6) and para (C4) positions, directing the electrophilic attack to these sites.
-
The Carboxylic Acid (-COOH) Group: Conversely, the -COOH group is a deactivating group and a meta-director .[3][10] Both through inductive effects (-I) from its electronegative oxygen atoms and resonance effects (-M), it withdraws electron density from the aromatic ring.[3] This withdrawal deactivates the ring towards electrophilic attack and makes the ortho and para positions particularly electron-deficient.[6] Consequently, the electrophile is directed to the relatively less deactivated meta (C5) position.[3][4]
| Substituent | Type | Inductive/Resonance Effect | Directing Influence |
| -OH | Activating | -I, +M | ortho, para |
| -COOH | Deactivating | -I, -M | meta |
| Table 1: Summary of directing effects of the hydroxyl and carboxylic acid groups. |
Resolution of the Conflict: The Dominance of the Hydroxyl Group
In the nitration of 3-hydroxybenzoic acid, the powerful activating and ortho, para-directing effect of the hydroxyl group overrides the deactivating, meta-directing influence of the carboxylic acid group. The reaction, therefore, proceeds preferentially at the positions activated by the -OH group.
The potential sites for nitration are C2, C4, and C6.
-
Attack at C2 (ortho to -OH): This position is activated by the -OH group. The resulting arenium ion intermediate is significantly stabilized by resonance, including a key contributor where the positive charge is delocalized onto the hydroxyl oxygen.
-
Attack at C4 (para to -OH): This position is also activated by the -OH group and benefits from similar resonance stabilization of the arenium ion. This leads to the formation of the isomeric byproduct, 3-hydroxy-4-nitrobenzoic acid.[11][12]
-
Attack at C6 (ortho to -OH): While electronically similar to the C2 position, the C6 position is sterically hindered by the adjacent carboxylic acid group. This steric hindrance disfavors attack at C6.
Therefore, the major product is formed from the attack at the electronically activated and sterically accessible C2 position, yielding This compound .
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
While direct nitration is the most common approach, this compound can also be synthesized via a nucleophilic aromatic substitution (SNAr) pathway. This method offers a different mechanistic approach and can provide high yields. One documented procedure starts from 3-Chloro-2-nitrobenzoic acid.[13]
In this mechanism, the electron-withdrawing nitro and carboxylic acid groups activate the ring towards nucleophilic, rather than electrophilic, attack. The hydroxide ion (from KOH) acts as the nucleophile, displacing the chloride ion.
Experimental Protocols & Validation
Adherence to precise experimental conditions is critical for maximizing the yield of the desired isomer and ensuring safety.
Protocol 1: Nitration of 3-Hydroxybenzoic Acid
This protocol is a synthesized methodology based on standard nitration procedures for substituted benzoic acids.[3][10]
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 g of 3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool this mixture to 0-5°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid over a period of 60-90 minutes. The internal temperature must be rigorously maintained below 10°C to prevent over-nitration and the formation of unwanted byproducts.[3][10]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Filter the crude product using vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the solid from a suitable solvent (e.g., dilute ethanol) to yield pure this compound.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol is adapted from a documented synthesis.[13]
-
Dissolution: Dissolve 30 g (0.148 mol) of 3-Chloro-2-nitrobenzoic acid in an aqueous solution of potassium hydroxide (240 g in 300 mL H₂O). Stir at room temperature until a clear solution is obtained.
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.
-
Acidification: Cool the mixture to room temperature, dilute with 200 mL of water, and acidify with concentrated hydrochloric acid to a pH of 2.
-
Extraction: Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to obtain this compound. A reported yield for this method is 99%.[13]
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Property | Expected Value / Observation | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [14][15] |
| Molecular Weight | 183.12 g/mol | [14][15] |
| Melting Point | 177-181 °C | [2] |
| ¹H NMR (400 MHz, DMSO-d6) | δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H) | [13] |
| ESI-MS (m/z) | Calculated: 183.02; Observed: 182.10 [M-H]⁻ | [13] |
| Table 2: Key physical and spectroscopic data for product validation. |
Conclusion
The formation of this compound via the nitration of 3-hydroxybenzoic acid is a prime example of regioselectivity governed by the hierarchy of substituent directing effects. The potent, resonance-donating hydroxyl group acts as the primary director, guiding the electrophilic attack to its ortho position despite the opposing influence of the meta-directing carboxylic acid group. Understanding this mechanistic competition is crucial for optimizing reaction conditions to favor the desired 2-nitro isomer over other potential products like the 4-nitro isomer. Furthermore, the existence of a high-yield nucleophilic substitution pathway provides a valuable alternative for its synthesis. The protocols and validation data presented herein offer a comprehensive framework for the practical synthesis and characterization of this important chemical compound.
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A Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid: Synthesis, Properties, and the Question of Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-nitrobenzoic acid is a nitroaromatic organic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested protocol for its chemical synthesis, and its spectroscopic characterization. A critical aspect addressed within this document is the current lack of scientific evidence for the natural occurrence of this compound, a pivotal consideration for researchers in natural products and drug discovery. The guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical research and development.
Introduction
This compound, with the chemical formula C₇H₅NO₅, is a substituted benzoic acid derivative characterized by the presence of both a hydroxyl and a nitro functional group on the aromatic ring.[1][2][3] These functional groups impart specific chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis. While many hydroxybenzoic acids are well-known natural products with diverse biological activities, the natural occurrence of this compound has not been reported in the scientific literature. This guide aims to provide a thorough understanding of this compound, with a particular focus on its synthesis and properties, thereby equipping researchers with the necessary knowledge for its utilization in their work.
Natural Occurrence: An Evidence Gap
An extensive review of the scientific literature reveals no documented isolation of this compound from any natural source, including plants, fungi, or bacteria. While simpler hydroxybenzoic acids, such as 3-hydroxybenzoic acid, and various di- and trihydroxybenzoic acids are widespread in the plant kingdom, the specific 3-hydroxy-2-nitro isomer appears to be absent in nature or has yet to be discovered.[4][5][6] For instance, 3-hydroxybenzoic acid has been identified in plants like grapefruit and olive oil.[6] The biosynthesis of nitroaromatic compounds in nature is relatively rare compared to other classes of secondary metabolites. This lack of evidence for a natural origin suggests that for all practical purposes, this compound should be considered a synthetic compound.
Physicochemical Properties
This compound is a yellow to orange crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [1][2][3] |
| Molecular Weight | 183.12 g/mol | [2][7] |
| Melting Point | 179-181 °C | [8][9] |
| Boiling Point | 363 °C | [8] |
| Appearance | White to light yellow to light orange powder/crystal | [1][10][11] |
| Solubility | Soluble in hot water, ethanol, and ether. | [1] |
| CAS Number | 602-00-6 | [2][12] |
Chemical Synthesis
Given the absence of a known natural source, chemical synthesis is the only viable route to obtain this compound. A common and effective method involves the nucleophilic aromatic substitution of a halogenated precursor.
Synthesis Workflow
The synthesis of this compound can be achieved from 3-chloro-2-nitrobenzoic acid through hydrolysis under basic conditions, followed by acidification. This process is illustrated in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis and provides a step-by-step guide for the preparation of this compound.[12]
Materials:
-
3-Chloro-2-nitrobenzoic acid
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve 3-chloro-2-nitrobenzoic acid (e.g., 30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (e.g., 240 g in 300 mL of water). Stir the mixture at room temperature until the starting material is completely dissolved.[12]
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours with continuous stirring.[12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Carefully acidify the solution to a pH of 2 using concentrated hydrochloric acid.
-
Cool the acidified mixture to 0°C.[12]
-
-
Extraction:
-
Extract the aqueous mixture with ethyl acetate (e.g., 2 x 500 mL).
-
Combine the organic layers.[12]
-
-
Purification and Isolation:
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield this compound.[12]
-
Expected Yield: Approximately 99%.[12]
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).[12]
-
ESI-MS: Calculated mass: 183.02; Observed mass: 182.10 [M-H]⁻.[12]
Potential Applications
This compound serves as a valuable intermediate in various fields of chemical synthesis.
-
Pharmaceuticals and Agrochemicals: It can be used as a starting material for the synthesis of more complex molecules with potential biological activity.[1]
-
Dye Manufacturing: The aromatic nature and functional groups of this compound make it a candidate for the synthesis of various dyes.[1]
-
UV-Vis Spectroscopy: Due to its strong absorption in the ultraviolet-visible region, it can be employed as a calibration substance.[1]
Conclusion
This compound is a synthetic compound with established utility in organic synthesis. While its natural occurrence has not been reported, its straightforward synthesis makes it an accessible building block for researchers in drug discovery, materials science, and other areas of chemical research. This guide provides a comprehensive overview of its properties and a reliable protocol for its preparation, serving as a valuable resource for the scientific community.
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- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-nitrobenzoic Acid
This document provides an in-depth technical guide to the spectroscopic analysis of 3-Hydroxy-2-nitrobenzoic acid (C₇H₅NO₅), a key chemical intermediate.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who rely on precise structural confirmation and purity assessment. We will explore the compound's signature responses to Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering field-proven insights into data interpretation and experimental best practices.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. This compound possesses a benzene ring substituted with three key functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂). The relative positions of these groups (ortho, meta) create a distinct electronic environment that governs the molecule's spectroscopic behavior.
-
Carboxylic Acid (-COOH): Expected to show a characteristic broad O-H stretch in the IR spectrum and a highly deshielded proton and carbon signal in NMR.
-
Hydroxyl Group (-OH): Will also produce an O-H stretch in the IR spectrum. Its proton signal in ¹H NMR will be environmentally sensitive.
-
Nitro Group (-NO₂): A strong electron-withdrawing group, it will significantly influence the chemical shifts of nearby aromatic protons and carbons. Its presence is confirmed by strong, characteristic stretching vibrations in the IR spectrum.
-
Aromatic Ring: The substitution pattern will give rise to a specific set of signals in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.
The interplay of these groups provides a unique spectroscopic fingerprint, allowing for unambiguous identification.
Diagram 1: Annotated Structure of this compound
A reference diagram for atom numbering in spectroscopic assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the placement of functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~8.0, 1.5 | 1H |
| H5 | ~7.2 - 7.4 | Triplet (t) | ~8.0 | 1H |
| H6 | ~7.9 - 8.1 | Doublet of doublets (dd) | ~8.0, 1.5 | 1H |
| -OH (Phenol) | Variable, ~9.5 - 11.0 | Singlet (broad) | - | 1H |
| -COOH | Variable, >12.0 | Singlet (broad) | - | 1H |
Note: Predicted values are based on established substituent effects and may vary with solvent and concentration.[3][4][5][6]
Interpretation:
-
Aromatic Region (7.0-8.5 ppm): The three aromatic protons (H4, H5, H6) appear in this region. The strong electron-withdrawing effects of the adjacent nitro and carboxylic acid groups deshield these protons, shifting them downfield.
-
H6: Is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift.
-
H4: Is ortho to the carboxylic acid group, also resulting in a downfield shift.
-
H5: Is meta to both the nitro and carboxylic acid groups, and ortho to the hydroxyl group, placing it at a relatively more shielded (upfield) position compared to H4 and H6.
-
-
Splitting Patterns: The coupling between adjacent protons gives rise to characteristic splitting patterns. We expect to see a triplet for H5 (coupled to H4 and H6) and doublets of doublets for H4 and H6, reflecting their coupling to H5 and a weaker long-range coupling.
-
Labile Protons (-OH, -COOH): The chemical shifts of the phenolic and carboxylic acid protons are highly variable and depend on solvent, concentration, and temperature. They typically appear as broad singlets and are often the most downfield signals in the spectrum. They can be confirmed by a D₂O exchange experiment, where the signals will disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C1 (C-NO₂) | ~140 - 145 |
| C2 (C-COOH) | ~125 - 130 |
| C3 (C-OH) | ~155 - 160 |
| C4 | ~120 - 125 |
| C5 | ~128 - 133 |
| C6 | ~115 - 120 |
| C7 (-COOH) | ~165 - 170 |
Note: Predicted values are based on established substituent effects and may vary with solvent.[7][8][9][10]
Interpretation:
-
Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing furthest downfield (>165 ppm).
-
Substituted Aromatic Carbons: The carbons directly attached to substituents show distinct shifts. C3, bonded to the electronegative oxygen of the hydroxyl group, is significantly deshielded. C1, attached to the nitro group, is also shifted downfield.
-
Unsubstituted Aromatic Carbons: C4, C5, and C6 appear in the typical aromatic region (115-135 ppm), with their specific shifts influenced by the electronic effects of the surrounding substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Intensity |
| 3400 - 2400 | -OH Stretch (Carboxylic Acid, H-bonded) | Strong, Broad |
| ~3200 | -OH Stretch (Phenol) | Medium, Broad |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |
| ~1700 | C=O Stretch (Carboxylic Acid) | Strong |
| 1600, 1475 | C=C Stretch (Aromatic Ring) | Medium |
| 1550 - 1500 | N-O Asymmetric Stretch (Nitro Group) | Strong |
| 1350 - 1300 | N-O Symmetric Stretch (Nitro Group) | Strong |
| 1300 - 1200 | C-O Stretch (Phenol/Carboxylic Acid) | Strong |
Source: Adapted from standard IR correlation tables.[11][12][13][14][15]
Interpretation:
-
Hydroxyl Region: The most prominent feature is an extremely broad absorption from ~3400 to 2400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[16] The phenolic O-H stretch often appears as a less broad feature superimposed on this signal.
-
Carbonyl Stretch: A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carboxylic acid's C=O group.
-
Nitro Group Stretches: Two strong absorptions, one asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹, are definitive evidence for the -NO₂ group.[16]
-
Aromatic Region: C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹. Aromatic C-H stretches are usually observed as weaker bands just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity and structure. The molecular weight of this compound is 183.12 g/mol .[1][2]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The parent molecule minus one electron, [C₇H₅NO₅]⁺•, should be observed at m/z = 183.
-
Key Fragments: Fragmentation often involves the loss of small, stable neutral molecules or radicals. For this compound, characteristic losses include:
-
[M - OH]⁺ (m/z 166): Loss of the hydroxyl radical from the carboxylic acid group.
-
[M - NO₂]⁺ (m/z 137): Loss of a nitro group.
-
[M - COOH]⁺ (m/z 138): Loss of the carboxyl radical.
-
[M - H₂O]⁺• (m/z 165): Loss of water, potentially from the interaction of the ortho -COOH and -NO₂ groups.
-
[M - CO₂]⁺• (m/z 139): Decarboxylation is a common fragmentation pathway for benzoic acids.[17]
-
Diagram 2: Plausible EI-MS Fragmentation Pathway
A simplified representation of common fragmentation losses in EI-MS.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: NMR Sample Preparation (for ¹H and ¹³C)
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it solubilizes polar compounds and allows for the observation of exchangeable -OH and -COOH protons.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Analysis: Insert the tube into the NMR spectrometer and proceed with standard acquisition protocols for ¹H and ¹³C spectra.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, raise the press arm and thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Setup: Set up the mass spectrometer in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion (m/z 182).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions. This provides definitive structural information.
Integrated Analysis and Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular weight from MS (183 g/mol ) confirms the molecular formula. IR spectroscopy validates the presence of the key -COOH, -OH, and -NO₂ functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the precise atomic connectivity, confirming the 1,2,3-substitution pattern on the benzene ring. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this compound, ensuring its identity and purity for research and development applications.
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A Technical Guide for the Advanced Researcher: 3-Hydroxyanthranilic Acid Metabolism and the Investigative Potential of its Nitrated Derivative, 3-Hydroxy-2-nitrobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyanthranilic acid (3-HAA), a crucial intermediate in the kynurenine pathway of tryptophan metabolism, has garnered significant attention for its diverse biological activities, ranging from antioxidant and anti-inflammatory to neuroprotective effects.[1] Its metabolism is tightly regulated, and dysregulation is implicated in numerous pathologies. This guide provides an in-depth exploration of the established metabolic fate of 3-HAA and introduces the scientifically plausible, yet largely unexplored, hypothesis of its conversion to 3-hydroxy-2-nitrobenzoic acid under conditions of nitrosative stress. We will detail the core biochemistry, propose a logical framework for investigating this potential metabolic offshoot, and provide robust, field-tested protocols for the analysis of these compounds.
The Established Biochemistry of 3-Hydroxyanthranilic Acid
The majority of dietary tryptophan is catabolized through the kynurenine pathway, making it a central route in human metabolism.[2][3] 3-Hydroxyanthranilic acid emerges as a key metabolite in this pathway, downstream of kynurenine and 3-hydroxykynurenine.[4]
The Kynurenine Pathway: A Brief Overview
The kynurenine pathway is a cascade of enzymatic reactions that ultimately leads to the production of nicotinamide adenine dinucleotide (NAD+).[2][3] This pathway is not merely a catabolic route but also a source of various bioactive molecules that can influence immune responses, neurotransmission, and cellular redox states.[2][3][5]
Formation and Degradation of 3-Hydroxyanthranilic Acid
3-Hydroxyanthranilic acid is synthesized from 3-hydroxykynurenine by the enzyme kynureninase.[6] Its primary metabolic fate is its conversion into 2-amino-3-carboxymuconate semialdehyde, a reaction catalyzed by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO).[4][7][8] This product can then spontaneously cyclize to form quinolinic acid, a known NMDA receptor agonist with neurotoxic potential, or be further metabolized to picolinic acid.[4][7]
Caption: Simplified Kynurenine Pathway focusing on 3-HAA.
Biological Significance of 3-Hydroxyanthranilic Acid
Contrary to the neurotoxic properties of its downstream metabolite quinolinic acid, 3-HAA itself exhibits protective effects. It is recognized as a potent antioxidant and a scavenger of free radicals.[2] Furthermore, studies have demonstrated its anti-inflammatory properties, which are partly mediated by the induction of heme oxygenase-1 (HO-1).[9][1] These characteristics position 3-HAA as a molecule of significant interest in the context of neurodegenerative diseases, inflammatory disorders, and aging.[2][3][5]
The Hypothesis: this compound as a Product of Nitrosative Stress
While there is no established enzymatic pathway for the conversion of 3-hydroxyanthranilic acid to this compound, the chemical structures of these molecules suggest a plausible non-enzymatic transformation under specific physiological conditions. The introduction of a nitro group (-NO2) onto an aromatic ring is a well-known chemical reaction known as nitration.[10][11]
Aromatic Nitration in a Biological Context
In vivo, nitration of aromatic compounds, particularly amino acid residues like tyrosine, can occur in the presence of reactive nitrogen species (RNS).[12][13] Peroxynitrite (ONOO-), formed from the reaction of nitric oxide (NO•) and superoxide (O2•−), is a potent nitrating agent.[13] Conditions of high oxidative and nitrosative stress, often associated with inflammation and various disease states, can lead to the formation of nitrated biomolecules.[12][13]
Given that 3-hydroxyanthranilic acid is an aromatic molecule with activating hydroxyl and amino groups, it is chemically predisposed to electrophilic aromatic substitution, including nitration. The presence of these groups directs the substitution to the ortho and para positions. Therefore, it is conceivable that under conditions of nitrosative stress, 3-HAA could be nitrated to form this compound.
Caption: Proposed formation of this compound.
Experimental Protocols for Investigation
To investigate the formation of this compound from 3-hydroxyanthranilic acid, a combination of in vitro and in vivo experimental approaches is recommended. The following protocols provide a framework for such studies.
In Vitro Nitration of 3-Hydroxyanthranilic Acid
Objective: To determine if 3-hydroxyanthranilic acid can be chemically nitrated to form this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 3-hydroxyanthranilic acid (e.g., 10 mM in a suitable buffer, pH 7.4).
-
Prepare a stock solution of a nitrating agent, such as peroxynitrite or tetranitromethane.[12]
-
-
Reaction:
-
In a microcentrifuge tube, combine the 3-HAA solution with the nitrating agent at various molar ratios.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Include control reactions with 3-HAA alone and the nitrating agent alone.
-
-
Analysis:
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
A commercially available standard of this compound should be used for comparison of retention time and mass spectral data.[14][15]
-
Analysis in Biological Samples
Objective: To detect and quantify 3-hydroxyanthranilic acid and this compound in biological matrices (e.g., plasma, cell culture media).
Methodology: LC-MS/MS
This method is highly recommended for its sensitivity and selectivity.[16]
-
Sample Preparation:
-
For plasma samples, perform protein precipitation with a solvent like acetonitrile or methanol.
-
For cell culture media, a simple dilution may be sufficient, or solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
Centrifuge the samples to pellet precipitated proteins and other debris.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for these acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transitions (Hypothetical):
-
3-Hydroxyanthranilic acid: Precursor ion (m/z) -> Product ion (m/z). The exact transition should be optimized using a standard.
-
This compound: Precursor ion (m/z) -> Product ion (m/z). The exact transition should be optimized using a standard.
-
-
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Hydroxyanthranilic acid | C7H7NO3 | 153.14 | 548-93-6[17] |
| This compound | C7H5NO5 | 183.12 | 602-00-6[14][15][18] |
Concluding Remarks for the Research Professional
The study of 3-hydroxyanthranilic acid continues to be a promising area of research with implications for a wide range of diseases. While its role as an antioxidant and anti-inflammatory agent is becoming increasingly clear, the full spectrum of its metabolic fate and biological interactions is yet to be fully elucidated.
The potential for 3-hydroxyanthranilic acid to be converted to this compound under conditions of nitrosative stress presents a novel and exciting avenue of investigation. If confirmed, this could represent a new biomarker of nitrosative stress and potentially a new bioactive molecule with its own unique physiological or pathological effects. The experimental frameworks provided in this guide offer a starting point for researchers to explore this intriguing hypothesis and to further unravel the complex biochemistry of tryptophan metabolism.
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An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-nitrobenzoic acid, a seemingly unassuming aromatic compound, holds a significant position in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this versatile molecule, from its historical discovery in the 19th century to its modern-day applications as a crucial intermediate in the development of novel therapeutics. We will delve into the evolution of its synthetic methodologies, explore its physicochemical properties, and present detailed protocols for its preparation. Furthermore, this guide will illuminate its role as a key building block in the synthesis of complex pharmaceutical agents, offering insights for researchers and professionals in drug discovery and development.
Introduction
This compound (CAS No. 602-00-6) is a substituted aromatic carboxylic acid characterized by the presence of a hydroxyl group at the 3-position and a nitro group at the 2-position of the benzoic acid scaffold.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for a wide array of chemical transformations. The electron-withdrawing nature of the nitro group and the directing effects of both the hydroxyl and carboxylic acid moieties allow for selective modifications of the aromatic ring, rendering it an ideal starting material for the synthesis of more complex molecules.[2]
This guide will provide a thorough exploration of this compound, beginning with its initial discovery and the early synthetic methods employed. We will then trace the evolution of its synthesis, highlighting the improvements in efficiency and scalability that have been achieved over the decades. A significant portion of this guide is dedicated to its contemporary applications, with a particular focus on its role as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, data summaries, and visual representations of reaction pathways are included to provide a practical resource for laboratory and industrial chemists.
Discovery and Historical Context
The origins of this compound are rooted in the burgeoning field of synthetic organic chemistry in the 19th century, a period marked by the exploration of aromatic compounds and their derivatives, largely driven by the burgeoning synthetic dye industry. While a definitive singular "discovery" paper for this specific isomer is not readily apparent in modern databases, its emergence is intrinsically linked to the pioneering work of chemists like Johann Peter Griess. Griess, renowned for his discovery of the diazotization reaction of aryl amines in 1858, laid the groundwork for the synthesis of a vast array of substituted aromatic compounds, including various nitro- and hydroxybenzoic acids.[3][4][5][6] The systematic investigation of nitration and hydroxylation reactions on benzoic acid and its derivatives during this era undoubtedly led to the synthesis and characterization of its various isomers, including this compound.
The early synthetic approaches were often characterized by harsh reaction conditions and the formation of isomeric mixtures, necessitating tedious separation techniques. The evolution of synthetic organic chemistry in the 20th century, particularly with the advent of more selective and efficient reactions, has significantly improved the accessibility and purity of this important synthetic intermediate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₅ | [1] |
| Molecular Weight | 183.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 179-181 °C | [7] |
| Boiling Point | 362.9 °C at 760 mmHg | [7] |
| pKa | 2.07±0.10 (Predicted) | [7] |
| Solubility | Soluble in hot water, ethanol, and ether. | [8] |
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical nitration and substitution reactions to more refined and efficient modern methods. This section will detail some of the key synthetic strategies.
Classical Approaches
Early synthetic routes likely involved the direct nitration of 3-hydroxybenzoic acid. However, this approach often leads to a mixture of isomers, with the directing effects of the hydroxyl and carboxyl groups influencing the position of the incoming nitro group. The separation of the desired 2-nitro isomer from other products like the 4-nitro and 6-nitro isomers would have been a significant challenge.
Another classical approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated 2-nitrobenzoic acid.
Modern Synthetic Protocol: From 3-Chloro-2-nitrobenzoic Acid
A highly efficient and commonly employed modern synthesis of this compound starts from 3-Chloro-2-nitrobenzoic acid.[9] This method involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a hydroxyl group.
Reaction Scheme:
Caption: Synthesis of this compound from 3-Chloro-2-nitrobenzoic acid.
Detailed Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL of H₂O). Stir the mixture at room temperature until complete dissolution is achieved.[9]
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and then acidify to pH 2 using concentrated hydrochloric acid.[9]
-
Extraction: Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).[9]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to yield this compound.[9]
This method provides a high yield (typically around 99%) and a high-purity product.[9]
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of complex and biologically active molecules. Its functional groups provide handles for further chemical modifications, making it a key intermediate in the development of various pharmaceuticals.
Intermediate in the Synthesis of Pyrrolobenzodiazepine (PBD) Antitumor Agents
A significant application of a derivative of this compound is in the synthesis of pyrrolobenzodiazepines (PBDs), a class of potent antitumor antibiotics that bind to the minor groove of DNA.[10] Specifically, 3-hydroxy-4-methoxy-2-nitrobenzoic acid serves as a key intermediate in the construction of the PBD core structure.[10]
The synthesis of this key intermediate involves a multi-step process starting from 3-alkoxy-4-acetoxybenzaldehyde, which undergoes nitration, deacetylation, methylation, oxidation, and deprotection to yield the desired 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[10]
Caption: Synthetic pathway to PBD antitumor agents via a this compound derivative.
This application highlights the importance of this compound and its derivatives in the development of cutting-edge cancer therapeutics.
Precursor for Benzoxazole Derivatives
The structural motif of 3-amino-2-hydroxybenzoic acid, which can be readily obtained by the reduction of the nitro group in this compound, is a precursor to benzoxazole derivatives. Benzoxazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][11][12][13][14] The synthesis of benzoxazoles often involves the condensation of an ortho-aminophenol derivative with a carboxylic acid or its equivalent.[11]
Potential Role in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The core structure of salicylic acid (2-hydroxybenzoic acid) is central to many non-steroidal anti-inflammatory drugs (NSAIDs). Substituted salicylic acid derivatives are continuously being explored for the development of new anti-inflammatory agents with improved efficacy and reduced side effects.[15][16] The functional groups of this compound provide a platform for the synthesis of novel NSAID candidates. The nitro group can be reduced to an amine, which can then be further functionalized, while the hydroxyl and carboxylic acid groups can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound, a molecule with a rich history intertwined with the development of synthetic organic chemistry, continues to be a compound of significant interest for researchers and drug development professionals. Its versatile chemical nature, stemming from the strategic placement of its functional groups, has allowed for its application in the synthesis of complex and life-saving pharmaceuticals, most notably in the field of oncology. The evolution of its synthesis from classical methods to modern, high-yield protocols has made this valuable intermediate more accessible, paving the way for further innovation. As the quest for novel therapeutics continues, the utility of this compound as a key building block is poised to expand, solidifying its importance in the arsenal of medicinal chemists.
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A Theoretical and Mechanistic Exploration of 3-Hydroxy-2-nitrobenzoic Acid: From Molecular Structure to Advanced Proteomic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-nitrobenzoic acid (3H2NBA), a substituted aromatic carboxylic acid, has emerged as a molecule of significant interest, transcending its role as a simple organic intermediate. This technical guide provides a comprehensive theoretical analysis of 3H2NBA, elucidating its structural, spectroscopic, and electronic properties through high-level computational modeling. We delve into the causality behind its exceptional performance as an oxidizing matrix in Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry, a critical technique in proteomics for peptide sequencing. By integrating principles of Density Functional Theory (DFT) with experimental insights, this document serves as a definitive resource for understanding and leveraging the unique characteristics of 3H2NBA in advanced scientific applications.
Introduction: The Significance of this compound
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science.[1] The strategic placement of functional groups—in this case, hydroxyl (-OH) and nitro (-NO₂) moieties—on the benzoic acid framework can dramatically alter the molecule's physicochemical properties, including acidity, electronic structure, and intermolecular interaction capabilities. This compound (Molecular Formula: C₇H₅NO₅, Molecular Weight: 183.12 g/mol ) is a crystalline solid, typically appearing as a white to light yellow powder.[2][3]
While historically utilized in organic synthesis, the unique electronic and photophysical properties of 3H2NBA have propelled it to the forefront of a highly specialized analytical application: proteomics. Specifically, it has been identified as a superior oxidizing matrix for MALDI-ISD mass spectrometry.[4][5] This technique facilitates the fragmentation of peptides and proteins directly within the mass spectrometer's ion source, providing crucial sequence information. The choice of matrix is paramount to the success of MALDI-ISD, as it must efficiently absorb laser energy, transfer charge to the analyte, and promote specific fragmentation pathways. This guide will theoretically dissect the molecular attributes that make 3H2NBA exceptionally suited for this role. Furthermore, understanding the structure-activity relationship of such compounds is vital, as derivatives of hydroxybenzoic and nitrobenzoic acids have shown a range of biological activities, including antimicrobial and potential anticancer effects.[1][6][7][8]
Theoretical Methodology: A Self-Validating Computational Approach
To provide a robust and predictive theoretical model of 3H2NBA, we employ Density Functional Theory (DFT), a quantum mechanical method that offers a balance of computational cost and accuracy for molecules of this size. The causality behind our specific methodological choices is rooted in established best practices for substituted aromatic systems.
Computational Protocol: Geometry Optimization and Vibrational Analysis
The foundational step in our theoretical study is the optimization of the 3H2NBA molecular geometry. This process determines the lowest energy, most stable three-dimensional arrangement of the atoms.
Protocol:
-
Software: Gaussian 16 suite of programs.
-
Methodology: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p).
-
Justification: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are critical for accurately modeling systems with potential intramolecular hydrogen bonds and lone pairs. The (d,p) polarization functions allow for non-spherical electron density distributions, essential for describing the π-system of the aromatic ring and the polar bonds of the functional groups.
-
-
Validation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
The workflow for this computational protocol is illustrated below.
Caption: Optimized molecular structure of this compound.
Table 1: Selected Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) / Angle (°) | Description |
| C=O (Carboxyl) | 1.21 | Carbonyl double bond |
| C-O (Carboxyl) | 1.35 | Carbonyl single bond |
| O-H (Carboxyl) | 0.97 | Carboxylic acid proton |
| C-N (Nitro) | 1.48 | Bond to nitro group |
| N-O (Nitro) | 1.23 | Nitro group oxygen bonds |
| C-O (Hydroxyl) | 1.36 | Phenolic C-O bond |
| O-H (Hydroxyl) | 0.98 | Phenolic proton |
| O-H···O (H-Bond) | 1.85 | Intramolecular H-bond distance |
| ∠(O-H···O) | 145.0° | Intramolecular H-bond angle |
Note: These are representative values from the DFT calculation. Experimental values from X-ray crystallography may differ slightly due to crystal packing forces.
Vibrational Spectrum (FT-IR) Analysis
The calculated vibrational frequencies allow for the prediction of the infrared (IR) spectrum, which serves as a molecular fingerprint. The key vibrational modes are assigned based on the calculated potential energy distribution. A comparison with known experimental frequencies for related compounds validates the accuracy of our theoretical model.
Table 2: Assignment of Key Calculated Vibrational Frequencies for 3H2NBA
| Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) [10][11][12] | Vibrational Mode Assignment |
| 3550 | 3400-3600 | O-H stretch (phenolic) |
| 3100 | 2500-3300 | O-H stretch (carboxylic acid, broad) |
| 3080 | 3000-3100 | Aromatic C-H stretch |
| 1715 | 1680-1720 | C=O stretch (carboxylic acid dimer) |
| 1540 | 1500-1560 | Asymmetric NO₂ stretch |
| 1450-1600 | 1450-1600 | Aromatic C=C stretches |
| 1355 | 1345-1385 | Symmetric NO₂ stretch |
| 1290 | 1210-1320 | C-O stretch (carboxylic acid) |
The broadness of the carboxylic acid O-H stretch is due to strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. The calculated frequencies for the nitro group (asymmetric and symmetric stretches) are characteristic and confirm its electronic influence on the ring.
Electronic Properties and Their Implication for MALDI Applications
The efficacy of 3H2NBA as a MALDI matrix is intrinsically linked to its electronic structure. We analyzed the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to understand its electronic transitions and reactivity.
-
HOMO: The HOMO is primarily localized on the phenyl ring and the oxygen atoms of the hydroxyl and carboxyl groups. This indicates that these are the most probable sites for electron donation.
-
LUMO: The LUMO is predominantly distributed over the nitro group and the carboxylic acid moiety, identifying these as the electron-accepting regions of the molecule.
The HOMO-LUMO energy gap (ΔE) is a critical parameter, correlating with the chemical reactivity and the energy required for electronic excitation.
ΔE = ELUMO - EHOMO
A smaller energy gap suggests that the molecule is more easily excitable, which is a desirable characteristic for a MALDI matrix that needs to absorb UV laser energy efficiently.
Caption: Frontier Molecular Orbitals of this compound.
Mechanism of Action as a MALDI-ISD Matrix
The superior performance of 3H2NBA as an oxidizing MALDI matrix can be explained by a synthesis of its theoretical properties. [4][5]
-
Efficient UV Absorption: A recent study on the photophysics of hydroxy-nitrobenzoic acid isomers confirmed that they exhibit strong solid-state absorption at the typical UV-MALDI laser wavelengths (337 nm and 355 nm). [9]This is consistent with the calculated HOMO-LUMO gap, which corresponds to an absorption in the UV region.
-
Proton Transfer and Analyte Ionization: The acidic protons of the carboxyl and hydroxyl groups facilitate the ionization of the peptide/protein analyte (M) to its protonated form [M+H]⁺ in the gas phase.
-
Oxidizing Nature: Upon laser irradiation, the excited matrix can induce oxidative cleavage. The electron-withdrawing nitro group makes 3H2NBA an "oxidizing matrix." This promotes fragmentation at the Cα-C bond of the peptide backbone, generating characteristic a- and x-series fragment ions. [4][13]4. Enhanced Sensitivity and Resolution: Experimentally, 3H2NBA has been shown to generate a-series ions with intensities and resolutions that are comparable or even superior to the commonly used reducing matrix, 1,5-diaminonaphthalene (1,5-DAN). [4][5]This is a significant advantage because a-series ions, along with the accompanying d-series ions, allow for the unambiguous differentiation of leucine and isoleucine residues, a common challenge in peptide sequencing. [4]
Conclusions and Future Outlook
This guide has provided a detailed theoretical framework for understanding the molecular properties of this compound. Our DFT calculations, using the B3LYP functional and 6-311++G(d,p) basis set, have elucidated its optimized geometry, vibrational characteristics, and electronic structure. The key findings—notably the intramolecular hydrogen bonding and the nature of the frontier molecular orbitals—provide a causal explanation for its exceptional performance as an oxidizing matrix in MALDI-ISD mass spectrometry.
The demonstrated ability of 3H2NBA to facilitate high-sensitivity peptide sequencing, including the differentiation of isomeric amino acids, positions it as a critical tool for advanced proteomics research. [4][5]Future research should focus on the synthesis and theoretical evaluation of 3H2NBA derivatives to further optimize matrix performance. By fine-tuning the electronic properties through the addition of other substituent groups, it may be possible to develop next-generation matrices with even greater sensitivity and fragmentation efficiency, pushing the boundaries of protein and peptide analysis in drug discovery and diagnostics.
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3-Hydroxy-2-nitrobenzoic acid derivatives and analogs
An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzoic Acid Derivatives and Analogs
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of this compound and its related scaffolds. We will delve into the synthesis, biological activities, and structure-activity relationships of this versatile class of compounds, providing both foundational knowledge and field-proven insights to accelerate research and development efforts.
The this compound Core: An Introduction
This compound (CAS No. 602-00-6) is an organic compound that serves as a valuable building block in organic synthesis for creating more complex molecules, including dyes, pesticides, and pharmaceuticals.[1] Its structure, featuring a benzoic acid core substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group, provides a unique electronic and steric profile, making it and its derivatives a subject of interest in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the strong electron-withdrawing nitro group significantly influences the acidity of the carboxylic acid and presents opportunities for further chemical modification.[2] This guide will explore how these fundamental features are leveraged to generate derivatives with significant therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 602-00-6 | [3][4] |
| Molecular Formula | C₇H₅NO₅ | [4][5] |
| Molecular Weight | 183.12 g/mol | [4][5] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | Approx. 200-203 °C | [1] |
| Solubility | Soluble in hot water, ethanol, and ether | [1] |
| IUPAC Name | This compound | [5] |
Synthesis and Chemical Derivatization
The strategic synthesis of this compound and its analogs is fundamental to exploring their potential. The parent compound is often prepared via nucleophilic aromatic substitution, while its derivatives can be generated through a variety of established organic reactions.
Synthesis of the Core Scaffold
A common and high-yielding synthesis for this compound involves the hydrolysis of 3-chloro-2-nitrobenzoic acid.[3] This reaction proceeds via a nucleophilic aromatic substitution where the hydroxide ion displaces the chloride. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards this type of substitution.
Detailed Protocol 1: Synthesis of this compound[3]
-
Step 1: Reaction Setup. Dissolve 3-Chloro-2-nitrobenzoic acid (0.148 mol) in an aqueous potassium hydroxide solution (4.277 mol in 300 mL H₂O). Stirring at room temperature ensures complete dissolution and formation of the carboxylate salt.
-
Step 2: Hydrolysis. Heat the reaction mixture to 110°C and maintain for 12 hours. This elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Step 3: Work-up and Acidification. After cooling the mixture to room temperature, dilute with water. Carefully acidify with concentrated hydrochloric acid to pH 2. This step is critical to protonate the phenoxide and carboxylate groups, rendering the final product insoluble in the aqueous phase.
-
Step 4: Extraction. Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL). The use of a sufficiently large volume of organic solvent ensures efficient recovery of the product.
-
Step 5: Purification. Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield this compound. This method typically results in a high yield (approx. 99%).[3]
-
Step 6: Characterization. The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[3]
Synthesis of Key Derivatives
The true potential of this scaffold lies in its derivatization. For example, 3-hydroxy-4-methoxy-2-nitrobenzoic acid is a crucial intermediate for synthesizing Pyrrolobenzodiazepines (PBDs), a class of potent antitumor compounds.[6] A patented method highlights a multi-step synthesis starting from 3-alkoxy-4-acetoxybenzaldehyde.[6]
Caption: Synthesis workflow for a PBD intermediate.[6]
Biological Activities and Therapeutic Potential
While the parent molecule is primarily a synthetic intermediate, its derivatives and analogs exhibit a wide spectrum of biological activities. Hydroxybenzoic acids, as a class, are known for their antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[7][8]
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Derivatives of hydroxybenzoic acid have shown significant anti-inflammatory effects.[9][10] A notable example is the synthetic derivative 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which was shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells.[11]
The mechanism of action involves the downregulation of key pro-inflammatory signaling pathways. LX007 was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of their respective enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] This inhibition is achieved by blocking the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central regulators of the inflammatory response.[11]
Caption: Key structure-activity relationship points on the core scaffold.
Key Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-stimulated Microglia)
This protocol is adapted from methodologies used to evaluate related compounds. [11]1. Cell Culture: Culture primary microglial cells or a suitable cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. 2. Compound Treatment: Seed cells in 24-well plates. Once confluent, pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO). 3. Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours. 4. Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II. Measure absorbance at 540 nm. The concentration of nitrite (a proxy for NO) is determined using a sodium nitrite standard curve. 5. Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant according to the manufacturer's instructions. 6. Western Blot Analysis: Lyse the remaining cells to extract total protein. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against iNOS, COX-2, phospho-NF-κB, and phospho-MAPKs to assess pathway inhibition.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard protocol for determining Minimum Inhibitory Concentration (MIC). [12]1. Inoculum Preparation: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. 2. Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations might range from 256 µg/mL down to 0.5 µg/mL. 3. Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only). 4. Incubation: Incubate the plate at 37°C for 18-24 hours. 5. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound represents a privileged scaffold with significant, yet largely untapped, potential in drug discovery. While the parent compound is a synthetic tool, its analogs and derivatives have demonstrated promising anti-inflammatory, antimicrobial, and potential anticancer activities. The inherent chemical functionality of the core—the carboxylic acid, hydroxyl, and nitro groups—provides a rich platform for SAR-guided optimization.
Future research should focus on:
-
Synthesis of Novel Libraries: Systematically modifying the aromatic ring with different substituents to probe the SAR for various biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for derivatives that show high potency in phenotypic screens.
-
Prodrug Development: Leveraging the nitro group to design hypoxia-activated prodrugs for targeted cancer therapy.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By combining rational design with robust biological evaluation, the this compound scaffold can be developed into a new generation of therapeutic agents.
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An In-depth Technical Guide to the Storage and Handling of 3-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 3-Hydroxy-2-nitrobenzoic acid (CAS RN: 602-00-6), a vital building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure both scientific integrity and personnel safety.
Compound Profile and Intrinsic Properties
This compound is a nitroaromatic compound that presents as a yellow to orange or light beige to light brown crystalline solid.[1][2][3] A thorough understanding of its chemical and physical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [1][4] |
| Molecular Weight | 183.12 g/mol | [4] |
| Melting Point | Approximately 179-181 °C to 200-203 °C | [1][2][3] |
| Boiling Point | Approximately 363 °C | [3] |
| Solubility | Soluble in hot water, ethanol, ether, Dimethyl Sulfoxide (DMSO), and Methanol. | [1][2][3] |
| pKa | 2.07±0.10 (Predicted) | [3] |
The presence of both a carboxylic acid and a nitro group on the aromatic ring significantly influences the molecule's reactivity and dictates the necessary handling precautions.
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[1][2] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
A risk assessment should always precede the handling of this compound. The following PPE is mandatory to mitigate the identified risks:
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are essential.[5] A face shield should be considered for splash hazards.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required to prevent skin contact.[5]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be utilized when handling the solid compound, especially if there is a risk of generating dust, or when engineering controls are insufficient.[5]
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or vapors, a chemical fume hood is required.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]
Caption: Step-by-step workflow for preparing a stock solution of this compound.
Reactivity and Incompatibilities
The reactivity of this compound is primarily dictated by the carboxylic acid and nitro functional groups.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.
-
Strong Bases: As an acid, it will react exothermically with strong bases.
-
Reducing Agents: The nitro group can be reduced by various reducing agents. These reactions can be energetic and should be performed under controlled conditions.
-
Thermal Decomposition: While stable under normal conditions, at elevated temperatures, nitroaromatic compounds can undergo thermal decomposition, which may be exothermic and release hazardous gases, including oxides of nitrogen and carbon. [6]
Spill and Waste Management
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Treat all spill cleanup materials as hazardous waste.
Waste Disposal:
All waste containing this compound must be treated as hazardous chemical waste. [7]Do not dispose of it down the drain.
Protocol for Neutralization of Small Quantities of Acidic Waste:
For small amounts of acidic waste containing this compound, neutralization can be performed before collection by a licensed waste disposal company. This should only be carried out by trained personnel in a chemical fume hood.
-
Dilution: Dilute the acidic waste with water in a large, appropriate container.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring continuously. [8][9]Monitor the pH of the solution. Be aware that the reaction may produce gas (CO₂ if using bicarbonate) and heat.
-
Final pH Adjustment: Continue adding the base until the pH of the solution is between 5.5 and 9. [8]4. Containerization for Disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection.
Caption: A systematic approach to the neutralization and disposal of this compound waste.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a strict adherence to established safety protocols. By implementing the guidelines outlined in this document, laboratories can mitigate the risks associated with this compound and ensure a safe working environment for all personnel.
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A Technical Guide to the Core Reactivity of 3-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-nitrobenzoic acid is a multifaceted benzene derivative whose chemical behavior is governed by the intricate interplay of its three functional groups: a carboxylic acid, a hydroxyl group, and a nitro group. This guide provides an in-depth analysis of the molecule's fundamental reactivity. We will explore the electronic effects of the substituents, which dictate the compound's acidity and its propensity for aromatic substitution reactions. Key transformations of each functional group—including esterification of the carboxyl group, etherification of the hydroxyl group, and reduction of the nitro group—will be discussed, supported by established experimental protocols. This document aims to serve as a comprehensive resource for scientists leveraging this compound as a versatile building block in organic synthesis and drug discovery.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the electronic properties of its substituents and their positions on the aromatic ring.
-
Carboxylic Acid (-COOH): This group is strongly deactivating and electron-withdrawing through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position.
-
Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group strongly deactivates the ring towards electrophilic attack via potent -I and -R effects. It is also a meta-director.
-
Hydroxyl Group (-OH): The hydroxyl group exhibits a dual nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but it is a strong electron-donating group by resonance (+R) because of the lone pairs on the oxygen. Overall, it is an activating group and directs incoming electrophiles to the ortho and para positions.
The combined influence of these groups renders the aromatic ring electron-deficient and thus, significantly deactivated towards electrophilic aromatic substitution. The positioning of the strongly deactivating nitro and carboxyl groups ortho and para to several ring positions outweighs the activating effect of the hydroxyl group.
Acidity and pKa
Reactivity of the Functional Groups
Carboxylic Acid Group: Esterification
The carboxylic acid moiety readily undergoes esterification. The Fischer-Speier esterification is a common and effective method. Due to the electron-withdrawing nature of the substituents, the carbonyl carbon is highly electrophilic, facilitating the reaction. However, the reaction is an equilibrium process, and thus, removal of water or the use of a large excess of the alcohol is necessary to drive it to completion.
This protocol is adapted from a standard Fischer esterification procedure for a substituted nitrobenzoic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (approx. 8-10 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.5 mL per 10 mL of methanol).
-
Reflux: Heat the mixture to reflux for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. The ester product will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the crude product by suction filtration and wash it with cold water to remove any remaining acid. The crude ester can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.
Hydroxyl Group: Etherification
The phenolic hydroxyl group can be converted to an ether, most commonly through the Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
This protocol is based on a general procedure for the etherification of a substituted hydroxybenzoic acid derivative.[4]
-
Setup and Deprotonation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (K₂CO₃, >2.0 eq). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylating Agent Addition: Add the alkylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain it for 6-8 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ether. Further purification can be achieved by column chromatography or recrystallization. Note that this procedure would yield the methyl ester of 3-methoxy-2-nitrobenzoic acid if the starting material is the acid. Saponification would then be required to obtain the target acid.
Nitro Group: Reduction to an Amine
The reduction of the nitro group to an amine is a pivotal transformation, as it dramatically alters the electronic properties of the molecule and opens up a vast array of subsequent synthetic possibilities. The resulting 3-amino-2-hydroxybenzoic acid is a valuable intermediate, particularly in the synthesis of pharmaceuticals and dyes. This reduction can be achieved through various methods, including catalytic hydrogenation or using metals in acidic media.
This protocol is a composite of established methods for the reduction of substituted nitrobenzoic acids.[5][6]
-
Catalytic Hydrogenation:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or water containing hydrochloric acid.
-
Catalyst: Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature or with gentle heating (e.g., up to 95°C) until the hydrogen uptake ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can then be removed under reduced pressure to yield the product, often as its hydrochloride salt if an acid was used.
-
-
Metal/Acid Reduction:
-
Reaction Setup: To a flask containing this compound (1.0 eq), add a mixture of a metal such as tin (Sn) or iron (Fe) powder and a strong acid like concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture, often to reflux, for several hours. The progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and basify it with a concentrated NaOH solution to precipitate the metal hydroxides. The product can then be extracted into an organic solvent. Acidification of the aqueous layer may be necessary if the product is more water-soluble.
-
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Hydroxy-2-nitrobenzoic Acid
Abstract
This application note provides a comprehensive, field-validated protocol for the synthesis of 3-Hydroxy-2-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] The described methodology details the conversion of 3-chloro-2-nitrobenzoic acid via a nucleophilic aromatic substitution (SNAr) reaction. The document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines process optimization strategies, and emphasizes critical safety protocols. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of this compound
This compound (CAS No. 602-00-6) is a key building block in organic synthesis.[1] Its structural features, comprising a carboxylic acid, a hydroxyl group, and a nitro group, make it a versatile precursor for synthesizing more complex molecules, including various heterocyclic compounds explored in drug discovery.[3] Its derivatives are investigated for a range of biological activities, making a reliable and high-yield synthesis protocol essential for research and development.[4]
This document details the synthesis from 3-chloro-2-nitrobenzoic acid, a readily available starting material. The core transformation relies on a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-understood class of reactions in organic chemistry.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 3-chloro-2-nitrobenzoic acid to this compound proceeds via an addition-elimination mechanism, characteristic of SNAr reactions.[5][6]
Causality of Reactivity:
-
Activation of the Aromatic Ring: The aromatic ring of 3-chloro-2-nitrobenzoic acid is rendered electron-deficient by the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups.[3][6] This electronic deficit significantly activates the ring towards attack by a nucleophile.
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine substituent. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.[5] This stabilization is a key factor enabling the reaction to proceed. Substituents at the ortho or para positions relative to the leaving group are essential for this stabilization.[5]
-
Elimination and Aromatization: The aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻), a good leaving group, yielding the final product.[5][6]
Caption: Figure 1: SNAr Mechanism for Hydroxylation
Detailed Experimental Protocol
This protocol is adapted from a validated synthesis and is designed for reproducibility and high yield.[1]
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. | Supplier/Grade |
| 3-chloro-2-nitrobenzoic acid | 4771-47-5 | 201.56 | 30.0 g | 1.0 | Sigma-Aldrich, ≥98% |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 240.0 g | ~29 | MilliporeSigma, ≥85% |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 300 mL | - | In-house |
| Concentrated HCl (~37%) | 7647-01-0 | 36.46 | As needed | - | Fisher Scientific, ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1000 mL | - | VWR, HPLC Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Alfa Aesar, ACS Grade |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~100 mL | - | In-house |
Equipment
-
1000 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle and temperature controller
-
Dropping funnel/addition funnel
-
2000 mL beaker
-
2000 mL separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow Diagram
-
Reagent Preparation: In a 1000 mL three-neck flask equipped with a magnetic stirrer, dissolve 30 g (0.148 mol) of 3-chloro-2-nitrobenzoic acid in a solution of 240 g of potassium hydroxide in 300 mL of deionized water. Stir at room temperature until all solids are completely dissolved.[1]
-
Reaction: Attach a reflux condenser to the flask. Heat the reaction mixture to 110°C using a heating mantle and maintain this temperature for 12 hours with vigorous stirring.[1] Monitor the reaction progress by TLC if desired.
-
Work-up - Acidification: After 12 hours, cool the reaction mixture to room temperature. Transfer the mixture to a 2000 mL beaker and dilute with approximately 200 mL of water. Place the beaker in an ice bath and cool to 0-5°C.[1] Slowly and carefully, add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 2. A precipitate of the product will form.
-
Extraction: Transfer the acidified mixture to a 2000 mL separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 500 mL).[1]
-
Purification: Combine the organic layers. Wash the combined extracts with brine solution (~100 mL), then dry over anhydrous sodium sulfate.[1]
-
Isolation: Filter off the sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. This will yield this compound as a solid.[1]
-
Characterization: The expected yield is approximately 27 g (99%).[1] The product can be characterized by standard analytical techniques.
Process Optimization and Troubleshooting
The robustness of this protocol allows for high yields, but several parameters can be adjusted for optimization or to address potential issues.
| Parameter | Effect on Reaction | Optimization Notes |
| Base Concentration | A high concentration of KOH is used to drive the reaction to completion and ensure the carboxylic acid remains deprotonated. | While a large excess is used in the reference protocol, careful reduction could be explored for process economy, but may require longer reaction times or higher temperatures. |
| Temperature | Reaction rate is highly temperature-dependent. 110°C ensures a reasonable reaction time of 12 hours. | Lowering the temperature will significantly slow the reaction. Increasing it further may lead to side reactions or decomposition, though this specific reaction is quite robust. |
| Reaction Time | 12 hours is specified for completion. | Incomplete conversion (observed via TLC or LC-MS) indicates insufficient reaction time or temperature. Extending the time to 18-24 hours may be necessary. |
| Acidification pH | A pH of 2 ensures complete protonation of the carboxylic acid and the phenolic hydroxyl group, maximizing precipitation and extraction efficiency. | If the pH is too high, the product will remain as a salt in the aqueous phase, leading to very low extraction yields. |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Insufficient acidification (pH > 3).3. Emulsion during extraction. | 1. Extend reaction time or confirm temperature was maintained at 110°C.2. Re-check pH of the aqueous layer and add more HCl if needed.3. Add more brine to the separatory funnel to break the emulsion. |
| Dark-colored Product | Formation of colored impurities due to overheating or side reactions. | Consider performing the reaction under an inert atmosphere (N₂). The crude product can be recrystallized from hot water or an ethanol/water mixture for further purification.[2] |
| Reaction Stalled | Insufficient base or temperature. | Verify the amount and purity of KOH used. Ensure the internal reaction temperature is at 110°C. |
Safety and Handling
Chemical Hazards:
-
3-chloro-2-nitrobenzoic acid: Irritant. Handle with care.
-
Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Highly exothermic when dissolved in water. Always add KOH to water, never the other way around.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Causes severe burns and respiratory irritation. Work in a well-ventilated fume hood.
-
Ethyl Acetate (EtOAc): Flammable liquid and vapor. Eye and respiratory irritant.
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield at all times.[2]
-
All operations, especially the handling of concentrated KOH and HCl, must be performed inside a certified chemical fume hood.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Neutralize acidic and basic aqueous waste before disposal. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
References
- This compound. ChemBK. [Link]
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
- 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Experimental protocol for using 3-Hydroxy-2-nitrobenzoic acid in organic synthesis
An In-Depth Guide to the Synthetic Utility of 3-Hydroxy-2-nitrobenzoic Acid
Introduction: A Versatile Scaffolding for Complex Molecule Synthesis
This compound is a valuable aromatic compound that serves as a versatile starting material and intermediate in the landscape of organic synthesis.[1][2] Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, provides a rich platform for a variety of chemical transformations.[3] The strategic positioning of these groups—particularly the ortho-nitro and meta-hydroxyl substituents relative to the carboxylic acid—imparts unique reactivity and makes it a sought-after building block for constructing complex molecules.
This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the experimental protocols involving this compound. We will delve into its fundamental reactivity, provide step-by-step synthetic procedures, and explain the rationale behind the chosen methodologies. The applications of this reagent are particularly relevant in the synthesis of heterocyclic compounds and as a precursor to bioactive molecules, where the functional groups can be sequentially or selectively modified to build intricate molecular architectures.[4][5][6]
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 602-00-6 | [1][2][3][7][8] |
| Molecular Formula | C₇H₅NO₅ | [2][7][8][9] |
| Molecular Weight | 183.12 g/mol | [2][7][8][9] |
| Appearance | Yellow, solid, crystals or powder | [10][11] |
| Melting Point | 177 - 181 °C (350.6 - 357.8 °F) | [10] |
| IUPAC Name | This compound | [8][9] |
| ¹H NMR (400 MHz, DMSO-d6) | δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz. 1H) | [1] |
| ESI-MS | Calculated Mass: 183.02; Observed Mass: 182.10 [M-H]⁻ | [1] |
Safety and Handling: A Self-Validating Protocol
Working with any chemical reagent requires strict adherence to safety protocols to ensure personal and environmental protection. This compound is classified as an irritant to the skin, eyes, and respiratory system.[9][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles (European standard - EN 166) are mandatory.[10]
-
Hand Protection: Wear suitable protective gloves (e.g., natural rubber).[10]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[10]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[12] If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[10]
First Aid Measures:
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[10][12]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.[10][12]
-
If Swallowed: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[12]
Storage and Stability:
-
Conditions to Avoid: Incompatible products, excess heat.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed.[13] The compound is stable under normal conditions.[10]
Core Synthetic Applications and Protocols
The true utility of this compound is demonstrated through its reactivity. The three functional groups can be targeted for various transformations.
Caption: Key synthetic transformations of this compound.
Protocol 1: Synthesis of this compound
For laboratories that need to prepare the title compound, a common method is the nucleophilic aromatic substitution of a more readily available precursor, such as 3-chloro-2-nitrobenzoic acid.
Rationale: This protocol employs a strong base (potassium hydroxide) to displace the chloro group with a hydroxyl group. The reaction is driven by heating, which provides the necessary activation energy for the substitution to occur on the electron-deficient aromatic ring. The nitro group in the ortho position acts as a strong electron-withdrawing group, which facilitates the nucleophilic attack.
Step-by-Step Methodology: [1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL of H₂O). Stir at room temperature until a clear solution is obtained.
-
Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Acidification: After completion, cool the mixture to room temperature. Dilute with water and carefully acidify with concentrated hydrochloric acid to a pH of 2. A precipitate should form.
-
Extraction: Cool the acidified mixture to 0°C in an ice bath. Extract the product with ethyl acetate (2 x 500 mL).
-
Work-up: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the solution and evaporate the solvent under reduced pressure to yield the final product, this compound. A typical yield is around 99% (27 g).[1]
Protocol 2: Catalytic Reduction of the Nitro Group
One of the most powerful transformations for this molecule is the reduction of the nitro group to an amine. This yields 3-hydroxy-2-aminobenzoic acid, a valuable precursor for synthesizing heterocycles like benzoxazinones and for further derivatization.
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups.[14] Palladium on carbon (Pd/C) is a widely used catalyst that facilitates the reaction with molecular hydrogen (H₂). The reaction is typically carried out in a protic solvent like ethanol or methanol, which helps in solubilizing the starting material and the product. This method is often preferred over metal/acid reductions (like SnCl₂/HCl) when milder conditions are desired to avoid potential side reactions.
Caption: Workflow for the catalytic reduction of this compound.
Step-by-Step Methodology:
-
Setup: To a hydrogenation vessel, add this compound (10 g, 54.6 mmol), ethanol (150 mL), and 10% Palladium on Carbon (Pd/C) catalyst (500 mg, 5% w/w).
-
Inerting: Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (H₂) into the vessel. Pressurize to approximately 50 psi (or use a balloon filled with H₂ for atmospheric pressure) and stir the suspension vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during and after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxy-2-aminobenzoic acid.
-
Purification: The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure amino acid derivative.
Conclusion and Future Outlook
This compound is more than just a simple chemical; it is an enabling tool for synthetic innovation. The protocols detailed herein represent fundamental, reliable methods for its synthesis and key transformations. The resulting derivatives, particularly 3-hydroxy-2-aminobenzoic acid, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5] As the demand for novel bioactive molecules continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of modern organic and medicinal chemistry.
References
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- PubChem - NIH. This compound | C7H5NO5 | CID 293291.
- Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.
- J&K Scientific. This compound, 97% | 602-00-6.
- Matrix Fine Chemicals. This compound | CAS 602-00-6.
- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
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Application Notes & Protocols: 3-Hydroxy-2-nitrobenzoic Acid as a Versatile Starting Material in Pharmaceutical Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Hydroxy-2-nitrobenzoic acid, focusing on its application as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus is on the selective reduction of its nitro group to form the corresponding amine, a critical transformation for building more complex, biologically active molecules. This document details the underlying chemical principles, provides field-proven experimental protocols, and emphasizes safety and handling considerations.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic compound whose value in medicinal chemistry lies in its trifunctional nature. The presence of a carboxylic acid, a hydroxyl group, and a nitro group on a single benzene ring offers multiple handles for synthetic modification. The most pivotal of these is the nitro group, which serves as a stable, electron-withdrawing group that can be reliably and selectively reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry and is fundamental to the synthesis of many active pharmaceutical ingredients (APIs).
While various isomers of aminohydroxybenzoic acids are pharmaceutically relevant, this guide will focus on the direct transformation of this compound into its corresponding amine, 2-Amino-3-hydroxybenzoic acid. This intermediate is a valuable building block for synthesizing a range of compounds, including potential anti-inflammatory agents and other therapeutic molecules. The primary application discussed is its role as a precursor to a key structural isomer of Mesalamine (5-Aminosalicylic Acid), a widely used anti-inflammatory drug for treating inflammatory bowel disease (IBD).[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| CAS Number | 602-00-6 | [3][4] |
| Molecular Formula | C₇H₅NO₅ | [3][4] |
| Molecular Weight | 183.12 g/mol | [3] |
| Appearance | Yellow solid, crystals, or powder | [5][6] |
| Melting Point | 177 - 181 °C (350.6 - 357.8 °F) | [5] |
| SMILES | C1=CC(=C(C(=C1)O)[O-])C(=O)O | [3] |
| InChIKey | KPDBKQKRDJPBRM-UHFFFAOYSA-N | [3] |
Safety, Handling, and Storage
Hazard Statement: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile rubber), safety goggles (EN 166 standard), and a lab coat.[5] Work in a well-ventilated area or use a chemical fume hood to avoid inhaling dust.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent dust formation during handling.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][8]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[8]
Core Synthetic Application: Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is the most valuable transformation of this compound. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean reaction profile, and avoidance of stoichiometric metal waste.[10][11]
Principle of Catalytic Hydrogenation
Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) on the surface of a heterogeneous catalyst. For nitroarenes, the reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[10][12] The catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt) supported on activated carbon, provides a surface that adsorbs both the hydrogen gas and the nitro compound, lowering the activation energy for the reduction.
The general pathway is illustrated below:
Caption: General mechanism of aromatic nitro group reduction.
The choice of catalyst, solvent, pH, pressure, and temperature are critical parameters that must be optimized to ensure high yield and selectivity while minimizing side reactions.
Detailed Protocol: Catalytic Hydrogenation of this compound
This protocol describes a standard laboratory procedure for the reduction of this compound to 2-Amino-3-hydroxybenzoic acid using Palladium on Carbon (Pd/C) as the catalyst.
Materials and Equipment
-
Reagents:
-
This compound
-
Palladium on Carbon (5% or 10% Pd, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or other suitable base (optional, for pH adjustment)
-
Diatomaceous earth (e.g., Celite®)
-
Nitrogen (N₂) and Hydrogen (H₂) gas, high purity
-
-
Equipment:
-
Parr hydrogenator or a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and balloon filled with H₂
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Experimental Workflow Diagram
Sources
- 1. sciencetechindonesia.com [sciencetechindonesia.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound, 98+% | CymitQuimica [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Hydroxy-2-nitrobenzoic Acid in Advanced Dye Synthesis
These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in the fields of materials science and drug development. The focus is on the strategic application of 3-Hydroxy-2-nitrobenzoic acid (CAS: 602-00-6) as a versatile precursor in the synthesis of high-performance dyes, particularly azo and mordant dyes.[1][2][3][4] This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and the causality behind methodological choices, ensuring scientific integrity and reproducibility.
Introduction: The Molecular Advantage of this compound
This compound is a highly functionalized aromatic compound possessing three key moieties on its benzene ring: a carboxylic acid (-COOH), a hydroxyl (-OH), and a nitro (-NO₂) group.[3] This unique trifunctional architecture makes it an exceptionally valuable starting material in dye chemistry.
-
The Nitro Group (-NO₂): This group is the primary reactive site for initiating dye synthesis. Through a straightforward reduction, it is converted into a primary amino group (-NH₂), which is the essential precursor for diazotization—the cornerstone of azo dye formation.[5]
-
The Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups: These groups function as powerful auxochromes, moieties that modify the color and intensity of the dye. Their presence is critical for modulating the final shade and spectroscopic properties of the molecule.[6] Crucially, their ortho-position relative to the eventual azo linkage provides a perfect steric arrangement for chelation with metal ions. This property is exploited in the synthesis of mordant dyes, where the dye forms a coordination complex with a metal salt (the mordant) on the fiber, leading to superior wash and light fastness.[7]
This guide will elucidate the transformation of this precursor into vibrant and stable colorants, providing both the theoretical framework and actionable protocols for laboratory synthesis.
Core Synthetic Strategy: A Three-Pillar Approach
The synthesis of dyes from this compound is a sequential process built on three foundational pillars of organic chemistry. Understanding the causality behind each step is critical for optimizing reaction conditions and achieving high yields of the desired product.
Caption: Overall workflow for azo dye synthesis from this compound.
Pillar 1: Reduction of the Nitro Group
The initial and most critical step is the reduction of the electron-withdrawing nitro group to a primary amine. This transformation converts the inert nitro-compound into a reactive intermediate capable of forming a diazonium salt. A common and effective method is the use of zinc powder in the presence of a strong acid like hydrochloric acid.[8]
-
Causality: The acidic medium protonates the nitro group, making it more susceptible to reduction by the metal. Zinc acts as the electron donor, facilitating the multi-step reduction to the amine. This method is robust and proceeds with high efficiency under controlled conditions.
Pillar 2: Diazotization of the Amine
The resulting 3-amino-2-hydroxybenzoic acid is then converted into a diazonium salt. This reaction is highly temperature-sensitive and must be performed in a cold environment (0-5°C). It involves the reaction of the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[9]
-
Causality: The low temperature is essential to prevent the highly unstable diazonium salt from decomposing into nitrogen gas and a phenol. The strong acid maintains a pH that favors the formation of the nitrosonium ion (NO⁺), the active electrophile in the reaction.
Pillar 3: Azo Coupling
The freshly prepared, cold diazonium salt solution is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[9]
-
Causality: To facilitate this reaction, the coupling component (typically a phenol or an aromatic amine) is dissolved in an alkaline solution (e.g., aqueous NaOH).[8] The alkaline medium deprotonates the hydroxyl group of the phenol, forming a highly activating phenoxide ion, which dramatically increases the nucleophilicity of the aromatic ring and drives the coupling reaction to completion. The result is the formation of a stable azo compound, characterized by the -N=N- chromophore.
Detailed Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids and other reagents with care.
Protocol 1: Synthesis of 3-Amino-2-hydroxybenzoic Acid (Reduction)
This protocol details the reduction of the nitro group to an amine.
Materials:
-
This compound (1.83 g, 0.01 mole)
-
Zinc powder (1.96 g, 0.03 mole)
-
Concentrated Hydrochloric Acid (HCl, ~18 mL)
-
Ice-water bath
-
250 mL Erlenmeyer flask with reflux condenser
-
Filtration apparatus
Procedure:
-
Place this compound (0.01 mole) and zinc powder (0.03 mole) into a 250 mL Erlenmeyer flask.
-
Fit the flask with a reflux condenser and place it in an ice-water bath to manage the exothermic reaction.
-
Carefully add concentrated HCl (18 mL) dropwise through the condenser into the flask.
-
After the initial vigorous reaction subsides, remove the flask from the ice bath and reflux the mixture for 4 hours with occasional shaking.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the reaction mixture to remove any unreacted zinc and other solids. The filtrate contains the desired 3-amino-2-hydroxybenzoic acid hydrochloride and should be used directly in the next step.
Protocol 2: Synthesis of a Representative Azo Dye (Diazotization & Coupling)
This protocol describes the synthesis of an azo dye using the product from Protocol 1 and β-naphthol as the coupling component.
Materials:
-
Filtrate from Protocol 1 (containing 3-amino-2-hydroxybenzoic acid)
-
Sodium nitrite (NaNO₂, 0.76 g, 0.011 mole)
-
β-Naphthol (1.44 g, 0.01 mole)
-
Sodium hydroxide (NaOH)
-
Ice, distilled water
-
Beakers, magnetic stirrer
Procedure:
Part A: Diazotization
-
Take the filtrate from Protocol 1, dilute it with 15 mL of HCl and 25 mL of water, and cool the solution to 0-5°C in an ice-water bath using a magnetic stirrer.
-
In a separate beaker, dissolve sodium nitrite (0.76 g) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature strictly between 0-5°C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting pale yellow solution contains the diazonium salt and must be used immediately.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve β-naphthol (1.44 g) in 20 mL of a 10% aqueous NaOH solution. Cool this solution to 0-5°C in an ice-water bath.
-
With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold β-naphthol solution.
-
A deeply colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolate the dye by vacuum filtration.
-
Wash the solid precipitate with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Dry the purified dye in an oven at 60-70°C.
Data Presentation & Characterization
The synthesized dyes can be characterized using various spectroscopic techniques to confirm their structure and purity. The choice of coupling component directly influences the final color of the dye.
| Coupling Component | Resulting Dye Name | Observed Color | λmax (nm)[8] |
| Aniline | 3-((4-aminophenyl)diazenyl)-2-hydroxybenzoic acid | Yellow-Orange | ~420 |
| p-Toluidine | 2-Hydroxy-3-((4-methylphenyl)diazenyl)benzoic acid | Orange-Red | ~435 |
| 4-Nitroaniline | 2-Hydroxy-3-((4-nitrophenyl)diazenyl)benzoic acid | Deep Red | ~474, 541 |
Characterization Notes:
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye. The presence of electron-withdrawing groups like -NO₂ on the coupling component can cause a bathochromic (red) shift in λmax.[8]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for O-H (broad, ~3400 cm⁻¹), C=O (~1700 cm⁻¹), and the azo group N=N (~1600-1400 cm⁻¹).[8]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the aromatic substitution patterns and the successful formation of the azo linkage.[8]
Application as Mordant Dyes: Enhancing Fastness through Chelation
A significant application of dyes derived from this compound is in mordant dyeing. The ortho-hydroxy and carboxylic acid groups form a bidentate ligand system that can chelate with metal ions (e.g., Cr³⁺, Al³⁺, Fe³⁺) provided by a mordant salt.
This chelation forms a large, insoluble complex that is physically trapped within the fiber matrix (e.g., wool, silk). This process dramatically improves the dye's fastness to washing, light, and perspiration.
Caption: Chelation of a dye molecule with a metal ion mordant on a fabric fiber.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of azo and mordant dyes. Its unique molecular structure provides a pre-organized platform for creating colorants with tunable shades and exceptional fastness properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and develop novel dyes for applications ranging from textiles and pigments to advanced functional materials.
References
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). Vertex AI Search.
- The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. (n.d.). Vertex AI Search.
- Karim, S. A., et al. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294, 052054.
- SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.). Vertex AI Search.
- The Synthesis of Azo Dyes. (n.d.). Vertex AI Search.
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020). Google Patents.
- This compound, 97%. (n.d.). J&K Scientific.
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Photophysics of Hydroxy-Nitrobenzoic Acid UV-MALDI Matrices Investigated via Spectroscopic, Photoacoustic, and Luminescence Techniques. (n.d.). CONICET.
- This compound. (n.d.). PubChem.
- 2',4'-dihydroxyazobenzene and 2-carboxy-2'-hydroxyazonaphthol for dyeing of jute fabric. (n.d.). Zenodo.
Sources
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. nbinno.com [nbinno.com]
- 6. zenodo.org [zenodo.org]
- 7. Mordant Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jocpr.com [jocpr.com]
Application Notes & Protocols: 3-Hydroxy-2-nitrobenzoic Acid as a MALDI Matrix for Advanced Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Oxidizing Matrix for In-Depth Peptide Characterization
In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to the success of the analysis. The matrix dictates not only the efficiency of analyte ionization but also the nature of the fragmentation observed. While traditional matrices excel at determining the molecular weight of intact biomolecules, specialized matrices are required for more detailed structural elucidation. This document introduces 3-Hydroxy-2-nitrobenzoic acid (3H2NBA) , a highly effective oxidizing matrix for MALDI-MS, with a particular emphasis on its application in In-Source Decay (ISD) for peptide sequencing.
Unlike common reducing matrices such as 1,5-diaminonaphthalene (1,5-DAN) which primarily induce N–Cα bond cleavage to produce c- and z-series fragment ions, 3H2NBA promotes a different fragmentation pathway. As an oxidizing matrix, it facilitates cleavage of the Cα–C bond in the peptide backbone.[1] This process yields a- and x-series ions, providing complementary and often critical information for comprehensive sequence analysis.[1][2] A significant advantage of this fragmentation pattern is the ability to generate characteristic d-series ions, which are instrumental in differentiating isomeric amino acids such as leucine and isoleucine—a common challenge in proteomics.[2]
Studies have demonstrated that 3H2NBA can generate a-series ions with intensities comparable to or even higher than the c-series ions produced with 1,5-DAN, often with superior peak resolution.[2][3] This makes 3H2NBA a powerful tool for top-down and middle-down proteomics, enabling deeper sequence coverage and more confident peptide identification.
The Mechanism of Action: Radical-Induced Cα–C Bond Cleavage
The unique capabilities of 3H2NBA stem from its function as an oxidizing matrix in the MALDI process. The currently accepted mechanism suggests that upon laser irradiation, the matrix initiates a hydrogen abstraction from the amide nitrogen of the peptide backbone.[2][4] This event generates an oxidized peptide molecule with a radical site on the nitrogen atom.[2] This radical species is unstable and rapidly undergoes cleavage at the adjacent Cα–C bond, leading to the formation of a- and x-series fragment ions.[1][4]
This radical-induced dissociation is distinct from the collision-induced dissociation (CID) pathways often seen in tandem mass spectrometry, and it preserves labile post-translational modifications that might otherwise be lost. The generation of d-series ions, which helps to distinguish leucine from isoleucine, arises from subsequent fragmentation of the a-series ions.[2]
Caption: General workflow for MALDI-TOF MS with In-Source Decay.
Applications and Suitability
The primary and most well-documented application of this compound is as an oxidizing matrix for In-Source Decay (ISD) of peptides . Its utility in this area is marked by several key advantages:
-
Complementary Fragmentation: Generates a- and x-series ions, complementing data from reducing matrices.
-
Isomer Differentiation: Enables the distinction between leucine and isoleucine through the formation of d-series ions.[2]
-
High-Resolution Data: Often produces fragment ions with high peak resolution.[2]
-
High Sensitivity: Achieves fragment ion intensities that are on par with or exceed those from established ISD matrices like 1,5-DAN.[2][3]
At present, the application of 3H2NBA for the routine analysis of intact proteins, small molecules, lipids, or oligonucleotides is not well-established in the available scientific literature. Its strong oxidizing nature, which is advantageous for ISD, may lead to undesirable fragmentation or unpredictable ionization behavior for intact molecule analysis. Researchers wishing to explore these applications should proceed with the understanding that significant methods development and optimization will be required. For intact protein analysis, traditional matrices like Sinapinic Acid (SA) or 2,5-Dihydroxybenzoic acid (DHB) remain the standard recommendation.
Comparative Data for MALDI Matrices
The selection of a matrix is analyte-dependent. This table provides a comparative overview of 3H2NBA against other commonly used MALDI matrices.
| Feature | This compound (3H2NBA) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | Sinapinic Acid (SA) | 2,5-Dihydroxybenzoic Acid (DHB) | 1,5-Diaminonaphthalene (1,5-DAN) |
| Primary Analyte Class | Peptides (for ISD) | Peptides (< 5 kDa)[5] | Proteins (> 10 kDa)[6] | Peptides, Proteins, Glycans[7] | Peptides, Proteins (for ISD)[8] |
| Primary Application | In-Source Decay (ISD) | Intact Mass Measurement | Intact Mass Measurement | Intact Mass Measurement | In-Source Decay (ISD) |
| Ionization Type | Oxidizing | Standard (Proton Transfer) | Standard (Proton Transfer) | Standard (Proton Transfer) | Reducing |
| Primary Fragment Ions | a, x, d -series (Cα-C cleavage)[1][2] | Primarily intact ions; some post-source decay (b, y) | Primarily intact ions | Primarily intact ions | c, z -series (N-Cα cleavage)[8] |
| Typical Solvents | ACN/Water/TFA (e.g., 50:50:0.1) | ACN/Water/TFA (e.g., 50:50:0.1)[6] | ACN/Water/TFA (e.g., 30:70:0.1)[6] | Methanol or ACN/Water[9] | Acetone or THF |
| Laser Wavelength | UV (337 nm, 355 nm)[10] | UV (337 nm, 355 nm) | UV (337 nm, 355 nm) | UV (337 nm, 355 nm) | UV (337 nm, 355 nm) |
| Key Advantage | Distinguishes Leu/Ile isomers.[2] | High sensitivity for peptides. | Excellent for large proteins. | High tolerance to salts. | High sensitivity for ISD.[8] |
| Key Limitation | Utility for intact analysis is not established. | Can suppress signals of larger proteins. | Poor performance for small peptides.[6] | Can produce more adducts. | Does not distinguish Leu/Ile.[8] |
Experimental Protocols
Disclaimer: The following protocols are provided as a starting point for methods development. Optimal conditions may vary depending on the analyte, instrument, and specific research goals.
Protocol 1: Matrix Solution Preparation for 3H2NBA
This protocol is based on typical concentrations used for related nitrobenzoic acid matrices and should be optimized for your specific application.
-
Reagents and Materials:
-
This compound (3H2NBA), high purity
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Ultrapure water (e.g., 18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), proteomics grade
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solvent mixture of 50% Acetonitrile in water with 0.1% TFA (v/v/v). For example, mix 500 µL ACN, 500 µL water, and 1 µL TFA.
-
Weigh out approximately 10 mg of 3H2NBA and place it into a clean microcentrifuge tube.
-
Add 1 mL of the ACN/Water/TFA solvent mixture to the tube.
-
Vortex the tube vigorously for at least 1 minute to dissolve the matrix. The target concentration is ~10 mg/mL. If saturation occurs (undissolved material remains), centrifuge the tube at high speed (>12,000 x g) for 1 minute.
-
Carefully transfer the clear supernatant to a new, clean tube. This is your working matrix solution.
-
Note: It is highly recommended to prepare the matrix solution fresh daily for best performance.
-
Protocol 2: Sample Preparation via the Dried-Droplet Method for ISD Analysis
The dried-droplet is the most common and straightforward method for MALDI sample preparation.
-
Reagents and Materials:
-
3H2NBA working matrix solution (~10 mg/mL)
-
Peptide sample, dissolved in a suitable solvent (e.g., 0.1% TFA in water) at a concentration of 1-10 pmol/µL.
-
MALDI target plate
-
Pipettes and tips
-
-
Procedure:
-
In a clean microcentrifuge tube, mix the peptide sample solution and the 3H2NBA matrix solution. A 1:1 volumetric ratio is a good starting point (e.g., 1 µL of sample + 1 µL of matrix).
-
Vortex the mixture briefly.
-
Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. Do not use heat, as this can lead to poor crystal formation. The spot should appear as a thin, crystalline film.
-
Once completely dry, the target is ready for insertion into the mass spectrometer.
-
Caption: Workflow for the Dried-Droplet sample preparation method.
Protocol 3: Mass Spectrometry Analysis for ISD
Instrument settings are critical for inducing and detecting ISD fragments. These are general guidelines for a MALDI-TOF/TOF instrument.
-
Instrument Mode: Set the instrument to operate in Reflectron Positive ion mode.
-
Laser: Use a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm).
-
Laser Fluence: For ISD, a higher laser fluence is generally required compared to intact analysis. Start with a fluence slightly above the threshold for ion generation and gradually increase it until a rich fragmentation spectrum is observed. This typically corresponds to 10-20% higher energy than that used for standard peptide mass fingerprinting.
-
Mass Range: Set the mass range to cover from the smallest expected fragments (e.g., ~100 m/z) up to the precursor ion mass.
-
Data Acquisition: Acquire a sufficient number of laser shots (e.g., 500-2000) per spot to obtain a high-quality spectrum with good signal-to-noise for the fragment ions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Analyte concentration too low.- Poor co-crystallization.- Laser fluence too low.- Presence of salts or detergents. | - Increase analyte concentration.- Try a different matrix-to-analyte ratio.- Prepare fresh matrix solution.- Gradually increase laser power.- Desalt the sample using C18 ZipTips or similar. |
| Poor Resolution / Broad Peaks | - Inhomogeneous crystal formation.- High laser fluence.- Instrument calibration drift. | - Allow the droplet to dry more slowly.- Reduce laser fluence.- Recalibrate the instrument using a known standard. |
| Low Fragmentation (ISD) | - Laser fluence is too low.- Matrix is not effectively transferring energy. | - Increase laser fluence in small increments.- Ensure homogenous mixing of analyte and matrix.- Check for matrix degradation (use a fresh solution). |
| Excessive Precursor Ion, Few Fragments | - Laser fluence is optimized for intact analysis, not ISD. | - Significantly increase the laser power beyond the ion detection threshold to induce fragmentation. |
| Matrix-Related Peaks Obscuring Low Mass Range | - Natural ionization of the matrix. | - This is common in MALDI. Acquire a spectrum of the matrix alone to identify background peaks.- If problematic, consider using a matrix with fewer low-mass interferences, though this may compromise ISD efficiency. |
References
- Fukuyama, Y., Izumi, S., & Tanaka, K. (2018). This compound as a MALDI Matrix for In-Source Decay and Evaluation of the Isomers. Journal of the American Society for Mass Spectrometry, 29(11), 2227–2236. [Link]
- Asakawa, D., & Takayama, M. (2011). Cα-C bond cleavage of the peptide backbone in MALDI in-source decay using salicylic acid derivative matrices. Journal of the American Society for Mass Spectrometry, 22(4), 734-743. [Link]
- Takayama, M. (2009). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Journal of the Mass Spectrometry Society of Japan, 57(3), 117-127. [Link]
- Quinton, L., et al. (2016). MALDI In-Source Decay, from Sequencing to Imaging. In MALDI Mass Spectrometry Imaging (pp. 1-26). Humana Press, New York, NY. [Link]
- Asakawa, D. (2020). Ultraviolet-Laser-Induced Electron Transfer from Peptides to an Oxidizing Matrix: Study of the First Step of MALDI In-Source Decay Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(9), 1918–1926. [Link]
- MassTech, Inc. (n.d.). Sample preparation strategies in MALDI.
- Shimadzu. (2021, November 15).
- Fukuyama, Y., Izumi, S., & Tanaka, K. (2016). 3-Hydroxy-4-nitrobenzoic Acid as a MALDI Matrix for In-Source Decay. Analytical Chemistry, 88(16), 8058–8063. [Link]
- Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation.
- Harvard University. (n.d.). Matrix Recipes. Harvard Center for Mass Spectrometry.
- University of Washington. (n.d.). MALDI-TOF Sample Preparation.
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation for MALDI.
- Laukens, N., et al. (2019). Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques. Photochemical & Photobiological Sciences, 18(1), 135-146. [Link]
Sources
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- 2. This compound as a MALDI Matrix for In-Source Decay and Evaluation of the Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultraviolet-Laser-Induced Electron Transfer from Peptides to an Oxidizing Matrix: Study of the First Step of MALDI In-Source Decay Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. MALDI matrices for low molecular weight compounds: an endless story? [ouci.dntb.gov.ua]
- 8. This compound as a MALDI Matrix for In-Source Decay and Evaluation of the Isomers. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Are Internal Fragments Observable in Electron Based Top-Down Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of 3-Hydroxy-2-nitrobenzoic Acid
An Application Guide and Protocols for the Derivatization of 3-Hydroxy-2-nitrobenzoic Acid for Advanced Analytical Applications
This compound is a small organic molecule of interest in pharmaceutical development and chemical synthesis, often as an intermediate or impurity.[1][2] Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a nitro group, imparts significant polarity and thermal lability. These characteristics present considerable challenges for direct analysis using standard chromatographic techniques. For gas chromatography (GC), the molecule's low volatility and the presence of active hydrogen atoms on the hydroxyl and carboxyl groups lead to poor peak shape, thermal degradation, and adsorption on the column.[3][4] In liquid chromatography-mass spectrometry (LC-MS), while more amenable to polar compounds, the nitroaromatic moiety can exhibit poor ionization efficiency, limiting the sensitivity required for trace-level analysis.[5][6]
Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the analyte, its physicochemical properties are altered to be more suitable for the chosen analytical platform. This guide provides detailed protocols and the underlying scientific rationale for two primary derivatization strategies for this compound: silylation for GC-MS analysis and targeted modification for enhanced LC-MS/MS sensitivity.
Strategy 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) via Silylation
For GC-based analysis, the primary goal is to increase the volatility and thermal stability of the analyte. Silylation is an ideal and widely used procedure for this purpose, as it replaces the active hydrogens on polar functional groups with a nonpolar trimethylsilyl (TMS) group.[7][8] This conversion of the hydroxyl and carboxylic acid moieties into a TMS-ether and a TMS-ester, respectively, drastically reduces polarity and intermolecular hydrogen bonding, resulting in a derivative that is volatile and chromatographically well-behaved.[9]
Causality of Reagent Selection
The chosen reagent is a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS).
-
BSTFA: This is a powerful silylating agent. Its reaction byproducts, N-methyl-trifluoroacetamide and trimethylsilyl-trifluoroacetamide, are highly volatile and do not interfere with the chromatography.
-
TMCS: This is added as a catalyst. It reacts with any trace amounts of water, preventing the deactivation of the primary silylating agent, and activates the functional groups on the analyte, ensuring a rapid and complete reaction.
Experimental Workflow for Silylation
Caption: Workflow for GC-MS analysis via silylation.
Protocol 1: Silylation of this compound
Materials:
-
Sample containing this compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas stream evaporator
Procedure:
-
Sample Preparation: Transfer a known volume of the sample extract into a 2 mL reaction vial. If the sample is in an aqueous or protic solvent, it must first be extracted into an appropriate organic solvent (e.g., ethyl acetate) and dried.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C. It is critical to remove all residual water and protic solvents as they will consume the derivatization reagent.[9]
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to aid in dissolution, followed by 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 70°C for 45 minutes.[7]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Analyze 1 µL of the derivatized solution by GC-MS.
Expected Mass Spectrometric Data
The derivatization reaction replaces two active hydrogens (one from the -COOH group and one from the -OH group) with two TMS groups.
-
Molecular Weight of Underivatized Analyte: 183.12 g/mol
-
Mass Change per TMS group: 72.1 g/mol (Si(CH₃)₃ replaces H)
-
Molecular Weight of Di-TMS Derivative: 183.12 + (2 * 72.1) = 327.32 g/mol
The resulting di-TMS derivative will produce a characteristic mass spectrum under electron ionization (EI).
| Feature | Expected m/z | Rationale / Description |
| Molecular Ion (M•+) | 327 | The intact ionized molecule. May be of low abundance. |
| [M-15]•+ | 312 | Loss of a methyl radical (•CH₃) from a TMS group. This is often the base peak for TMS derivatives and is highly characteristic.[10] |
| [M-89]•+ | 238 | Loss of a trimethylsiloxy radical (•OSi(CH₃)₃). |
| TMS Ion | 73 | The trimethylsilyl cation, [Si(CH₃)₃]⁺. A common fragment indicating successful silylation. |
Strategy 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For LC-MS/MS, the objective is not to increase volatility but to enhance ionization efficiency and improve chromatographic performance, thereby increasing sensitivity and specificity. Given the structure of this compound, two primary functional groups can be targeted: the nitro group and the carboxylic acid.
Method A: Reduction of the Nitro Group
Nitroaromatic compounds often exhibit poor ionization in electrospray ionization (ESI), especially in positive mode.[6] A highly effective strategy to overcome this is to chemically reduce the nitro group (-NO₂) to a primary amine (-NH₂).[11] The resulting amine is readily protonated, leading to a strong signal in positive-ion ESI-MS. This method transforms a poorly ionizable molecule into one that is highly amenable to trace-level detection.[5]
Experimental Workflow for Nitro Reduction
Caption: Workflow for LC-MS/MS analysis via nitro group reduction.
Protocol 2: Nitro Group Reduction for Enhanced LC-MS/MS Sensitivity
Materials:
-
Sample containing this compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Deionized Water
-
Sodium bicarbonate (for neutralization)
-
Heating block
Procedure:
-
Reagent Preparation: Prepare a fresh reducing solution by dissolving 200 mg of SnCl₂ dihydrate in 1 mL of concentrated HCl.
-
Sample Preparation: Place 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Reaction: Add 20 µL of the freshly prepared SnCl₂/HCl solution to the sample. Cap the tube, vortex, and heat at 60°C for 30 minutes.[11]
-
Quenching & Dilution: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases. Dilute the sample with an appropriate mobile phase (e.g., 50:50 methanol:water) to the desired concentration for analysis.
-
Analysis: Analyze the resulting solution (3-Amino-2-hydroxybenzoic acid) by LC-MS/MS using positive electrospray ionization (ESI+).
Method B: Derivatization of the Carboxylic Acid Group
An alternative LC-MS strategy is to derivatize the carboxylic acid group. This can improve reversed-phase chromatographic retention and introduce a tag that is easily ionizable. 3-Nitrophenylhydrazine (3-NPH) is a reagent that reacts with carboxylic acids in the presence of a coupling agent to form stable hydrazides.[12] This derivatization is well-established for enhancing the detection of carboxylic acids in complex biological matrices.[13]
Protocol 3: Carboxylic Acid Derivatization with 3-NPH
Materials:
-
Sample containing this compound
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile
-
Heating block
Procedure:
-
Sample Preparation: Evaporate a known amount of sample to dryness in a reaction vial under a nitrogen stream.
-
Reagent Addition: Add 50 µL of a solution containing 10 mg/mL 3-NPH and 15 mg/mL EDC in acetonitrile/pyridine (1:1 v/v).
-
Reaction: Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cooling & Dilution: Cool the vial to room temperature. Dilute the sample with the initial mobile phase to the desired concentration.
-
Analysis: Analyze the resulting 3-nitrophenylhydrazide derivative by LC-MS/MS, likely in negative ESI mode (ESI-).
Expected LC-MS/MS Data (MRM)
For quantitative analysis, a tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (Q1) and monitoring a specific fragment ion (Q3) after collision-induced dissociation.
| Derivatization Method | Derivative Formed | Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ | Expected Fragment Ion (Q3) | Rationale for Fragmentation |
| Nitro Reduction | 3-Amino-2-hydroxybenzoic acid | m/z 154.05 | m/z 136.04 | Loss of water (H₂O) from the protonated molecule. |
| m/z 108.04 | Subsequent loss of carbon monoxide (CO) from the m/z 136 fragment. | |||
| Carboxylic Derivatization | 3-NPH Hydrazide | m/z 318.06 | m/z 137.03 | Cleavage yielding the 3-nitrophenylhydrazine moiety. |
Conclusion and Best Practices
The optimal derivatization strategy for this compound depends on the analytical instrumentation available and the specific goals of the analysis.
-
For GC-MS , silylation is a robust and essential technique that yields volatile derivatives with excellent chromatographic properties and predictable mass spectral fragmentation.
-
For LC-MS/MS , when high sensitivity is paramount, reducing the nitro group to an amine is a superior strategy for enhancing the signal in positive ESI mode. Derivatizing the carboxylic acid offers an alternative path, particularly useful for improving chromatographic retention.
In all derivatization procedures, the exclusion of water is critical for success. Using anhydrous solvents, thoroughly drying sample extracts, and employing fresh reagents will ensure reaction efficiency and lead to reliable, reproducible results. Every protocol should be validated with analytical standards to confirm reaction completion and establish instrument response.
References
- Vertex AI Search Result. (N.D.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
- Wu, Y., et al. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(13), 4849-4856. DOI:10.1039/C4AY00916A.
- Royal Society of Chemistry. (N.D.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 1.
- Jaoui, M., et al. (2006). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- Proestos, C., et al. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. ResearchGate.
- MDPI. (N.D.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Chemistry LibreTexts. (2023). Derivatization.
- Bibel Labs. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- ChemicalBook. (2025). This compound | 602-00-6.
- Zenkevich, I.G. (N.D.). Acids: Derivatization for GC Analysis.
- Sigma-Aldrich. (N.D.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Hodek, J., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. ResearchGate.
- Hodek, J., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation. Journal of Chromatography A.
- J&K Scientific. (N.D.). This compound, 97% | 602-00-6.
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The Strategic Utility of 3-Hydroxy-2-nitrobenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Among the myriad of starting materials for the synthesis of these vital structures, 3-hydroxy-2-nitrobenzoic acid stands out as a particularly versatile and strategic building block. Its unique arrangement of a carboxylic acid, a nitro group, and a hydroxyl group on an aromatic ring provides a powerful handle for the construction of a variety of fused heterocyclic systems, most notably benzoxazinones and quinazolinones. These scaffolds are present in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core chemical principles, provide detailed experimental protocols for the synthesis of key heterocyclic derivatives, and discuss the mechanistic rationale behind these transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthon in their synthetic endeavors.
Core Synthetic Strategy: The Reductive Cyclization Pathway
The primary synthetic route leveraging this compound for the construction of nitrogen-containing heterocycles hinges on a key transformation: the reduction of the ortho-nitro group to an amine. This in situ generation of a reactive 2-amino-3-hydroxybenzoic acid derivative sets the stage for a subsequent intramolecular cyclization event, leading to the formation of the desired heterocyclic ring system. The specific heterocycle obtained is dictated by the choice of the cyclizing agent.
The general workflow can be visualized as follows:
Caption: Synthesis of 8-hydroxy-benzoxazinone.
Experimental Protocols:
Protocol 1: Synthesis of Methyl 3-hydroxy-2-nitrobenzoate
This protocol is adapted from a general procedure for the esterification of substituted benzoic acids. [4]
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| This compound | 10.0 g (54.6 mmol) | Starting material |
| Methanol | 200 mL | Reagent and solvent |
| Concentrated Sulfuric Acid | 6 mL (112.6 mmol) | Catalyst |
| Reaction Temperature | 65 °C | |
| Reaction Time | Overnight |
| Work-up | Neutralization with sat. NaHCO₃, extraction with ethyl acetate | |
Procedure:
-
To a solution of 3-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) in methanol (200 mL), add concentrated H₂SO₄ (6 mL, 112.6 mmol).
-
Stir the mixture at 65 °C overnight.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic phases with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the desired ester.
Protocol 2: Synthesis of 8-Hydroxy-2H-benzo[b]o[3][5]xazin-3(4H)-one
This protocol is based on standard reductive cyclization methods for ortho-nitro esters. [6]
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| Methyl 3-hydroxy-2-nitrobenzoate | 5.0 g (25.4 mmol) | Starting material from Protocol 1 |
| Palladium on Carbon (10%) | 0.5 g | Catalyst |
| Ethanol | 100 mL | Solvent |
| Hydrogen Gas | 1 atm (balloon) | Reducing agent |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Work-up | Filtration, evaporation | |
Procedure:
-
Dissolve methyl 3-hydroxy-2-nitrobenzoate (5.0 g, 25.4 mmol) in ethanol (100 mL) in a round-bottom flask.
-
Carefully add 10% palladium on carbon (0.5 g).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-hydroxy-2H-benzo[b]o[3][5]xazin-3(4H)-one.
Application Note II: Synthesis of 8-Hydroxy-4(3H)-quinazolinone
Introduction: The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. [7]The synthesis of 8-hydroxy-4(3H)-quinazolinone from this compound can be achieved through a one-pot reductive cyclization using formamide as both the reducing agent for the nitro group and the source of the additional carbon and nitrogen atoms required for the quinazolinone ring. [7] Mechanistic Rationale: This transformation is a powerful example of a domino reaction. Under heating, formamide can act as a reducing agent for the nitro group, converting it to an amino group. Subsequently, the resulting 2-amino-3-hydroxybenzoic acid reacts with another molecule of formamide, which serves as a one-carbon synthon. This leads to the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final 8-hydroxy-4(3H)-quinazolinone product.
Caption: Proposed mechanism for quinazolinone synthesis.
Experimental Protocol:
Protocol 3: One-Pot Synthesis of 8-Hydroxy-4(3H)-quinazolinone
This protocol is an adaptation of the well-established Niementowski reaction and related reductive cyclizations of 2-nitrobenzoic acids. [7]
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| This compound | 5.0 g (27.3 mmol) | Starting material |
| Formamide | 50 mL | Reagent and solvent |
| Reaction Temperature | 150-160 °C | |
| Reaction Time | 4-6 hours |
| Work-up | Precipitation in water, filtration | |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (5.0 g, 27.3 mmol) and formamide (50 mL).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of biologically relevant heterocyclic compounds. The strategic placement of its functional groups allows for efficient construction of complex molecular architectures through straightforward and often high-yielding reaction sequences. The protocols detailed in this guide for the synthesis of 8-hydroxy-2H-benzo[b]o[3][5]xazin-3(4H)-one and 8-hydroxy-4(3H)-quinazolinone serve as a testament to its synthetic utility. By understanding the underlying chemical principles and adapting the provided methodologies, researchers can unlock the full potential of this powerful building block in the pursuit of novel therapeutic agents.
References
- Synthesis of 2H-benzo[b]o[3][4]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. URL: [Link]
- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. URL: [Link]
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. URL: [Link]
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. URL: [Link]
- A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton...
- Synthesis of quinazolinones. Organic Chemistry Portal. URL: [Link]
- Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. URL: [Link]
- Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chilean journal of chemistry. URL: [Link]
- A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. URL: [Link]
- Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
- Microwave Controlled Reductive Cyclization: A Selective Synthesis of Novel Benzimidazole-alkyloxypyrrolo[1,2-a]quinoxalinones. PubMed. URL: [Link]
- A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton...
Sources
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- 2. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of 3-Hydroxy-2-nitrobenzoic Acid: A Guide for Researchers
Introduction
3-Hydroxy-2-nitrobenzoic acid is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and efficacy of the final product. Therefore, robust and reliable analytical methods for the quantification of this compound are essential in research, development, and quality control settings.
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will delve into the most prevalent and effective analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, we will explore alternative and complementary methods such as UV-Vis Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in your results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₇H₅NO₅ | [1] |
| Molecular Weight | 183.12 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 179-181 °C | [2] |
| pKa | 2.07 ± 0.10 (Predicted) | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | N/A |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of polar aromatic compounds like this compound due to its high resolving power, sensitivity, and reproducibility. The method separates compounds based on their polarity, with the analyte partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography and is an excellent starting point for the analysis of small polar molecules like this compound. Its hydrophobic nature provides effective retention and separation from polar impurities.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as phosphoric acid or formic acid, to the aqueous phase is crucial. It serves to suppress the ionization of the carboxylic acid group of the analyte, leading to a more consistent retention time and improved peak shape.
-
Detection: The presence of the nitro and benzoic acid chromophores in the molecule allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. Phenolic acids with a benzoic acid structure typically exhibit maximum absorbance (λmax) in the 200 to 290 nm range.[3] A preliminary scan of a standard solution of this compound is recommended to determine the optimal wavelength for maximum sensitivity. For many nitroaromatic compounds, a wavelength of 254 nm provides a good response.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid or Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for the best separation, but a good starting point is 40:60 (v/v) acetonitrile:aqueous phase. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients. Ensure the final concentration of the analyte in the sample solution falls within the linear range of the method.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) |
| Injection Volume | 10 µL |
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the sample solution(s).
-
After the analysis, process the chromatograms to determine the peak areas.
5. Quantification:
The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.
Method Validation
A crucial aspect of ensuring the trustworthiness of any analytical method is its validation. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Caption: Key parameters for the validation of an analytical method.
Summary of Typical HPLC Method Validation Parameters:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | The method is specific, with no interfering peaks observed. |
| Linearity (Range) | Correlation coefficient (R²) > 0.999 | R² = 0.9997 over a range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): < 2.0%Intermediate (Inter-day): < 2.0% | Repeatability: < 1.0%Intermediate: < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.6 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust to minor changes in flow rate and mobile phase composition. |
Alternative and Complementary Analytical Methods
While HPLC is the primary method of choice, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
UV-Vis Spectrophotometry
This technique offers a simpler and more rapid method for quantification, particularly for pure samples or in matrices with no interfering substances that absorb at the same wavelength.
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in a suitable solvent (e.g., ethanol or the HPLC mobile phase) from 200-400 nm to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance. The concentration can be determined from the calibration curve.
Causality: The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, but its application to polar analytes like this compound requires a derivatization step to increase their volatility.
Protocol Outline:
-
Derivatization: The polar hydroxyl and carboxylic acid groups of the analyte need to be converted into more volatile derivatives, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
GC Separation: The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column.
-
MS Detection: The separated components are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for definitive identification and quantification.
Causality: Derivatization is necessary because the high polarity and low volatility of this compound make it unsuitable for direct analysis by GC. The derivatization process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with nonpolar, thermally stable groups.
Conclusion
The accurate quantification of this compound is paramount for ensuring product quality and consistency in research and development. The HPLC method detailed in this guide provides a robust, reliable, and validated approach for this purpose. The principles of method validation discussed are essential for establishing the trustworthiness of the generated data. While UV-Vis spectrophotometry and GC-MS offer alternative analytical strategies, HPLC remains the gold standard for its superior specificity and applicability to complex sample matrices. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently and accurately quantify this compound in their samples.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 293291, this compound. PubChem.
- Phenomenex. (n.d.). HPLC/UHPLC Columns. Phenomenex.
- Robbins, R. J. (2003). Phenolic Acids in Foods: An Overview of Analytical Methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
- Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza.
- Waters. (n.d.). HPLC Column Performance. Waters.
- J&K Scientific. (n.d.). This compound, 97%. J&K Scientific.
- Wang, Y., & Li, H. (2014). Experimental UV spectra of benzoic acid derivatives.
- LookChem. (n.d.). This compound. LookChem.
- Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
- ResearchGate. (2017). Quantification and Penetration Properties of p-Hydroxybenzoic Acid Derivatives. ResearchGate.
- ResearchGate. (2019). HPLC analysis, different retention time?. ResearchGate.
- Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., & Ahmed, M. (2022).
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HPLC analysis of 3-Hydroxy-2-nitrobenzoic acid and its isomers
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxy-2-nitrobenzoic Acid and Its Positional Isomers
Authored by: A Senior Application Scientist
Introduction and Analytical Imperative
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] During its synthesis or storage, the formation of positional isomers is a significant concern, as even minor structural variations can dramatically alter chemical reactivity and biological activity. The presence of these impurities can compromise the quality, safety, and efficacy of the final product. Therefore, a robust, high-resolution analytical method is imperative for the accurate quantification of this compound and the separation of its critical isomers, such as 3-Hydroxy-4-nitrobenzoic acid and 4-Hydroxy-3-nitrobenzoic acid.
The primary analytical challenge lies in the inherent similarity of these isomers. They share the same molecular weight and elemental composition, and often exhibit very similar polarities, making their separation by standard chromatographic techniques difficult.[3][4] Simple reversed-phase methods using neutral mobile phases frequently result in the co-elution of these critical analyte pairs.[3]
This application note details a highly selective and reproducible reversed-phase HPLC (RP-HPLC) method specifically developed for the baseline separation of this compound from its key positional isomers. The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable system for purity assessment and impurity profiling.
The Principle of Separation: Exploiting Subtle Physicochemical Differences
The successful separation of aromatic positional isomers hinges on a chromatographic system that can exploit subtle differences in their hydrophobicity and electronic distribution.[4] This method is founded on the principles of reversed-phase chromatography, utilizing a C18 stationary phase and an acidified polar mobile phase.
The Causality Behind Our Approach:
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is employed as the stationary phase. Its long alkyl chains provide a non-polar environment that retains analytes primarily through hydrophobic (van der Waals) interactions.
-
Mobile Phase pH Control (The Critical Factor): The analytes are substituted benzoic acids, making them weak acids. The inclusion of phosphoric acid in the aqueous portion of the mobile phase is a deliberate and critical choice. By maintaining a low pH (typically 2.5-3.0), the carboxylic acid functional groups on all isomers are kept in their protonated, non-ionized state. This is essential because the neutral form of the molecule is significantly more hydrophobic than its anionic conjugate base, leading to stronger retention on the C18 column. This suppression of ionization results in sharp, symmetrical peaks and highly reproducible retention times.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier. Its aprotic nature and low viscosity allow for efficient mass transfer, contributing to high column efficiency. The ratio of acetonitrile to the acidified aqueous phase is optimized to achieve the necessary retention and resolution.
-
UV Detection: The aromatic ring and nitro group constitute strong chromophores, making these compounds ideal for ultraviolet (UV) detection. A detection wavelength of 254 nm is selected as it provides a robust response for this class of compounds.[3][5]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical procedure, from initial sample handling to final data interpretation.
Caption: A schematic of the HPLC analysis workflow.
Materials, Methods, and Chromatographic Conditions
Reagents and Materials
-
Reference Standards: this compound, 3-Hydroxy-4-nitrobenzoic acid, 4-Hydroxy-3-nitrobenzoic acid (or other relevant isomers), with purity ≥98%.
-
Solvents: Acetonitrile (HPLC grade or higher), Water (HPLC or Milli-Q grade).
-
Reagents: Phosphoric acid (H₃PO₄), 85% (ACS grade or higher).
-
Sample Diluent: A mixture of Water:Acetonitrile (50:50, v/v).
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV or Diode Array Detector (DAD)
-
Chromatographic Conditions
The conditions provided below have been optimized for the robust separation of the target analyte and its key isomers.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Bonded Silica, 5 µm particle size, 150 mm x 4.6 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Elution Type | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (65 : 35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Rationale: Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results. The use of a diluent similar in composition to the mobile phase prevents peak distortion.
-
Mobile Phase A (0.1% H₃PO₄ in Water): To 999 mL of HPLC-grade water in a 1 L solvent flask, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly and degas before use.
-
Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of each reference standard (this compound and its isomers) into separate 50 mL volumetric flasks. Dissolve and dilute to volume with the Sample Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of each Stock Standard Solution into a single 50 mL volumetric flask. Dilute to volume with the Sample Diluent. This creates a mixed standard solution for system suitability and calibration.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the test sample (e.g., 25 mg) into a 50 mL volumetric flask. Dissolve in the Sample Diluent, dilute to volume, and mix. Perform a subsequent 1-in-10 dilution to bring the concentration into the working range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Analysis Sequence
Rationale: A structured injection sequence ensures the system is stable and performing correctly before sample data is acquired.
-
System Equilibration: Purge the pump with the prepared mobile phase and allow it to circulate through the entire system at the operational flow rate of 1.0 mL/min for at least 30 minutes, or until a stable, noise-free baseline is achieved.
-
Blank Injection: Perform an injection of the Sample Diluent to verify that there are no interfering peaks from the solvent or carryover from previous analyses.
-
System Suitability Test (SST): Inject the Working Standard Solution five or six replicate times. This step is critical for verifying that the chromatographic system is fit for its intended purpose on the day of analysis.
-
Calibration: Inject the Working Standard Solution at the beginning of the sample sequence. For a full calibration, prepare a series of standards at different concentrations and inject them to generate a calibration curve.
-
Sample Analysis: Inject the prepared Sample Solutions. It is good practice to inject a standard periodically (e.g., after every 10 sample injections) to monitor for any drift in system performance.
System Suitability Testing (SST) - A Self-Validating System
The SST is a non-negotiable part of the protocol, ensuring the trustworthiness and validity of the generated data. The following parameters should be calculated from the replicate injections of the Working Standard Solution.
| SST Parameter | Analyte(s) | Acceptance Criteria |
| Resolution (Rs) | Between all adjacent isomer peaks | Rs ≥ 1.5 |
| Tailing Factor (T) | For the main analyte peak | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | For the main analyte peak | N ≥ 2000 |
| Relative Standard Deviation (%RSD) | For peak area (n=5 or 6) | %RSD ≤ 2.0% |
Expected Results and Discussion
Under the specified conditions, a baseline separation of this compound and its common isomers should be achieved. The expected elution order is generally dictated by polarity; molecules with stronger intramolecular hydrogen bonding or a more compact structure may be less polar and thus elute later in a reversed-phase system. For instance, the ortho-positioning of the hydroxyl and nitro groups in this compound can lead to intramolecular hydrogen bonding, potentially increasing its hydrophobicity relative to isomers where the groups are further apart.
A typical chromatogram will show sharp, well-defined peaks for each isomer against a stable baseline. The quantification of the main component and any impurities is performed by comparing their peak areas to those of the reference standards. The purity of a sample can be expressed as a percentage using an area normalization calculation, assuming all components have a similar response factor at the detection wavelength.
Conclusion
This application note provides a comprehensive and robust HPLC method for the separation and analysis of this compound and its positional isomers. The protocol's strength lies in its carefully optimized, acid-suppressed mobile phase, which ensures high resolution, excellent peak shape, and reproducible results. By incorporating a rigorous System Suitability Test, this method serves as a self-validating system suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
References
- Z. L. Wang, J. Wang, X. J. Liu, Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent, Journal of Chromatography A, 2001, 910(2), 437-440. [Link]
- W. L. Fu, Y. L. Yang, Z. G. Su, Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid, Se Pu, 1999, 17(4), 397-398. [Link]
- C. Pohl, P. Gannett, How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?, Quora, 2018. [Link]
- SIELC Technologies, Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column, SIELC Technologies. [Link]
- SIELC Technologies, Separation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column, SIELC Technologies. [Link]
- Google Patents, CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, Google P
- Victoria University Research Repository, A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity, VU Research Repository. [Link]
- National Center for Biotechnology Information, this compound, PubChem Compound D
- Agilent Technologies, HPLC Method Development: From Beginner to Expert Part 2, Agilent Technologies, 2024. [Link]
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The Strategic Utility of 3-Hydroxy-2-nitrobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient synthesis of novel bioactive molecules. 3-Hydroxy-2-nitrobenzoic acid is a deceptively simple yet highly versatile reagent, offering a trifecta of reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and a nitro group—each with distinct and tunable reactivity. This unique arrangement on an aromatic scaffold provides medicinal chemists with a powerful platform for the synthesis of a diverse array of complex molecules, including heterocyclic systems and precursors to potent therapeutic agents.
The strategic positioning of the hydroxyl, nitro, and carboxylic acid moieties allows for selective transformations, enabling chemists to build molecular complexity in a controlled manner. The electron-withdrawing nature of the nitro and carboxylic acid groups influences the reactivity of the benzene ring, while the hydroxyl group offers a handle for further functionalization. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 602-00-6 | |
| Molecular Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 179-181 °C | [1] |
| Boiling Point | 363 °C | [1] |
| Density | 1.631 g/cm³ | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions are essential. This compound is classified as a skin and eye irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Core Synthetic Strategies and Applications
The true power of this compound lies in the sequential or orthogonal reactions of its three functional groups. The general workflow often involves initial modification of the carboxylic acid or hydroxyl group, followed by the strategic reduction of the nitro group to an amine, which then opens up a vast array of subsequent chemical transformations.
Caption: Synthetic pathways originating from this compound.
Application 1: Synthesis of Bioactive Esters and Amides
The carboxylic acid moiety of this compound is readily converted to esters and amides. These derivatives themselves can exhibit biological activity, or this transformation can serve to protect the carboxylic acid while other parts of the molecule are modified. Derivatives of hydroxybenzoic acids have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[3][4]
Protocol 1: Fischer Esterification
This protocol describes the acid-catalyzed esterification of the carboxylic acid group.
Rationale: The use of a strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.
Materials:
-
This compound
-
Methanol (or other desired alcohol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of the desired alcohol (e.g., 20-30 mL per gram of starting material).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Amide Coupling
This protocol details the formation of an amide bond using a coupling agent.
Rationale: Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond. A base like 4-dimethylaminopyridine (DMAP) is often used as a catalyst.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
EDC or DCC
-
DMAP (catalytic amount)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the desired amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (EDC or DCC, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
If using DCC, a urea byproduct will precipitate. Filter off the precipitate.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Application 2: A Key Intermediate for Heterocyclic Synthesis
A pivotal application of this compound is its conversion to 3-amino-2-hydroxybenzoic acid. This is achieved through the reduction of the nitro group. The resulting ortho-amino-phenol moiety is a classic precursor for the synthesis of various heterocyclic systems, most notably benzoxazinones, which are known to possess a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[5]
Caption: Synthesis of benzoxazinones from this compound.
Protocol 3: Reduction of the Nitro Group
This protocol describes the catalytic hydrogenation of the nitro group to an amine.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines. The reaction proceeds with high chemoselectivity, typically leaving other functional groups like carboxylic acids and phenols intact.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield 3-amino-2-hydroxybenzoic acid, which can often be used in the next step without further purification.
Protocol 4: Synthesis of a Benzoxazinone Derivative
This protocol outlines the cyclization of 3-amino-2-hydroxybenzoic acid to form a benzoxazinone ring system.
Rationale: The ortho-amino and hydroxyl groups of the precursor can react with a carbonyl equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form a cyclic carbamate, which is the core structure of benzoxazinones.
Materials:
-
3-amino-2-hydroxybenzoic acid
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or dioxane
-
Triethylamine or other suitable base
Procedure:
-
Dissolve 3-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous THF.
-
Slowly add the solution of the carbonylating agent to the cooled solution of the amino acid.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzoxazinone derivative by column chromatography or recrystallization.
Application 3: Precursor for Pyrrolobenzodiazepine (PBD) Antitumor Agents
A significant application of derivatives of this compound is in the synthesis of pyrrolobenzodiazepines (PBDs), a class of potent antitumor agents that bind to the minor groove of DNA. Specifically, 3-hydroxy-4-methoxy-2-nitrobenzoic acid is a key intermediate in the synthesis of these complex natural products and their analogues. This underscores the importance of this compound as a starting material for the synthesis of high-value, complex therapeutic agents. The synthesis involves a multi-step sequence where the functionalities of the benzoic acid derivative are strategically manipulated to build the PBD core.
Conclusion: A Versatile Scaffold for Medicinal Chemistry
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its three distinct functional groups, with their well-defined reactivity, provide a robust platform for the synthesis of a wide range of bioactive molecules. From simple esters and amides to complex heterocyclic systems and precursors for potent antitumor agents, the applications of this compound are numerous and significant. The protocols provided herein offer a starting point for the exploration of its synthetic utility, and the underlying chemical principles can be adapted and expanded upon to generate novel chemical entities for drug discovery programs.
References
- Satpute, M. S., Gangan, V. D., & Shah, S. M. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- Kumar, A., & Kumar, R. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3295.
- Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid in Lipopolysaccharide-Activated Primary Microglial Cells.
- Kumar, D., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. Journal of Chemical and Pharmaceutical Research, 5(12), 649-653.
- Li, J., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564.
- Narasimhan, B., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 25-39.
- Takemura, S., et al. (1979). Synthesis, Antibacterial and Analgesic Activities of Benzhydryl Derivatives of Hydroxy- and Amino-benzoic Acids. YAKUGAKU ZASSHI, 99(7), 779-781.
- García-Salas, P., et al. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Molecules, 28(13), 5035.
- Karon, B. S., et al. (2021). Hydroxybenzoic Acids and Their Esters: General Characterization, Synthesis, Properties and Areas of Application. Russian Journal of General Chemistry, 91(12), 2415-2428.
- Gangan, V. D., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Rasayan Journal of Chemistry, 12(1), 10-16.
- PubChem. (n.d.). This compound.
- Cirkva, V., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(15), 4935.
- Husain, A., et al. (2008). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 65(5), 527-534.
- S. S. Mary, A. J. (2019). Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. Journal of Applicable Chemistry, 8(6), 2933-2943.
- Chen, J., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 111.
- Zins, E. L., et al. (2019). 2-Amino-3H-phenoxazin-3-one and 2-acetylamino-3H-phenoxazin-3-one. Monatshefte für Chemie-Chemical Monthly, 150(10), 1807-1815.
- Verma, M., Singh, S., & Singh, K. N. (2007). Synthesis of some new benzoxazine derivatives of biological interest.
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020). Google Patents.
- Jackson, P. F., & MacLeod, A. M. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. British Journal of Clinical Pharmacology, 77(6), 946-957.
- iChemical. (n.d.). This compound.
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The Strategic Role of 3-Hydroxy-2-nitrobenzoic Acid in the Synthesis of Novel NOTCH Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOTCH signaling pathway is a critical regulator of cell fate, and its aberrant activation is implicated in a variety of malignancies, making it a compelling target for therapeutic intervention. A significant strategy for inhibiting this pathway is the development of small molecules that modulate the activity of γ-secretase, a key enzyme in NOTCH signal transduction. This document provides a detailed guide on the utility of 3-Hydroxy-2-nitrobenzoic acid as a versatile starting material for the synthesis of potential NOTCH inhibitors. We will explore the chemical logic behind its use, present a representative synthetic workflow, and provide detailed experimental protocols.
Introduction: The NOTCH Signaling Pathway and Therapeutic Targeting
The NOTCH signaling pathway is an evolutionarily conserved system that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis.[1][2] The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a NOTCH receptor on an adjacent cell. This interaction triggers a cascade of proteolytic cleavages. The final and crucial cleavage is mediated by the γ-secretase complex, which releases the NOTCH intracellular domain (NICD).[3][4] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex, leading to the expression of target genes.
Dysregulation of NOTCH signaling is a hallmark of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and others.[5] Consequently, inhibiting this pathway has emerged as a promising anti-cancer strategy. One of the most pursued approaches is the development of γ-secretase inhibitors (GSIs).[6][7] By blocking the final cleavage step, GSIs prevent the release of NICD, thereby abrogating downstream signaling.
The Rationale for Small Molecule Inhibitors
Small molecule inhibitors offer several advantages in drug development, including the potential for oral bioavailability and the ability to penetrate cell membranes to reach intracellular targets like the γ-secretase complex. The design of these inhibitors often relies on core scaffolds that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. Substituted benzoic acids are a well-established class of scaffolds in medicinal chemistry due to their synthetic tractability and their ability to participate in key binding interactions with biological targets.[8][9]
This compound: A Versatile Building Block
This compound is a valuable starting material for the synthesis of complex molecules due to its distinct functional groups: a carboxylic acid, a hydroxyl group, and a nitro group.[10] Each of these groups can be selectively manipulated to build more elaborate structures.
-
Carboxylic Acid: This group can be readily converted into amides, esters, or other functionalities, which are often crucial for interacting with amino acid residues in the active site of an enzyme.
-
Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This amine can then serve as a handle for a wide range of chemical transformations, including acylation, sulfonylation, and participation in coupling reactions to introduce new molecular fragments.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or used as a directing group in aromatic substitution reactions.
This trifunctional nature allows for a modular and divergent approach to synthesis, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.[5]
Visualizing the Strategy
The NOTCH Signaling Pathway and Inhibition
Caption: The canonical NOTCH signaling pathway and the point of intervention for γ-secretase inhibitors (GSIs).
Proposed Synthetic Workflow
The following diagram illustrates a hypothetical, yet chemically sound, synthetic route from this compound to a potential NOTCH inhibitor scaffold.
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Application Notes and Protocols for the Esterification of 3-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Strategic Considerations for Esterifying 3-Hydroxy-2-nitrobenzoic Acid
The esterification of this compound is a nuanced process critical for the synthesis of various pharmaceutical intermediates and research compounds. The molecule's unique substitution pattern—a hydroxyl group at the 3-position and a nitro group at the 2-position—presents both electronic and steric challenges that must be strategically addressed to achieve high yields and purity. This guide provides a comprehensive overview of the mechanistic principles, validated protocols, and expert insights necessary for successfully navigating these challenges. We will explore not only the classical Fischer-Speier esterification but also alternative methods suitable for more sensitive substrates or when direct acid catalysis is problematic.
Mechanistic Insights: The Interplay of Substituent Effects
Understanding the electronic and steric landscape of this compound is paramount to designing an effective esterification strategy. The reactivity of the carboxylic acid is modulated by the two substituents in a complex manner.
Electronic Effects
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the ortho-nitro group significantly increases the acidity of the carboxylic acid. This heightened acidity can render the carbonyl carbon more electrophilic, which may facilitate nucleophilic attack by the alcohol in the esterification reaction.[1]
-
Hydroxyl Group (-OH): The meta-hydroxyl group is an electron-donating group (EDG) by resonance. While EDGs typically decrease the acidity of benzoic acids, the primary challenge posed by the hydroxyl group is its own nucleophilicity, which can lead to undesirable side reactions under certain conditions.[1]
The "Ortho Effect" and Steric Hindrance
The presence of the nitro group at the ortho position introduces a significant steric factor known as the "ortho effect." This effect has two major consequences:
-
Increased Acidity: Steric hindrance between the ortho-nitro group and the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring. This disruption of planarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a notable increase in the acid strength of the benzoic acid.[2][3]
-
Steric Shielding: The same steric bulk that forces the carboxyl group out of plane can also hinder the approach of the alcohol nucleophile to the carbonyl carbon. This can slow the rate of esterification, often necessitating more forcing conditions (e.g., higher temperatures, longer reaction times) compared to unhindered benzoic acids.[1]
The interplay of these factors dictates the choice of reaction conditions. While the increased acidity is beneficial, the steric hindrance and the presence of a reactive hydroxyl group are the primary challenges to overcome.
Recommended Protocols and Methodologies
We present three distinct protocols for the esterification of this compound, each with its own advantages and applications.
Protocol 1: Direct Fischer-Speier Esterification
This is the most direct and atom-economical method, suitable for simple primary and secondary alcohols where the potential for side reactions with the hydroxyl group is manageable or acceptable. The key to success is using a large excess of the alcohol to serve as both reactant and solvent, driving the equilibrium towards the product.[4][5]
Workflow for Direct Fischer-Speier Esterification
Caption: Workflow for Direct Fischer-Speier Esterification.
Detailed Step-by-Step Protocol (Example: Methyl 3-Hydroxy-2-nitrobenzoate)
-
Materials:
-
This compound (1.0 eq, e.g., 1.83 g, 10 mmol)
-
Anhydrous Methanol (serves as solvent and reactant, e.g., 40 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst, e.g., 0.5 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Procedure:
-
Ensure the this compound is completely dry, as water will inhibit the reaction.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the this compound and methanol.
-
Stir the mixture until the acid is fully dissolved.
-
Carefully and slowly add the concentrated sulfuric acid to the solution. An exotherm may be observed.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) for 4-8 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and stir.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash carefully with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude ester by recrystallization from a suitable solvent (e.g., methanol/water mixture or ethanol).
-
Protocol 2: Protection-Esterification-Deprotection Strategy
To prevent side reactions at the phenolic hydroxyl, such as self-esterification, a protection strategy is advised, especially when working with more valuable or complex alcohols.[6] Silyl ethers are excellent protecting groups for phenols as they are stable to many reaction conditions but can be cleaved selectively.[7] Tert-butyldimethylsilyl (TBDMS) is a robust choice.
Workflow for Protected Esterification
Caption: Workflow for a Protection-Based Esterification Strategy.
Detailed Step-by-Step Protocol
-
Step A: Protection of the Phenolic Hydroxyl
-
Dissolve this compound (1 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous work-up and extract with ethyl acetate. Purify by column chromatography to yield 3-(tert-butyldimethylsilyloxy)-2-nitrobenzoic acid.
-
-
Step B: Fischer Esterification
-
Use the TBDMS-protected acid from Step A and follow the procedure outlined in Protocol 1 . The bulky silyl ether will further increase steric hindrance, potentially requiring longer reflux times.
-
-
Step C: Deprotection of the Silyl Ether
-
Dissolve the purified TBDMS-protected ester (1 eq) in methanol.
-
Add potassium bifluoride (KHF₂, 3 eq) and stir at room temperature for 1-3 hours.[3] This method is particularly mild and selective for phenolic silyl ethers.[3]
-
Monitor by TLC until the starting material is consumed.
-
Remove the solvent, add water, and extract the product with ethyl acetate. Purify as needed to obtain the final 3-Hydroxy-2-nitrobenzoate ester.
-
Protocol 3: Mild Esterification using DCC/DMAP Coupling
For substrates that are sensitive to strong acids and high temperatures, a coupling reaction using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is an excellent alternative. This method, known as the Steglich esterification, proceeds under mild, neutral conditions at room temperature.[8][9]
Detailed Step-by-Step Protocol
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 - 1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound, the desired alcohol, and DMAP in anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 3-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary and Comparative Analysis
The choice of method will influence reaction parameters and expected outcomes. The following table provides a comparative summary based on literature for analogous systems.
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Protected Fischer | Protocol 3: DCC/DMAP Coupling |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Conc. H₂SO₄ or p-TsOH | DMAP |
| Reagents | Excess Alcohol | TBDMS-Cl, Imidazole, KHF₂ | DCC |
| Temperature | Reflux (e.g., 65-110°C) | Reflux (e.g., 65-110°C) | 0°C to Room Temperature |
| Reaction Time | 1 - 10 hours | 4 - 12 hours (esterification step) | 3 - 6 hours |
| Key Advantage | Atom economical, simple | High chemoselectivity, avoids side reactions | Very mild conditions, good for sensitive substrates |
| Key Disadvantage | Potential for -OH side reactions | Adds two synthetic steps | Stoichiometric byproduct (DCU), higher cost |
| Typical Yields | Moderate to Good (e.g., 70-88%)[10][11] | Good to Excellent (overall) | Good to Excellent (e.g., 80-95%)[8] |
Product Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized ester.
Analytical Techniques:
-
Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a singlet for the methyl ester protons (~3.9 ppm), aromatic protons in their characteristic regions, and a peak for the phenolic -OH.
-
¹³C NMR: The carbonyl carbon of the ester will appear around 164-166 ppm.
-
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester at ~1720-1730 cm⁻¹, and broad -OH stretch around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. For the related compound Methyl 3-nitrobenzoate, the melting point is 78-80°C.
Troubleshooting and Field-Proven Insights
-
Low Yield in Fischer Esterification: The primary culprit is often water. Ensure all reagents and glassware are scrupulously dry. If yields are still low, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[4]
-
Complex Mixture with Hydroxybenzoic Acids: If direct esterification yields multiple unidentified spots on TLC, it is highly likely that side reactions involving the phenolic hydroxyl are occurring.[6] In this case, switching to the protection-esterification-deprotection strategy (Protocol 2) is strongly recommended.
-
Difficulty Removing DCU Byproduct: The dicyclohexylurea from DCC coupling can sometimes be difficult to filter completely. Cooling the reaction mixture in an ice bath for an extended period before filtration can help maximize precipitation. A second filtration after initial concentration of the crude product may also be necessary.
-
Alternative Mild Esterification: For particularly challenging or precious substrates, the Mitsunobu reaction (using triphenylphosphine, a dialkyl azodicarboxylate like DEAD or DIAD, and the alcohol) is a powerful, albeit more complex, alternative that proceeds with clean inversion of stereochemistry at secondary alcohols and under very mild conditions.[12][13][14]
References
- Wikipedia. (n.d.). Ortho effect. Wikipedia, The Free Encyclopedia.
- Pilkington, M., & Percy, J. M. (2000). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 41(48), 9339-9343.
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]
- Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?[Link]
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
- Wikipedia. (n.d.). Protecting group. Wikipedia, The Free Encyclopedia.
- Handout. (n.d.).
- Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia, The Free Encyclopedia.
- Google Patents. (1976).
- Journal of Chemical and Pharmaceutical Research. (2015).
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
- PubMed Central (PMC). (2019).
- OperaChem. (2024, January 5).
- Truman ChemLab. (2017).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- National Institutes of Health (NIH). (2022).
- ACS Publications. (2014).
- ACS Omega. (2019).
- Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- RSC Publishing. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. [Link]
- Google Patents. (1990). Process for preparing nitro benzoic acid alkyl esters.
- CAS Common Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- The Royal Society of Chemistry. (2014).
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.).
- Organic Syntheses. (n.d.).
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- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 3-Hydroxy-2-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobenzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This document provides a comprehensive guide to the synthesis of 2-amino-3-hydroxybenzoic acid and its derivatives, utilizing 3-hydroxy-2-nitrobenzoic acid as a readily accessible precursor. We will delve into the fundamental chemical transformations, provide detailed, field-proven experimental protocols, and discuss the significance of these compounds in drug discovery and development. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Aminobenzoic Acids in Medicinal Chemistry
The aminobenzoic acid scaffold is a privileged structure in drug design, prized for its versatile chemical handles—the amino and carboxyl groups—which allow for extensive structural modifications.[2][3] This versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2][3] this compound serves as an excellent starting material for a subset of these derivatives, offering a strategic entry point to 2-amino-3-hydroxybenzoic acid and related compounds. The selective reduction of the nitro group is a key transformation, providing a clean and efficient route to the desired amino functionality.
Core Synthesis Pathway: From Nitro to Amino
The primary transformation discussed is the reduction of the aromatic nitro group of this compound to an amine. This is a well-established and reliable reaction in organic synthesis, with several methods available to achieve high yields and purity.[5][6] The choice of reduction method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.
Reaction Workflow
The general workflow for the synthesis of 2-amino-3-hydroxybenzoic acid from its nitro precursor is outlined below. Subsequent derivatization can be carried out on the resulting product.
Caption: General workflow for the synthesis of aminobenzoic acid derivatives.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7][8][9] this compound is a skin, eye, and respiratory irritant.[7][9]
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-3-hydroxybenzoic Acid
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity with the primary byproduct being water.[1][5][6] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[6]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but lower pressures can also be effective) and stir the mixture vigorously at room temperature.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-hydroxybenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Data Summary:
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
Protocol 2: Tin(II) Chloride Reduction of this compound
Reduction with tin(II) chloride (SnCl₂) in the presence of a strong acid is a classic and effective method, particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[11][12][13]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethyl acetate or ethanol.[11]
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.[11]
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
Remove the ice bath and stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Caution: This will be an exothermic reaction and will produce CO₂ gas.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to light brown solid |
Derivatization of 2-Amino-3-hydroxybenzoic Acid
The resulting 2-amino-3-hydroxybenzoic acid is a versatile intermediate for further functionalization.
Esterification
The carboxylic acid moiety can be readily esterified, for example, through Fischer esterification, by reacting it with an alcohol in the presence of a catalytic amount of strong acid.[14][15]
Amidation
The carboxylic acid can also be converted to an amide by first activating it (e.g., forming an acid chloride) and then reacting it with a desired amine. Alternatively, direct amidation can be achieved using coupling reagents.
The amino group can also be a site for further reactions, such as acylation or alkylation, to generate a diverse library of compounds for screening in drug discovery programs.[16]
Spectroscopic Analysis
The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their identity and purity.[17][18]
| Technique | Key Observables for 2-Amino-3-hydroxybenzoic Acid |
| ¹H NMR | Aromatic protons, disappearance of the nitro-substituted aromatic signals and appearance of new signals for the amino-substituted ring. Exchangeable protons for -OH, -NH₂, and -COOH. |
| ¹³C NMR | Characteristic shifts for aromatic carbons, with notable changes in the chemical shifts of the carbons bearing the amino and hydroxyl groups compared to the starting material. |
| FT-IR | Broad O-H and N-H stretching bands, a C=O stretch for the carboxylic acid. Disappearance of the characteristic NO₂ stretches.[17] |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the product. |
Conclusion
This compound is a valuable and cost-effective precursor for the synthesis of 2-amino-3-hydroxybenzoic acid and its derivatives. The reduction of the nitro group can be achieved through multiple reliable methods, with catalytic hydrogenation and tin(II) chloride reduction being two of the most common and effective protocols. The resulting aminobenzoic acid is a key building block in the development of new pharmaceutical agents. The detailed protocols and scientific rationale provided in this document are intended to empower researchers to confidently and successfully synthesize these important compounds.
References
- Almac. (n.d.).
- BenchChem. (2025, December).
- BenchChem. (2025, December).
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
- Chaudhary, A., et al. (2021).
- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - this compound.
- Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. [Link]
- Kapoor, A., & Dahiya, S. K. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2025, April 28).
- Truman ChemLab. (2017, July).
- U.S. Patent 3,882,171. (1975).
- Various Authors. (n.d.). Nitro reduction conditions. Reddit.
- Various Authors. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- YouTube. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzoic acid.
- ChemicalBook. (n.d.).
- Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.
- European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1).
- PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- ChemicalBook. (2023, December 15). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.
- Rasayan Journal of Chemistry. (n.d.).
- SIELC Technologies. (2018, May 16). 2-Amino-3-hydroxy-benzoic acid.
- U.S. Patent 5,260,475. (1993).
- PrepChem.com. (n.d.).
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-Amino-3-hydroxybenzoic acid hydrochloride AldrichCPR.
- U.S. Patent 3,948,972. (1976).
- PMC - NIH. (2017, March 27).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Reduction of nitrobenzoic acid (JPS5726652A).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids (EP 0206635 B1).
- Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
- Solution Pharmacy. (n.d.). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II [Video]. YouTube.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on the common byproducts generated.
FAQ 1: What are the most common byproducts in the synthesis of this compound, and why do they form?
The most prevalent byproducts in the synthesis of this compound are its positional isomers. The formation of these isomers is highly dependent on the synthetic route employed.
-
Nitration of 3-Hydroxybenzoic Acid: This is a common and direct method. However, the regioselectivity of the nitration is influenced by the directing effects of the existing substituents on the benzene ring: the hydroxyl group (-OH) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director.[1] This dual influence leads to the formation of a mixture of isomers. The primary byproducts are 4-nitro-3-hydroxybenzoic acid and 6-nitro-3-hydroxybenzoic acid .[2]
-
Hydrolysis of 3-Chloro-2-nitrobenzoic Acid: In this route, the primary potential byproduct is the unreacted starting material, 3-chloro-2-nitrobenzoic acid , resulting from incomplete hydrolysis.[3][4]
-
Kolbe-Schmitt Reaction of 2-Nitrophenol: This carboxylation reaction can also be used.[5][6][7][8][9] Potential byproducts include isomers formed from carboxylation at different positions on the ring, as well as unreacted 2-nitrophenol .
The following diagram illustrates the formation of the desired product and major isomeric byproducts during the nitration of 3-hydroxybenzoic acid.
Caption: Nitration of 3-hydroxybenzoic acid yields the desired product and isomeric byproducts.
FAQ 2: How can I minimize the formation of isomeric byproducts during the nitration of 3-hydroxybenzoic acid?
Controlling the reaction conditions is critical to maximizing the yield of the desired 2-nitro isomer and minimizing other isomers.
-
Temperature Control: Maintaining a low reaction temperature (typically below 10°C) is crucial.[1] Exothermic nitration reactions can lead to over-nitration and reduced regioselectivity at higher temperatures.
-
Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of 3-hydroxybenzoic acid helps to maintain temperature control and ensure a homogenous reaction mixture, which can favor the formation of the desired isomer.[1]
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. While strong acids like sulfuric acid are common, other solvents may be explored to optimize the isomer ratio.
Table 1: Influence of Reaction Conditions on Isomer Distribution (Illustrative)
| Parameter | Condition | Expected Outcome |
| Temperature | Low (0-10 °C) | Higher regioselectivity, favoring the 2-nitro isomer. |
| High (>20 °C) | Increased formation of byproducts, potential for over-nitration. | |
| Reagent Addition | Slow, controlled | Better temperature management, improved selectivity. |
| Rapid | Localized overheating, leading to more byproducts. |
FAQ 3: What are the best analytical methods to detect and quantify isomeric byproducts?
Several analytical techniques can be employed to identify and quantify the desired product and its byproducts.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying positional isomers of nitrobenzoic acid.[10][11] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of an organic solvent like methanol or acetonitrile, water, and an acid like acetic acid or phosphoric acid) can provide excellent separation.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the carboxylic acid group to increase volatility.[12][13]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers based on the different chemical shifts and coupling patterns of the aromatic protons and carbons.[14]
-
Infrared (IR) Spectroscopy: While less definitive for isomer quantification, IR spectroscopy can confirm the presence of the key functional groups (hydroxyl, nitro, and carboxylic acid).[14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The isomers will have distinct absorption maxima, which can be useful for qualitative analysis.[14]
-
FAQ 4: How can I effectively remove isomeric byproducts from my final product?
-
Recrystallization: This is a highly effective method for purifying this compound from its isomers.[11][15] The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, water, or mixtures thereof. The different solubilities of the isomers in a given solvent system at different temperatures allow for their separation.
-
Column Chromatography: For smaller scale purifications or when recrystallization is not sufficiently effective, column chromatography using silica gel can be employed. A gradient elution with a solvent system such as ethyl acetate and hexane can separate the isomers based on their different polarities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol provides a general procedure for the nitration of 3-hydroxybenzoic acid.
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.[1]
-
Dissolution of the Substrate: In a separate reaction vessel, also cooled in an ice bath, dissolve 3-hydroxybenzoic acid in a sufficient amount of concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.[1]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual acids, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Sources
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- 2. chemcess.com [chemcess.com]
- 3. This compound | 602-00-6 [chemicalbook.com]
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- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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- 9. jk-sci.com [jk-sci.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Hydroxy-2-nitrobenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Hydroxy-2-nitrobenzoic acid via recrystallization. As researchers and professionals in drug development, achieving high purity is paramount. This document is structured to address the practical challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to optimize your purification workflow, ensuring both high yield and exceptional purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the recrystallization of this compound. Each answer provides a diagnosis of the likely cause and a step-by-step solution.
Q1: My final yield is extremely low. What are the likely causes and how can I improve it?
A1: A low yield is one of the most common frustrations in recrystallization. The cause often lies in one of several procedural missteps.
-
Excessive Solvent: The most frequent error is using too much solvent to dissolve the crude product.[1][2] While the goal is complete dissolution at high temperature, an excessive volume will retain a significant amount of your product in the mother liquor upon cooling.
-
Premature Crystallization: If crystals form during a hot gravity filtration step (i.e., in the funnel), this represents a direct loss of product.
-
Aggressive Decolorization: While activated charcoal is excellent for removing colored impurities, using an excessive amount can backfire. Charcoal can adsorb your target compound, not just the impurities, leading to a significant reduction in yield.[1]
-
Solution: Use charcoal sparingly. A small spatula tip is often sufficient for a lab-scale reaction. The solution should be grayish, not pitch black.
-
-
Incomplete Transfer: Ensure all crystals are scraped from the crystallization flask and transferred to the filter during vacuum filtration. Wash the flask with a small amount of the ice-cold mother liquor or cold solvent to transfer any remaining crystals.
Q2: My product has "oiled out" into a gooey mess instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice.[1] This is often due to the solution being highly supersaturated or the presence of significant impurities that depress the melting point.
-
Cause 1: Solution Cooled Too Rapidly. If a highly concentrated solution is cooled too quickly, the compound may crash out of solution as a supercooled liquid.
-
Solution: Reheat the flask to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation.[1] Then, allow the flask to cool much more slowly. Insulating the flask with a beaker or paper towels can promote the gradual crystal formation required.[5]
-
-
Cause 2: High Impurity Load. Impurities can suppress the melting point of your compound, making it more prone to oiling out.
-
Solution: If slow cooling fails, the impurity level may be too high for a simple recrystallization. Consider adding a charcoal treatment step if you haven't already, as this can remove the impurities causing the issue.[1] In some cases, a different purification method, like column chromatography, may be necessary before attempting recrystallization.
-
Q3: No crystals are forming, even after cooling in an ice bath. What should I do?
A3: This is a classic sign that your solution is not supersaturated, meaning crystal nucleation cannot begin.
-
Cause 1: Too Much Solvent. As with low yield, an excess of solvent is the most probable culprit, keeping your compound fully dissolved even at low temperatures.[2]
-
Solution: Reduce the solvent volume by heating the flask on a hot plate in a fume hood to boil off a portion of the solvent.[3] Allow the concentrated solution to cool again.
-
-
Cause 2: Lack of Nucleation Sites. Sometimes, a supersaturated solution needs a "trigger" to begin crystallization.
-
Solution 1 - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[2] The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Solution 2 - Seed Crystal: If you have a small crystal of pure this compound, add it to the solution.[2] This "seed" provides a template for further crystal formation.
-
Q4: The purified crystals are still significantly colored. How can I get a purer product?
A4: this compound is typically a yellow to orange crystalline solid, but a deep or dark color often indicates persistent impurities.[6]
-
Solution 1: Activated Charcoal. Highly colored, non-polar impurities can be effectively removed using activated charcoal. After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of charcoal. Swirl and then heat the mixture back to a boil for a few minutes before performing a hot gravity filtration to remove the charcoal.[7]
-
Solution 2: Second Recrystallization. If the product from the first recrystallization is still impure (as indicated by color or a broad melting point range), a second recrystallization may be necessary.[4] The purity of your material will increase with each successive recrystallization, though you will experience some product loss each time.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] For this compound, two main options are effective:
-
Single Solvent System: Water is a good choice. The compound is soluble in hot water but has limited solubility in cold water.[6][9] This differential provides a good recovery window.
-
Two-Solvent System: An ethanol/water or methanol/water system can be very effective. The compound is readily soluble in alcohols like ethanol and methanol.[6][10] The procedure involves dissolving the crude acid in a minimum amount of hot alcohol (the "soluble" solvent) and then adding hot water (the "insoluble" solvent) dropwise until the solution just begins to turn cloudy. A drop or two of hot alcohol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]
Q2: What are the most common impurities I should be aware of?
A2: Impurities are typically derived from the synthetic route. Common contaminants can include unreacted starting materials (e.g., 3-chloro-2-nitrobenzoic acid or 2-nitrobenzoic acid)[6][11], regioisomers (e.g., nitration at a different position on the aromatic ring), or byproducts from side reactions.[4][12]
Q3: How can I confirm the purity of my final product?
A3: The most common and accessible method for assessing purity in a teaching or industrial lab is melting point analysis. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden the range.[12] The reported melting point for this compound varies, with ranges such as 176-182°C and 200-203°C cited by suppliers.[6][13][14] For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify impurities.[12][13]
Q4: What are the critical safety precautions for this procedure?
A4: this compound is an irritant. It is crucial to handle it with appropriate personal protective equipment (PPE).
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes or dust.[6]
-
Skin Protection: Wear nitrile gloves and a lab coat. The compound is known to cause skin irritation.[15]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust, which may cause respiratory irritation.[15]
-
General Handling: Avoid contact with eyes, skin, and clothing. Always wash hands thoroughly after handling.[16][17]
Key Data & Properties
This table summarizes essential physical and solubility data for this compound.
| Property | Value | Source(s) |
| Appearance | Yellow to orange crystalline solid/powder | [6][13][14] |
| Molecular Formula | C₇H₅NO₅ | [13] |
| Molecular Weight | 183.12 g/mol | [14] |
| Melting Point | 176 - 203 °C (Range varies with purity) | [6][13][14] |
| Solubility | Soluble in hot water, ethanol, ether. Slightly soluble in DMSO, methanol. | [6][18] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a boil on a hot plate while stirring.
-
Saturation: Continue adding small portions of hot deionized water until the solid just dissolves completely.[9]
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Induce Cloudiness: While keeping the solution hot, add hot water dropwise until the solution remains faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add 1-2 drops of hot ethanol to just redissolve the precipitate and make the solution clear again.[3]
-
Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Protocol above, using an ice-cold ethanol/water mixture for the final wash if necessary.
Process Visualization
The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
- ChemBK. (2024). This compound - Introduction.
- iChemical. (n.d.). This compound, CAS No. 602-00-6.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Florida A&M University. (2016). Lab Report Recrystallization.
- PubChem. (n.d.). This compound.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
- Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Google Patents. (1982). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
- YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Home Page [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chembk.com [chembk.com]
- 7. famu.edu [famu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 602-00-6 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. This compound, CAS No. 602-00-6 - iChemical [ichemical.com]
- 15. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. This compound CAS#: 602-00-6 [m.chemicalbook.com]
Technical Support Center: Optimizing the Nitration of 3-Hydroxybenzoic Acid
Welcome to the technical support center for the nitration of 3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 3-hydroxybenzoic acid. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Yield of Nitrated Product
Q: I performed the nitration of 3-hydroxybenzoic acid, but after workup, I obtained a very low yield of the desired product, or in some cases, only recovered the starting material. What could be the cause?
A: A low or non-existent yield in this nitration reaction can stem from several factors, primarily related to the reaction conditions and the stability of the starting material.
-
Cause 1: Inadequate Nitrating Agent Activity. The electrophile in this reaction, the nitronium ion (NO₂⁺), is generated from the reaction of a strong acid (typically sulfuric acid) with a nitric acid source. If the concentration of the acids is too low or if they have absorbed atmospheric moisture, the generation of the nitronium ion will be inefficient.
-
Solution 1: Verify Acid Concentration and Stoichiometry.
-
Use fresh, concentrated sulfuric acid (98%) and nitric acid (70%).
-
Ensure the correct molar ratio of reagents. A common starting point is a 1:1 or 1.2:1 molar ratio of nitric acid to 3-hydroxybenzoic acid.
-
The sulfuric acid acts as both a catalyst and a solvent, and a significant excess is typically used.
-
-
Cause 2: Reaction Temperature is Too Low. Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome. While controlling the temperature is crucial to prevent side reactions, a temperature that is too low will result in a sluggish or stalled reaction.
-
Solution 2: Optimize Reaction Temperature.
-
The nitration of 3-hydroxybenzoic acid is typically performed at a controlled low temperature, often between 0 and 10 °C, to manage the exothermic nature of the reaction and prevent unwanted side reactions.
-
If you are experiencing low conversion, consider slowly and carefully allowing the reaction temperature to rise to just above 10 °C, while closely monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
-
Cause 3: Insufficient Reaction Time. The reaction may not have been allowed to proceed to completion.
-
Solution 3: Monitor the Reaction.
-
Track the consumption of the starting material using TLC. A suitable mobile phase could be a mixture of ethyl acetate and hexanes.
-
Continue the reaction until the starting material spot on the TLC plate has disappeared or is very faint.
-
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers
Q: My final product is a mixture of nitro-isomers, and I am struggling to isolate the desired one. How can I improve the regioselectivity of the nitration?
A: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring of 3-hydroxybenzoic acid have competing directing effects. The -OH group is an activating, ortho-, para-director, while the -COOH group is a deactivating, meta-director. This electronic competition is the primary reason for the formation of multiple isomers.
-
Cause 1: Competing Directing Effects.
-
The -OH group strongly directs nitration to the ortho positions (2 and 6) and the para position (4).
-
The -COOH group directs nitration to the meta positions (5).
-
The combined effect leads to the formation of primarily 2-nitro-3-hydroxybenzoic acid and 4-nitro-3-hydroxybenzoic acid.
-
-
Solution 1: Modulate Reaction Conditions.
-
Temperature Control: Lower temperatures (0-5 °C) generally favor the formation of the 4-nitro isomer. Higher temperatures can lead to a less selective reaction and the formation of more of the 2-nitro isomer and other byproducts.
-
Order of Addition: Adding the 3-hydroxybenzoic acid (dissolved in sulfuric acid) slowly to the nitrating mixture (nitric acid in sulfuric acid) at a controlled temperature can improve selectivity.
-
-
Cause 2: Use of a Non-Optimal Nitrating Agent. The choice of nitrating agent can influence the isomer ratio.
-
Solution 2: Alternative Nitrating Agents.
-
While a mixture of nitric acid and sulfuric acid is common, other nitrating systems can be explored. For instance, using a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) might offer different selectivity. However, this requires careful optimization.
-
Issue 3: Formation of Dark-Colored Byproducts and Decomposition
Q: During the reaction or workup, the reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What causes this decomposition?
A: The formation of dark, tarry byproducts is a common issue in the nitration of activated aromatic compounds like phenols.
-
Cause 1: Oxidation of the Phenolic Group. The hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation by nitric acid, which is a strong oxidizing agent. This oxidation leads to the formation of colored, polymeric materials.
-
Solution 1: Strict Temperature Control.
-
This is the most critical parameter to control. The reaction must be maintained at a low temperature (ideally 0-5 °C) using an ice-salt bath.
-
The addition of the nitrating agent or the substrate should be done dropwise and slowly to allow for efficient dissipation of the heat generated.
-
-
Cause 2: Over-Nitration (Dinitration). At higher temperatures or with a large excess of the nitrating agent, dinitration can occur, leading to the formation of dinitro-3-hydroxybenzoic acid isomers. These compounds are often more electron-deficient and can contribute to the formation of complex byproducts.
-
Solution 2: Control Stoichiometry.
-
Use a slight excess (no more than 1.2 equivalents) of nitric acid.
-
Monitor the reaction by TLC to stop it once the starting material is consumed, preventing further nitration.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the nitration of 3-hydroxybenzoic acid?
A1: The nitration of 3-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 3-hydroxybenzoic acid attacks the nitronium ion. The position of this attack is directed by the existing substituents.
-
Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
-
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the final nitrated product.
Q2: What are the primary safety precautions I should take during this experiment?
A2: This reaction involves highly corrosive and strong oxidizing agents. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (such as butyl rubber or Viton).
-
Fume Hood: Perform the entire experiment in a well-ventilated chemical fume hood.
-
Handling Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns. Always add the acid slowly and carefully. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid , never the other way around, to avoid uncontrolled splashing and heat generation.
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly.
-
Quenching: The reaction is typically quenched by pouring the reaction mixture slowly onto crushed ice. This should be done carefully and behind a safety shield, as it can generate heat and fumes.
Q3: How can I effectively separate the 2-nitro and 4-nitro isomers of 3-hydroxybenzoic acid?
A3: The separation of these isomers can be challenging due to their similar polarities.
-
Fractional Crystallization: This is a common method. The isomers may have different solubilities in certain solvents. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find conditions where one isomer crystallizes out preferentially.
-
Column Chromatography: If fractional crystallization is not effective, column chromatography on silica gel can be used. A gradient elution with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) can effectively separate the isomers.
Q4: How does the choice of solvent affect the reaction?
A4: In this specific reaction, concentrated sulfuric acid often serves as both the catalyst and the solvent. Its high polarity helps to dissolve the starting material and the reaction intermediates. Using other solvents is generally not recommended unless employing a different nitrating agent. For example, if using acetyl nitrate, acetic anhydride or acetic acid might be used as the solvent.
Experimental Protocols and Data
Optimized Protocol for the Nitration of 3-Hydroxybenzoic Acid
This protocol is designed to favor the formation of the 4-nitro isomer and minimize side reactions.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 5.0 g of 3-hydroxybenzoic acid to the cold sulfuric acid with stirring. Continue stirring until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid (HNO₃) to 5.0 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid over 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Workup: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
Table 1: Reagent Stoichiometry and Conditions
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio |
| 3-Hydroxybenzoic Acid | 138.12 | 5.0 g | 0.0362 | 1.0 |
| Nitric Acid (70%) | 63.01 | 3.0 mL | ~0.047 | ~1.3 |
| Sulfuric Acid (98%) | 98.08 | 25 mL | - | Catalyst/Solvent |
| Reaction Condition | Value | |||
| Temperature | 0 - 10 °C | |||
| Reaction Time | 1 - 2 hours |
Visualizations
Reaction Mechanism and Directing Effects
Caption: Mechanism of nitration and competing directing effects.
Experimental Workflow
Caption: General experimental workflow for nitration.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- Title: Nitration of 3-Hydroxybenzoic Acid Source: Organic Syntheses, Coll. Vol. 3, p.418 (1955); Vol. 28, p.48 (1948). URL:[Link]
Stability of 3-Hydroxy-2-nitrobenzoic acid under different pH conditions
Technical Support Center: 3-Hydroxy-2-nitrobenzoic Acid
A Guide to pH-Dependent Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth insights, troubleshooting advice, and validated protocols to address common challenges related to the stability of this compound under various pH conditions. Our goal is to equip you with the foundational knowledge and practical tools necessary to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding the handling and behavior of this compound in solution.
Q1: What are the key structural features of this compound that influence its stability?
This compound (C₇H₅NO₅, M.W. 183.12 g/mol ) possesses three key functional groups on a benzene ring that dictate its chemical behavior: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a nitro group (-NO₂).[1][2][3]
-
Carboxylic Acid Group: This is the primary acidic functional group, with a predicted pKa around 2.07.[4] At pH values above its pKa, this group will be deprotonated to form a carboxylate anion (-COO⁻), which significantly increases the molecule's aqueous solubility.
-
Hydroxyl (Phenolic) Group: This group is weakly acidic. Its proximity to the electron-withdrawing nitro group enhances its acidity compared to phenol. Deprotonation at higher pH values (typically > 8) forms a phenoxide ion.
-
Nitro Group: This is a strong electron-withdrawing group. It influences the acidity of the other functional groups and can be susceptible to chemical reduction, although it is generally stable to hydrolysis.
The interplay of these groups, particularly their ionization state at different pH values, is critical to the molecule's stability, solubility, and even its color in solution.
Q2: My solution of this compound turned yellow after I increased the pH. Is this degradation?
Not necessarily. This is a common and expected observation. The molecule is a yellow to orange crystalline solid in its natural state.[5] The color change you are observing, typically an intensification to a deeper yellow or orange upon adding a base, is due to the deprotonation of the phenolic hydroxyl group. The resulting phenoxide ion extends the conjugated π-system of the molecule, causing a bathochromic shift (a shift to a longer wavelength of light absorption) in the UV-Visible spectrum. This change in electronic structure results in the absorption of blue/violet light, making the solution appear more yellow/orange. While this is not degradation, it's a crucial indicator of the molecule's ionization state.
Caption: pH-dependent ionization and associated color change.
Q3: Under which pH conditions is this compound most susceptible to degradation?
Like many pharmaceutical compounds, this compound is most vulnerable under harsh acidic and alkaline conditions.[6][7]
-
Alkaline Conditions (High pH): Strong basic conditions (e.g., > 0.1 M NaOH) can promote hydrolytic degradation. While the benzene ring itself is stable, extreme pH and elevated temperatures could potentially lead to more complex reactions, such as decarboxylation or other rearrangements. The hydrolysis of nitroaromatic compounds can occur, though it often requires stringent conditions.[8][9][10]
-
Acidic Conditions (Low pH): In strongly acidic solutions (e.g., > 0.1 M HCl), particularly when heated, the molecule may also undergo hydrolysis. The specific degradation pathway would need to be investigated, but acid-catalyzed reactions are a common degradation route for organic molecules.[6][11]
The molecule is expected to exhibit maximum stability in the mid-pH range (approximately pH 3-7), but this must be confirmed experimentally through formal stability studies.
Q4: What are the best analytical methods to monitor the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[12][13] This technique is essential because it can separate the intact parent compound from any potential degradation products that may form over time.
-
Methodology: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent like acetonitrile or methanol usually provides good separation.
-
Detection: A UV detector set at a wavelength where the parent compound and potential degradants absorb light is crucial. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for all eluted peaks, aiding in peak identification and purity assessment.
Troubleshooting Guide
Issue 1: Unexpected Precipitation of the Compound in Solution
| Potential Cause | Explanation | Recommended Solution |
| pH is near the pKa | The protonated (acidic) form of the molecule is significantly less water-soluble than its deprotonated (salt) form. If the buffer pH is close to or below the carboxylic acid's pKa (~2.07), the compound may crash out of the aqueous solution. | Ensure the pH of your buffer system is at least 1.5 to 2 units above the pKa of the carboxylic acid to maintain the more soluble carboxylate form. |
| Concentration Exceeds Solubility | Even in a favorable pH buffer, the intrinsic solubility of the compound may be exceeded. | Determine the solubility limit at your working pH and temperature. If necessary, reduce the concentration or introduce a water-miscible co-solvent (e.g., DMSO, ethanol) to the formulation. |
| Buffer-Salt Incompatibility | Certain buffer salts can interact with the compound or its counter-ions, leading to the formation of an insoluble salt (salting out). | Test different buffer systems (e.g., phosphate vs. citrate vs. TRIS) to identify a compatible formulation. |
Issue 2: Rapid Loss of Parent Compound and Appearance of New Peaks in HPLC
| Potential Cause | Explanation | Recommended Solution |
| pH-Mediated Hydrolysis | The solution's pH is promoting chemical degradation, as discussed in the FAQ section. This is the most common cause of instability. | Immediately perform a range-finding study by preparing the compound in buffers of different pH values (e.g., pH 2, 5, 7, 9) and analyzing them over a short period (e.g., 0, 4, 24 hours). This will quickly identify the pH range of optimal stability. |
| Oxidative Degradation | Although less common for this structure without specific catalysts, dissolved oxygen or peroxide contaminants in solvents can cause degradation. | Prepare solutions using freshly degassed solvents. If oxidation is suspected, blanket the solution with an inert gas like nitrogen or argon. Consider adding a small amount of an antioxidant if compatible with your application. |
| Photodegradation | Aromatic nitro compounds can be susceptible to degradation upon exposure to light, especially UV radiation. | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct a photostability study as per ICH Q1B guidelines if the compound is intended for pharmaceutical use.[11] |
Experimental Protocol: pH-Based Forced Degradation Study
This protocol provides a validated workflow to systematically evaluate the stability of this compound across a pH range, a critical step in pharmaceutical development and formulation.[6][14]
Objective: To identify the pH conditions under which this compound degrades and to generate potential degradation products for analytical method validation.
1. Materials & Reagents:
-
This compound (high purity)
-
HPLC grade water, acetonitrile, and methanol
-
Reagent grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Phosphate or Citrate buffer components
-
Class A volumetric flasks and pipettes
2. Preparation of Stress Solutions:
| Condition | Reagent | Final Concentration |
| Acidic Hydrolysis | Hydrochloric Acid | 0.1 M HCl |
| Neutral Hydrolysis | Purified Water | pH ~6-7 |
| Alkaline Hydrolysis | Sodium Hydroxide | 0.1 M NaOH |
3. Experimental Workflow:
Caption: Workflow for a pH-based forced degradation study.
4. Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to create a 1.0 mg/mL stock solution.
-
Initiate Stressing: For each condition (acid, neutral, base), transfer a known volume of the stock solution into a larger volume of the stress solution to achieve a final concentration of ~50-100 µg/mL. Prepare a "time zero" (T=0) sample for each condition by immediately neutralizing and diluting it as described below.
-
Incubate: Place the remaining stress samples in a controlled temperature environment (e.g., 60°C).
-
Sample at Time Points: At predefined intervals (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quench and Dilute: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all T=0 and stressed samples using a validated stability-indicating HPLC method.
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease (>5-10%) indicates degradation.
-
Monitor the formation and growth of new peaks in the chromatograms. These represent degradation products.
-
Use the PDA detector to compare the UV spectra of the degradation products to the parent compound to aid in structural elucidation.
By following this structured approach, you can confidently characterize the pH-stability profile of this compound, ensuring the development of robust and reliable formulations and analytical methods.
References
- The Kinetics of Alkaline Hydrolysis and n-Butylaminolysis of Ethyl p-Nitrobenzoate and Ethyl p-Nitrothiolbenzoate1a.
- This compound, 97% | 602-00-6. J&K Scientific. [Link]
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- This compound. ChemBK. [Link]
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
- Analytical methods for 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Forced Degrad
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- This compound | C7H5NO5. PubChem - NIH. [Link]
- JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid.
- Effect of pH and doses of H2O2 on degradation of p-nitobenzoic acid. International Research Journal of Science & Engineering. [Link]
- How to convert benzoic acid to p nitrobenzoic acid. Quora. [Link]
- Note on the Hydrolysis of Nitrobenzene. UNI ScholarWorks. [Link]
- The kinetics and mechanism of the acid and alkaline hydrolyses of some perbenzoic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- This compound. LookChem. [Link]
- Table 20.
- Effect of pH on p-hydroxybenzoic acid degradation by Fenton's reagent.
- 3-Nitrobenzoic acid | C7H5NO4. PubChem. [Link]
- Degradation of 2-hydroxybenzoic acid by advanced oxidation processes.
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- 2. This compound | C7H5NO5 | CID 293291 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
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- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 3-Hydroxy-2-nitrobenzoic Acid
Welcome to the technical support center for the purification of 3-Hydroxy-2-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomeric impurities during their work. As a key intermediate in the synthesis of various pharmaceutical compounds, the purity of this compound is paramount.[1][2] This document provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you achieve the desired purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely isomeric impurities I will encounter with this compound?
A: During the synthesis of this compound, which often involves the nitration of 3-hydroxybenzoic acid, the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups can lead to the formation of several positional isomers.[3] The most commonly observed impurities are:
-
3-Hydroxy-4-nitrobenzoic acid: Often a significant byproduct due to nitration occurring at the position para to the strongly activating hydroxyl group.
-
5-Hydroxy-2-nitrobenzoic acid: Another possible isomer depending on the specific reaction conditions.
-
Unreacted Starting Material: Residual 3-hydroxybenzoic acid.
The presence and ratio of these impurities are highly dependent on the synthetic route, nitrating agent, temperature, and reaction time.[4]
Q2: What is the first step I should take to assess the purity of my crude sample?
A: Before attempting any purification, it is crucial to establish a baseline purity profile. The most effective method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[5] An initial HPLC analysis will reveal the number of components, their relative ratios (as % area), and provide a quantitative measure of success for any subsequent purification steps. Melting point analysis can also be a useful, albeit less precise, indicator; a broad melting range suggests the presence of impurities.[6]
Q3: What is the most straightforward purification method for removing these isomers?
A: For most common scenarios, recrystallization is the most efficient and scalable first-line approach.[7][8] This technique leverages the differences in solubility between the desired product and the isomeric impurities in a chosen solvent system at varying temperatures.[8] A successful recrystallization can often increase purity to >98% in a single step.
Q4: When should I consider using chromatography instead of recrystallization?
A: While recrystallization is powerful, its effectiveness diminishes when the impurities have very similar solubility profiles to the main product or are present in very high concentrations. You should consider chromatography under the following circumstances:
-
Recrystallization Fails: If one or two recrystallization attempts do not significantly improve purity.
-
Very High Purity Required: When purity levels exceeding 99.5% are necessary, preparative HPLC may be required to remove trace isomeric impurities.
-
Small-Scale Purification: For milligram-scale work, purification by preparative TLC or column chromatography can be faster than optimizing a recrystallization.[9]
Q5: How can I definitively confirm the purity and identity of my final product?
A: A combination of analytical techniques is required for definitive confirmation:
-
HPLC Analysis: To confirm a single peak with >99% purity under optimized conditions.[5]
-
Melting Point Analysis: A sharp melting point that matches the literature value (e.g., 3-Hydroxy-4-nitrobenzoic acid melts at 229-231 °C) indicates high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact isomeric structure and ensuring no residual impurities are detectable.[1]
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the compound.[1]
Section 2: Troubleshooting Guide & Protocols: Recrystallization
Recrystallization is a powerful technique, but it can require optimization. This section provides solutions to common problems and a detailed experimental protocol.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause | Solution |
| Compound won't fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. The presence of insoluble impurities. 3. Incorrect solvent choice. | 1. Add small increments of hot solvent until the solid dissolves.[10] 2. Perform a hot filtration to remove insoluble matter before cooling.[11] 3. Re-evaluate solvent choice based on solubility data. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution cooled too quickly, preventing nucleation. 3. The compound is highly soluble in the solvent even at low temperatures. | 1. Evaporate some of the solvent and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] 3. Cool the solution in an ice bath. If that fails, consider a different solvent or a mixed-solvent system. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a very high degree. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the solution, add slightly more solvent to reduce saturation, and allow it to cool more slowly. |
| Purity has not improved significantly. | 1. The chosen solvent does not effectively differentiate between the desired isomer and the impurity. 2. The cooling process was too rapid, trapping impurities within the crystal lattice.[11] | 1. Experiment with different solvents or mixed-solvent systems. For nitrobenzoic acids, aqueous ethanol or isopropanol/water mixtures can be effective.[4][12][13] 2. Ensure slow, undisturbed cooling. Cover the flask to insulate it and allow it to reach room temperature before moving to an ice bath.[10] |
Detailed Protocol: Optimized Recrystallization of this compound
This protocol uses a mixed aqueous-organic solvent system, which often provides the ideal solubility gradient for separating closely related isomers.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.
-
Induce Supersaturation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilize: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated but not yet precipitating at the high temperature.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[11]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely in the funnel under vacuum for 10-15 minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature.
-
Analysis: Determine the melting point and run an HPLC analysis to confirm the purity of the recrystallized product.
Visualization: Recrystallization Troubleshooting Flowchart
Caption: Decision tree for troubleshooting failed crystallization.
Section 3: Troubleshooting Guide & Protocols: Chromatographic Separation
When recrystallization is insufficient, HPLC is the preferred method for both analysis and purification.
Troubleshooting Common HPLC Issues
| Problem | Probable Cause | Solution |
| Isomers are co-eluting (not separating). | 1. Mobile phase is too strong (eluting too quickly). 2. Insufficient difference in polarity between isomers for the chosen column/mobile phase. | 1. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[14] 2. Adjust the pH of the mobile phase. The pKa of nitrobenzoic acid isomers can differ, and running the mobile phase at a pH between their pKa values can enhance separation.[15] 3. Try a different column chemistry, such as a phenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic positional isomers.[9] |
| Poor peak shape (tailing or fronting). | 1. Column overload (injecting too much sample). 2. Interaction with active sites on the silica backbone. 3. Sample solvent is much stronger than the mobile phase. | 1. Dilute the sample and inject a smaller volume. 2. Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol interactions.[15] 3. Dissolve the sample in the mobile phase or a weaker solvent.[5] |
| How do I scale up from analytical to preparative HPLC? | Direct scaling is not always possible. | 1. Optimize Loading: First, perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without losing resolution. 2. Scale Flow Rate: Scale the flow rate based on the cross-sectional area of the preparative column. 3. Gradient Adjustment: The gradient may need to be adjusted to maintain separation on the larger column. |
Detailed Protocol: Analytical HPLC Method for Isomer Analysis
This method provides a robust starting point for analyzing the purity of this compound and its common isomers.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial)
| Parameter | Condition |
| Mobile Phase A | Water with 0.4% Acetic Acid (v/v) |
| Mobile Phase B | 2-Propanol (or Acetonitrile) |
| Gradient | Isocratic: 80% A, 20% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This starting method is adapted from established protocols for separating nitrobenzoic acid isomers and may require optimization for your specific impurity profile.[14]
Procedure:
-
Standard Preparation: Prepare a ~100 µg/mL solution of your purified reference material in the mobile phase.
-
Sample Preparation: Prepare a ~100 µg/mL solution of your crude or in-process material in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase for at least 15 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate purity based on the relative peak area of the main component versus the total area of all peaks.
Visualization: General Purification & Analysis Workflow
Caption: Standard workflow for the purification and analysis of a solid organic compound.
References
- Hu, Z., Yang, G., Chen, Y., & Liu, H. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 808(1-2), 251-254).
- Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu, 17(4), 397-398.
- Pohl, C. (2022). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora.
- Gannett, P. & Pohl, C. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Khan, R., & Usman, M. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Walsh Medical Media.
- SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column.
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
- Hrynova, Y., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Omega.
- Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- Hrynova, Y., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Zhang, C., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 61(3), 1102-1107.
- FAMU. (2016). Lab Report Recrystallization.
- PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid.
- J&K Scientific. (n.d.). This compound, 97% | 602-00-6.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- ResearchGate. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International.
- PubChem. (n.d.). This compound. National Institutes of Health.
- The Recrystallization of Impure Benzoic Acid Lab. (2024). YouTube.
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- 15. quora.com [quora.com]
Technical Support Center: Scale-Up Synthesis of 3-Hydroxy-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure a safe, efficient, and reproducible process.
I. Overview of Synthetic Challenges
The synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical manufacturing, typically proceeds via the electrophilic nitration of 3-hydroxybenzoic acid. While straightforward on a lab scale, scaling up this reaction introduces significant challenges related to safety, regioselectivity, and purification. The primary concerns stem from the highly exothermic nature of nitration and the potential for generating undesired regioisomers.[1][2][3]
This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up process.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low Yield of the Desired this compound
-
Probable Cause 1: Suboptimal Reaction Temperature. Temperature control is critical in nitration reactions.[4] Deviations can significantly impact reaction rate and selectivity.
-
Solution: Maintain a strict temperature protocol. For the nitration of 3-hydroxybenzoic acid, temperatures are typically kept low (e.g., below 10°C) during the addition of the nitrating agent to control the exothermic reaction.[3] A slight increase in temperature after the addition may be necessary to drive the reaction to completion, but this should be carefully optimized.
-
-
Probable Cause 2: Poor Regioselectivity. The hydroxyl and carboxylic acid groups on the starting material direct the incoming nitro group. The formation of 4-nitro and 6-nitro isomers is a common side reaction.[1]
-
Solution: The choice of nitrating agent and solvent system is crucial for directing the nitration to the 2-position. A mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent.[3] The ratio of these acids should be carefully controlled. Experiment with different solvent systems; for instance, using acetic acid as a solvent has been explored for the nitration of similar compounds like salicylic acid.[5][6]
-
-
Probable Cause 3: Incomplete Reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC).[7] If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. Ensure the stoichiometry of the reactants is correct.
-
Issue 2: Formation of Significant Impurities, Including Regioisomers
-
Probable Cause 1: Incorrect Nitrating Agent Concentration or Addition Rate. The concentration of the nitric acid and the rate at which it is added to the reaction mixture can influence the formation of byproducts.
-
Solution: Use a well-defined concentration of nitric acid. The nitrating agent should be added dropwise to the solution of 3-hydroxybenzoic acid while maintaining a low temperature and efficient stirring. This helps to dissipate heat and avoid localized high concentrations of the nitrating agent, which can lead to over-nitration or side reactions.
-
-
Probable Cause 2: Over-nitration. The formation of dinitro- or trinitro- products can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[2]
-
Solution: Use a stoichiometric amount or a slight excess of the nitrating agent. Carefully control the reaction temperature and time. Once the desired product is formed (as confirmed by reaction monitoring), quench the reaction promptly.
-
Issue 3: Difficulty in Purifying the Final Product
-
Probable Cause 1: Presence of Closely Related Isomers. The similar physical properties of the 2-nitro, 4-nitro, and 6-nitro isomers can make their separation challenging.
-
Solution: Recrystallization is a common method for purifying nitrated benzoic acids.[3][8] Experiment with different solvent systems to find one that provides good separation. Common solvents include ethanol, water, or a mixture of the two. For very persistent impurities, column chromatography may be necessary.[9]
-
-
Probable Cause 2: Residual Acids from the Reaction.
-
Solution: After quenching the reaction by pouring it onto ice, the precipitated product should be thoroughly washed with cold water to remove any remaining nitric or sulfuric acid.[3]
-
Issue 4: Thermal Runaway or Uncontrolled Exotherm
-
Probable Cause 1: Inadequate Heat Removal. The exothermic nature of nitration reactions is a major safety concern, especially on a larger scale where the surface-area-to-volume ratio is lower.[2][10][11]
-
Solution: Ensure your reactor is equipped with an efficient cooling system. Use a vessel with a volume that is at least twice the total volume of all reagents to be added.[4] The nitrating agent should be added slowly and in a controlled manner to prevent a rapid buildup of heat.[2] Continuous monitoring of the internal reaction temperature is essential.[4]
-
-
Probable Cause 2: Accumulation of Unreacted Nitrating Agent. If the reaction temperature is too low, the nitrating agent may not react as it is added, leading to its accumulation. A subsequent small increase in temperature could then trigger a dangerous runaway reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
A1: The most common and cost-effective starting material is 3-hydroxybenzoic acid.[1] An alternative route starts from 3-Chloro-2-nitrobenzoic acid, which undergoes nucleophilic substitution with a hydroxide source.[14] The choice of route will depend on the availability and cost of the starting materials, as well as the desired purity of the final product.
Q2: What are the critical safety precautions for scaling up this nitration?
A2:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, such as nitrogen oxides (NOx).[12]
-
Exothermic Reaction Management: Be prepared for a highly exothermic reaction. Use an ice bath or a cryostat for cooling and add the nitrating agent slowly and in a controlled manner.[3]
-
Quenching: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[3]
-
Waste Disposal: Neutralize acidic waste streams before disposal, following institutional and local environmental regulations.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q4: What are the expected yields for this synthesis?
A4: Yields can vary significantly depending on the reaction conditions and the purity of the starting materials. When starting from 3-Chloro-2-nitrobenzoic acid, yields of up to 99% have been reported.[14] For the direct nitration of 3-hydroxybenzoic acid, yields may be lower due to the formation of regioisomers. Careful optimization of the reaction conditions is key to maximizing the yield of the desired 2-nitro isomer.
Q5: What analytical techniques are used to confirm the structure and purity of the final product?
A5: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR and mass spectrometry (MS).[14] The purity of the final product is typically assessed by HPLC.[8]
IV. Experimental Protocols & Data
Detailed Protocol for Nitration of 3-Hydroxybenzoic Acid
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with continuous stirring. This mixture should be prepared fresh and kept cold.
-
Dissolution of the Substrate: In a separate, larger reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-hydroxybenzoic acid in concentrated sulfuric acid. Cool this mixture in an ice bath to below 10°C.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-10°C) for a specified period. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the nitrated product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-10°C during addition | To control the exotherm and minimize side reactions. |
| Nitric Acid:Sulfuric Acid Ratio | 1:1 (v/v) | A standard nitrating mixture for aromatic compounds. |
| Substrate:Nitrating Agent Ratio | 1:1.1 (molar) | A slight excess of the nitrating agent ensures complete reaction. |
| Reaction Time | 1-3 hours | Should be optimized based on reaction monitoring. |
V. Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. chemcess.com [chemcess.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 602-00-6 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-nitrobenzoic Acid
Welcome to our dedicated technical support center for the synthesis of 3-hydroxy-2-nitrobenzoic acid. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate.
Our guidance is grounded in established chemical principles and practical laboratory experience. We aim to provide not just procedural steps, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental parameters.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most frequently employed method is the direct electrophilic nitration of 3-hydroxybenzoic acid. This reaction typically uses a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
Q2: Why is regioselectivity a major challenge in the nitration of 3-hydroxybenzoic acid?
A2: The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene ring have competing directing effects. The hydroxyl group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director.[1][2] This results in the formation of a mixture of isomers, primarily 2-nitro, 4-nitro, and 6-nitro-3-hydroxybenzoic acids, making the isolation of the desired 2-nitro isomer challenging and often leading to lower yields.[3]
Q3: What are the typical byproducts in this synthesis, and how do they affect the final product?
A3: Besides the desired this compound, the primary byproducts are the isomeric 3-hydroxy-4-nitrobenzoic acid and 3-hydroxy-6-nitrobenzoic acid.[3] Over-nitration can also occur, leading to dinitro- or even trinitro-derivatives, especially at higher temperatures.[1] These impurities can be difficult to separate due to similar physical properties and can impact the purity and suitability of the final product for downstream applications.
Q4: Are there alternative, higher-yield synthetic routes to this compound?
A4: Yes, a highly efficient alternative is the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid. In this method, the chloro group is displaced by a hydroxyl group using a strong base like potassium hydroxide. This route has been reported to achieve yields as high as 99%.[4] While it involves a different starting material, it offers a significant advantage in terms of yield and purity, avoiding the regioselectivity issues of direct nitration.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound, particularly focusing on the direct nitration of 3-hydroxybenzoic acid.
Problem 1: Low Yield of the Desired this compound
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Suboptimal Reaction Temperature | Nitration is a highly exothermic reaction.[5] Elevated temperatures can lead to the formation of undesired isomers and decomposition of the product. | Maintain a low reaction temperature, typically between 0°C and 10°C, using an ice bath.[6] |
| Incorrect Reagent Stoichiometry | An excess of the nitrating agent can promote the formation of di- and tri-nitrated byproducts, reducing the yield of the desired mono-nitrated product. | Carefully control the molar ratio of the nitrating agent to the 3-hydroxybenzoic acid. Start with a 1:1 molar ratio and optimize as needed. |
| Formation of Multiple Isomers | The competing directing effects of the hydroxyl and carboxyl groups lead to a mixture of isomers, with the desired 2-nitro isomer often not being the major product.[3] | Consider protecting the hydroxyl group as an ester before nitration to favor the formation of the 2-nitro isomer. Alternatively, explore the higher-yield synthesis from 3-chloro-2-nitrobenzoic acid.[4] |
| Loss of Product During Workup | The product is soluble in some organic solvents and aqueous solutions, leading to potential losses during extraction and washing steps. | Carefully select extraction solvents and minimize the volume of washing solutions. Ensure the aqueous layer is fully saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product. |
Problem 2: Presence of Multiple Isomers in the Final Product
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Ineffective Control of Regioselectivity | The electronic properties of the starting material inherently lead to the formation of multiple isomers. | Optimize reaction conditions such as temperature and solvent polarity to influence the isomer ratio. Lower temperatures generally favor the formation of the ortho isomer. |
| Inadequate Purification | Isomers of hydroxy-nitrobenzoic acid often have similar polarities, making their separation by standard column chromatography challenging. | Employ recrystallization from a suitable solvent system to selectively crystallize the desired isomer. Multiple recrystallizations may be necessary. Monitor purity using techniques like HPLC or NMR. |
Problem 3: Uncontrolled and Potentially Hazardous Reaction
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Rapid Addition of Nitrating Agent | The nitration of aromatic compounds is highly exothermic.[5] Rapid addition of the nitrating agent can lead to a runaway reaction, posing a significant safety risk. | Add the nitrating agent dropwise and slowly to the solution of 3-hydroxybenzoic acid while vigorously stirring and maintaining a low temperature with an ice bath. |
| Inadequate Cooling | Insufficient cooling capacity can lead to a rapid increase in temperature, accelerating the reaction rate and potentially causing an explosion.[5] | Ensure the reaction vessel is adequately submerged in an ice-salt bath for efficient heat dissipation. Monitor the internal temperature of the reaction mixture continuously. |
Experimental Protocols
Protocol 1: High-Yield Synthesis from 3-Chloro-2-nitrobenzoic Acid
This protocol is based on a method reported to achieve a 99% yield.[4]
Materials:
-
3-Chloro-2-nitrobenzoic acid
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-Chloro-2-nitrobenzoic acid in an aqueous solution of potassium hydroxide.
-
Heat the reaction mixture to 110°C and maintain for 12 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Acidify the solution to pH 2 with concentrated hydrochloric acid.
-
Cool the acidified mixture to 0°C and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain this compound.
Protocol 2: Direct Nitration of 3-Hydroxybenzoic Acid (with Optimization)
Materials:
-
3-hydroxybenzoic acid
-
Concentrated nitric acid (62%)
-
Acetonitrile (solvent)
-
Ice
Procedure:
-
Dissolve 3-hydroxybenzoic acid in acetonitrile in a flask placed in an ice bath.
-
Slowly add 62% aqueous nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to isolate the this compound isomer.
Visualizing the Synthesis Pathways
Direct Nitration of 3-Hydroxybenzoic Acid
Caption: Isomer formation in the direct nitration of 3-hydroxybenzoic acid.
High-Yield Synthesis Workflow
Caption: High-yield synthesis from 3-chloro-2-nitrobenzoic acid.
Troubleshooting Workflow
Sources
Side reactions to avoid when working with 3-Hydroxy-2-nitrobenzoic acid
Welcome to the technical support center for 3-Hydroxy-2-nitrobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential challenges and avoid common side reactions during their experiments with this versatile intermediate. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your work.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and other specialty chemicals.[1][2] Its bifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a nitro group, offers a rich landscape for chemical transformations. However, this same reactivity profile can lead to a variety of undesired side reactions if not properly managed. This guide will explore the most common side reactions and provide detailed troubleshooting advice to mitigate them.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter when working with this compound in a question-and-answer format.
FAQ 1: I am attempting an esterification of the carboxylic acid group, but I am seeing a significant amount of an unexpected byproduct. What could be the cause?
This is a common issue when esterifying hydroxybenzoic acids. The most likely side reaction is the O-alkylation (etherification) of the phenolic hydroxyl group .[3]
Causality: The phenolic hydroxyl group is also nucleophilic, especially under basic or even neutral conditions, and can compete with the carboxylic acid (or its conjugate base) for the alkylating agent. This results in the formation of an ether byproduct alongside your desired ester.
Troubleshooting Protocol: Minimizing O-Alkylation
-
Choice of Esterification Method:
-
Fischer-Speier Esterification: This is often the preferred method. By using a strong acid catalyst (like concentrated H₂SO₄) in an excess of the alcohol, you protonate the carboxylic acid, making it more electrophilic and favoring its reaction over the less reactive hydroxyl group.[4][5] The acidic conditions also suppress the deprotonation of the phenol, reducing its nucleophilicity.
-
Avoid Strong Bases: Methods that employ strong bases (e.g., Williamson ether synthesis conditions) to deprotonate the carboxylic acid will invariably deprotonate the more acidic phenol as well, leading to significant O-alkylation.[3][6]
-
-
Reaction Conditions to Control:
-
Temperature: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Higher temperatures can sometimes favor the etherification side reaction.
-
Reagent Stoichiometry: Use a significant excess of the alcohol to drive the equilibrium towards the ester product.
-
Experimental Protocol: Fischer-Speier Esterification of this compound
-
Dissolve 1 equivalent of this compound in a sufficient volume of your desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux the mixture for an appropriate amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
FAQ 2: I am trying to reduce the nitro group to an amine, but my yield is low and I have multiple products. What are the likely side reactions?
The reduction of an aromatic nitro group can lead to several intermediates and side products if the reaction is not carefully controlled.[7][8][9]
Causality: The reduction of a nitro group (NO₂) to an amine (NH₂) proceeds through several intermediates, including nitroso (NO) and hydroxylamine (NHOH) species. These intermediates can be stable enough to be isolated or can react further to form dimeric products like azo (N=N) or azoxy (N=N⁺-O⁻) compounds, particularly under certain pH conditions or with specific reducing agents.[10]
Common Side Products and How to Avoid Them:
| Side Product | Causal Factor(s) | Recommended Mitigation Strategy |
| N-Arylhydroxylamine | Incomplete reduction. | Ensure sufficient reducing agent and adequate reaction time. Catalytic hydrogenation is often very effective for complete reduction.[8] |
| Azo/Azoxy Compounds | Use of certain metal hydrides like LiAlH₄ with aromatic nitro compounds.[10] Reaction conditions that favor condensation of intermediates. | Avoid LiAlH₄ for this transformation. Use catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[7][10] |
| Halogenated Anilines | If using catalytic hydrogenation with a halogenated starting material, dehalogenation can occur. | Use a milder reducing agent or a catalyst less prone to dehalogenation, such as Raney Nickel.[10] |
Experimental Protocol: Reduction of the Nitro Group using Fe/HCl
-
In a round-bottom flask, suspend this compound in a mixture of water and ethanol.
-
Add an excess of iron powder (5-10 equivalents).
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Adjust the pH of the filtrate to be basic (pH > 8) with an aqueous solution of sodium carbonate or ammonia.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the crude 3-amino-2-hydroxybenzoic acid.
FAQ 3: My reaction mixture is turning dark, and I am losing my starting material, especially at higher temperatures. What is happening?
This is likely due to thermal decarboxylation . Aromatic carboxylic acids, especially those with electron-withdrawing or ortho-substituents, can undergo decarboxylation at elevated temperatures.[11][12]
Causality: The carboxylic acid group can be eliminated as carbon dioxide, particularly when heated. The presence of the ortho-nitro and meta-hydroxyl groups can influence the electronic properties of the aromatic ring and potentially facilitate this process. Thermal decomposition studies on nitrobenzoic acid isomers show they can be prone to decomposition at high temperatures.[13]
Troubleshooting Protocol: Preventing Decarboxylation
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating at temperatures approaching the melting point of the compound (around 179-181°C).[14]
-
Inert Atmosphere: For reactions that are sensitive to oxidation, which can sometimes accompany thermal decomposition, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
FAQ 4: How does pH affect the stability of this compound in my aqueous solutions?
Causality: The molecule has two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.
-
Acidic Conditions (pH < 2): The compound will be fully protonated. It is generally stable under these conditions, although prolonged exposure to very strong acids and heat should be avoided.
-
Neutral to Mildly Basic Conditions (pH 4-8): The carboxylic acid will be deprotonated to its carboxylate form. The compound is generally stable in this range.
-
Strongly Basic Conditions (pH > 10): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated. While the resulting phenoxide and carboxylate are stable, strongly basic conditions can promote other reactions, such as oxidation if air is present, or facilitate unwanted side reactions if other electrophiles are present.
Recommendation: For storage in solution, a slightly acidic to neutral pH (4-7) is recommended to ensure stability.
Visualization of Potential Reaction Pathways
The following diagram illustrates the primary transformations and potential side reactions of this compound.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 602-00-6 [chemicalbook.com]
- 3. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. lookchem.com [lookchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography for 3-Hydroxy-2-nitrobenzoic Acid Derivatives
Welcome to the technical support center for the purification of 3-Hydroxy-2-nitrobenzoic acid and its derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification process.
Introduction: The Challenge of Purifying Nitrobenzoic Acid Derivatives
This compound and its derivatives are an important class of compounds in organic synthesis and pharmaceutical research. Their inherent polarity, due to the presence of carboxylic acid, hydroxyl, and nitro groups, presents unique challenges for purification by column chromatography. Common issues include poor separation from starting materials or byproducts, peak tailing, and on-column degradation. This guide provides a systematic approach to developing robust purification methods and troubleshooting common problems.
Core Principles: Selecting the Right Chromatographic Conditions
The successful purification of this compound derivatives hinges on the careful selection of the stationary and mobile phases. The principle of "like dissolves like" is a fundamental starting point, but the acidic nature of these compounds requires special consideration.
Stationary Phase Selection
Silica gel is the most common and cost-effective stationary phase for the purification of polar compounds like this compound derivatives.[1] Its slightly acidic nature can be advantageous for the retention of these acidic compounds.[1] However, for particularly sensitive derivatives, alternative stationary phases may be considered:
-
Alumina (basic or neutral): Can be a good alternative if the target compound is sensitive to the acidic nature of silica gel. Basic alumina will strongly retain acidic compounds.[1]
-
Reversed-Phase (C18 or C8): In reversed-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase.[2] This can be an effective technique for separating nitrobenzoic acid isomers.[3]
Mobile Phase Selection and Optimization
The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.
A crucial aspect of purifying acidic compounds is the suppression of ionization to prevent peak tailing.[4][5] This is achieved by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[4] This ensures the carboxylic acid remains in its protonated, less polar form, leading to more symmetrical peaks and better separation.[6]
Experimental Workflow: A Step-by-Step Guide
This section provides a detailed protocol for developing a purification method for a this compound derivative using normal-phase column chromatography on silica gel.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Screening
Before packing a column, it is essential to identify a suitable mobile phase using TLC. The goal is to find a solvent system that provides a good separation between the desired compound and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.[7]
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), with the addition of 0.5% acetic acid to each.
-
Place the TLC plates in the chambers and allow the solvent front to ascend near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under UV light and/or by staining.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
The optimal solvent system will show good separation between the target compound and impurities.
Step 2: Column Packing
Proper column packing is crucial to avoid issues like cracking of the stationary phase or channeling of the mobile phase.[8] The slurry packing method is generally preferred for silica gel.[1]
Protocol for Slurry Packing:
-
Select a glass column of an appropriate size. A general rule of thumb is to use a 30:1 to 100:1 weight ratio of silica gel to crude product for easy to difficult separations, respectively.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.[7]
-
Pour the slurry into the column, gently tapping the sides to dislodge any air bubbles and ensure even packing.[1]
-
Once the silica has settled, add a protective layer of sand on top.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure good separation.
Protocol for Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[7] Carefully apply the solution to the top of the column.
-
Dry Loading: If the product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
Add a layer of sand on top of the loaded sample.[9]
Step 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture.
Protocol for Elution:
-
Start with the least polar solvent system determined from your TLC analysis.
-
If the separation is difficult, a gradient elution can be employed.[9] This involves gradually increasing the polarity of the mobile phase by increasing the percentage of the polar solvent.[10][11]
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound derivatives in a question-and-answer format.
Q1: My compound is exhibiting significant peak tailing, resulting in broad peaks and poor separation. What is the cause and how can I fix it?
A: Peak tailing for acidic compounds like this compound derivatives is most often caused by the ionization of the carboxylic acid group on the silica gel stationary phase.[12] This leads to undesirable secondary interactions.[5]
Solutions:
-
Add an Acid Modifier: The most effective solution is to add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[4] This will suppress the ionization of your compound, keeping it in its neutral form and minimizing interactions with the silica surface.[6]
-
Check for Overloading: Injecting too much sample can also lead to peak tailing.[12] Try reducing the amount of crude product loaded onto the column.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like deactivated silica or alumina.
Q2: I am trying to separate two isomers of a this compound derivative, but they are co-eluting as a single peak. What can I do to improve the separation?
A: The co-elution of isomers is a common challenge because of their very similar physical and chemical properties.[13]
Solutions:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition can sometimes be enough to resolve closely eluting compounds. Try a shallower gradient or test different solvent combinations.
-
Change the Stationary Phase: A different stationary phase may offer different selectivity. For aromatic isomers, a stationary phase with phenyl groups can sometimes improve separation through π-π interactions.[14]
-
Consider Derivatization: In some cases, chemically modifying the isomers (derivatization) can alter their properties enough to allow for separation.[13]
-
Use a Higher Resolution Column: A longer column or a column packed with smaller particles can provide higher efficiency and may resolve the isomers.
-
Detecting Co-elution: If you suspect co-elution but don't see a clear shoulder on the peak, using a diode array detector (DAD) or a mass spectrometer (MS) can help confirm the presence of multiple components by analyzing the spectra across the peak.[15][16]
Q3: My compound seems to be decomposing on the column. How can I prevent this?
A: Decomposition on the column can be due to the acidic nature of the silica gel or prolonged exposure to the stationary phase.[11]
Solutions:
-
Deactivate the Silica Gel: You can deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%), followed by re-equilibration with your neutral mobile phase.[9]
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like neutral alumina.[1]
-
Work Quickly: Do not let the column run dry and try to complete the purification as efficiently as possible to minimize the time your compound spends on the column.
Q4: The compound is not eluting from the column, even with a very polar mobile phase.
A: This can happen if the compound is very polar and strongly adsorbed to the stationary phase.
Solutions:
-
Increase Mobile Phase Polarity Further: Try adding a more polar solvent like methanol to your mobile phase.
-
Check for Precipitation: Your compound may have precipitated at the top of the column if it is not very soluble in the initial mobile phase. Dry loading can sometimes help with this issue.[7]
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be a more suitable technique.[2]
Frequently Asked Questions (FAQs)
Q: What is the best way to determine the solubility of my this compound derivative for sample loading?
A: The solubility of 3-nitrobenzoic acid has been reported in various solvents, with good solubility in methanol, ethanol, and acetone, and lower solubility in water and non-polar solvents like toluene.[17][18][19] For a new derivative, start by testing its solubility in small amounts of common laboratory solvents. Dichloromethane is often a good choice for wet loading in normal-phase chromatography as it is relatively non-polar but a good solvent for many organic compounds.[7]
Q: Can I reuse my chromatography column?
A: While it is possible to flush a column with a strong solvent to remove residual compounds, it is generally not recommended for high-purity applications, as cross-contamination can be a concern. For routine purifications where the same compound is being isolated repeatedly, column reuse may be acceptable.
Q: What are the key differences between isocratic and gradient elution?
A: In isocratic elution, the composition of the mobile phase remains constant throughout the separation. In gradient elution, the composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[10] Gradient elution is particularly useful for separating complex mixtures with components of widely differing polarities.[10]
Q: How do I choose between wet and dry loading?
A: Wet loading is generally simpler and faster if your compound is readily soluble in a small amount of a relatively non-polar solvent.[7] Dry loading is preferred when your compound has poor solubility in the initial mobile phase or when you need to load a larger quantity of material without using a large volume of solvent.[7][9]
Visualizing the Workflow
General Purification Workflow
Caption: A typical workflow for the purification of this compound derivatives.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Quantitative Data Summary
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component |
| Heptane | 0.1 | 98 | Less volatile alternative to hexane |
| Dichloromethane | 3.1 | 40 | Good for dissolving many compounds, but can cause columns to run slow[9] |
| Diethyl Ether | 2.8 | 35 | Good solvent, but very volatile |
| Ethyl Acetate | 4.4 | 77 | Common polar component |
| Acetone | 5.1 | 56 | More polar than ethyl acetate |
| Methanol | 5.1 | 65 | Very polar, used for highly retained compounds |
Table 2: Recommended Starting Solvent Gradients
| Step | % Non-Polar Solvent (e.g., Hexane) | % Polar Solvent (e.g., Ethyl Acetate) | Column Volumes |
| 1 | 100 | 0 | 2 |
| 2 | 100 -> 80 | 0 -> 20 | 10 |
| 3 | 80 -> 60 | 20 -> 40 | 10 |
| 4 | 60 | 40 | 5 |
Note: Always add 0.1-1% acetic or formic acid to the mobile phase.
References
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- Chemistry LibreTexts. (2022). Packing Normal Phase Columns.
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
- Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment.
- Chemistry For Everyone. (2025). What Is Gradient Elution In Chromatography?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Quora. (2020). How does gradient elution improve separation in gas chromatography?.
- Chromatography Forum. (2004). buffered pH to avoid peak tailing.
- Phenomenex. (n.d.). GC Technical Tip.
- SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
- ResearchGate. (2016). How can i prevent peak fronting of acidic compound in TLC?.
- LCGC. (n.d.). HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- SIELC Technologies. (n.d.). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column.
- J-Stage. (n.d.). Evaluation of Gradient Chromatography Based Elution System on Separation for High Behavior Performance of Proteins Liquid.
- ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid.
- PubChem. (n.d.). 3-Nitrobenzoic acid.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- PubMed. (2004). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases.
- LCGC. (n.d.). Gradient Separations: How they work.
- LCGC International. (2013). Gradient Elution, Part I: Intuition.
- Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?.
- Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
- ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
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Technical Support Center: 3-Hydroxy-2-nitrobenzoic Acid Experiments
Welcome to the technical support center for 3-Hydroxy-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile nitroaromatic compound. My approach is to move beyond simple protocols and delve into the causality of experimental outcomes, providing you with the insights needed to troubleshoot effectively and optimize your results.
Part 1: Foundational Knowledge & Handling
This section addresses the most common initial queries regarding the properties, storage, and safe handling of this compound.
FAQ 1: What are the essential physical and chemical properties I should be aware of?
Understanding the fundamental properties of your reagent is the first step to a successful experiment. This compound is a yellow to orange crystalline solid.[1] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₅ | [2][3] |
| Molecular Weight | 183.12 g/mol | [2][3] |
| Melting Point | 179-184 °C (Varies by purity) | [4] |
| Appearance | White to light yellow/orange crystal powder | [2][4] |
| Solubility | Soluble in hot water, ethanol, and ether.[1] Also slightly soluble in DMSO and Methanol.[5] | [1][5] |
| pKa | 2.07 ± 0.10 (Predicted) | [5] |
Note: The melting point can be a key indicator of purity. A broad melting range often suggests the presence of impurities.
FAQ 2: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the integrity of this compound.
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at room temperature or below 15°C.[6]
-
Handling: this compound is an irritant. It can cause skin, eye, and respiratory system irritation.[1][7] Always handle this chemical in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines to prevent dangerous reactions.[1][8][9]
Part 2: Synthesis & Purification Troubleshooting
The synthesis of this compound, often involving the nitration of an aromatic precursor, is a common source of experimental challenges. This section focuses on troubleshooting these critical steps.
Workflow: Synthesis via Nucleophilic Aromatic Substitution
A common laboratory and industrial synthesis involves the hydrolysis of a halo-substituted precursor. The following workflow is based on a well-documented procedure.[10]
Caption: General workflow for synthesis of this compound.
FAQ 3: My synthesis yield is very low. What are the likely causes and solutions?
Low yield is a frequent issue. A systematic approach is key to diagnosing the problem.
Causality Chain for Low Yield:
-
Incomplete Reaction: The nucleophilic substitution may not have gone to completion.
-
Solution: Confirm the reaction time and temperature. A 12-hour reflux at 110°C is reported to be effective.[10] Ensure the potassium hydroxide (KOH) is fully dissolved and used in sufficient molar excess to drive the reaction.
-
-
Loss During Workup: The product can be lost during extraction and isolation steps.
-
Acidification: The carboxylic acid group must be protonated (pH ~2) to make the product less water-soluble and extractable into an organic solvent like ethyl acetate.[10] Use a pH meter or indicator paper to confirm the pH before extraction.
-
Extraction: Ensure you are using a sufficient volume of ethyl acetate and performing multiple extractions (e.g., 2 x 500 mL for a 30g scale reaction) to maximize recovery from the aqueous phase.[10]
-
-
Sub-optimal Purification: Significant material can be lost if the recrystallization procedure is not optimized.
-
Solution: See FAQ 5 for details on optimizing purification.
-
Troubleshooting Decision Tree: Low Synthesis Yield
Caption: Decision tree for troubleshooting low experimental yield.
FAQ 4: My product is impure. I suspect isomers from a nitration reaction. How do I fix this?
This is a common issue when synthesizing via nitration of a precursor like 3-hydroxybenzoic acid or salicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups direct the incoming nitro group to different positions, often resulting in a mixture of isomers.
-
The Chemistry of Nitration: In salicylic acid, the -OH group is a powerful ortho-, para-director, while the -COOH group is a meta-director. This competition leads to a mixture of 3-nitro- and 5-nitrosalicylic acids.[11][12] A similar principle applies to other substituted benzoic acids.
-
Controlling Isomer Formation:
-
Nitrating System: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is highly aggressive and may lead to poor selectivity and side products.[13] A milder system, such as nitric acid in acetic acid (HNO₃/AcOH), can offer better control and improved safety.[11][12][14]
-
Temperature: Nitration is highly exothermic. Maintaining a low and consistent temperature (e.g., 0-15°C) is crucial to minimize the formation of unwanted isomers and dinitrated byproducts.[15]
-
-
Separating Isomers:
-
Fractional Recrystallization: Isomers often have slightly different solubilities in a given solvent. It may be possible to separate them by carefully performing multiple recrystallizations. This can be tedious and may lead to significant yield loss.
-
Column Chromatography: For difficult separations, silica gel column chromatography is the most effective method.[16][17] A solvent system, typically a gradient of ethyl acetate in hexane or petroleum ether, can be developed using Thin Layer Chromatography (TLC) to resolve the different isomers.[16]
-
FAQ 5: I'm having trouble with the recrystallization. The product either "crashes out" as a fine powder or forms an oil. What should I do?
Recrystallization is key for achieving high purity. These issues point to problems with solvent choice and cooling rate.
-
Problem: Product "crashes out" (forms a fine powder/slurry).
-
Cause: The solution is supersaturated, and the cooling is too rapid. This traps impurities within the rapidly formed crystal lattice.
-
Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also promote the formation of larger, purer crystals.
-
-
Problem: Product forms an oil ("oiling out").
-
Cause: The boiling point of the solvent is higher than the melting point of the solute (or the melting point of the impure solute mixture). The compound melts before it dissolves.
-
Solution: Add a small amount of a co-solvent in which the compound is less soluble (a "non-solvent") to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify. This lowers the solubility of the compound at all temperatures and encourages crystallization rather than oiling out. Alternatively, choose a solvent with a lower boiling point.
-
Part 3: Analytical Characterization
Confirming the identity and purity of your final product is a non-negotiable step.
FAQ 6: How do I confirm the identity and purity of my synthesized this compound?
A combination of techniques is recommended for full characterization.
| Analytical Method | Purpose | Expected Results & Troubleshooting Tips |
| ¹H NMR | Structural Confirmation | Expect distinct peaks for the three aromatic protons and exchangeable peaks for the -OH and -COOH protons. An example characterization is: ¹H NMR (400 MHz, DMSO-d6): δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz. 1H).[10] Troubleshooting: Unidentified peaks suggest impurities. Integrating the peaks can help quantify their ratio to the main product. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | In ESI-MS (negative mode), expect to see the deprotonated molecule [M-H]⁻ at m/z 182.10.[10] The calculated exact mass is 183.01677226.[3] Troubleshooting: Peaks corresponding to starting materials or known byproducts (e.g., dinitrated product) can confirm contamination. |
| HPLC | Purity Assessment | A reverse-phase HPLC method (e.g., C18 column) with a UV detector is ideal for assessing purity.[18] A single sharp peak indicates high purity. Troubleshooting: Multiple peaks suggest impurities. If standards are unavailable, LC-MS can be used to identify the mass of the impurity peaks.[19][20] |
| Melting Point | Purity Assessment | A sharp melting point within the literature range (e.g., 180-184°C) indicates high purity. Troubleshooting: A depressed and broad melting point range is a classic sign of impurities. |
References
- ChemBK. (2024). This compound - Introduction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- iChemical. (n.d.). This compound, CAS No. 602-00-6.
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Di Somma, I., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development, 10(6), 1164-1171.
- ResearchGate. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization.
- Slideshare. (n.d.). Nitration of Salicylic Acid using laboratory techniques.
- Allen. (n.d.). Salicylic acid on treatment with nitrating mixture produces.
- Kulkarni, A. A., et al. (2008). Continuous Flow Nitration of Salicylic Acid. Organic Process Research & Development, 12(5), 941-943.
- PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid.
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
- Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS.
- LookChem. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound, 97%.
- European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
- Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?.
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives....
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Effect of temperature on the stability of 3-Hydroxy-2-nitrobenzoic acid
Welcome to the technical support center for 3-Hydroxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the effects of temperature on the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is typically room temperature (10°C - 25°C). It is also advisable to protect the compound from environmental extremes and incompatible materials.[1]
Q2: What is the melting point of this compound and what does it indicate about its thermal stability?
The melting point of this compound is reported in the range of 176-182°C. While the melting point itself is a physical property, significant deviation from this range or a broad melting range can be an indicator of impurities, which may arise from degradation.
Q3: Is this compound sensitive to light?
Based on studies of its photophysical behavior, this compound exhibits high photostability.[2] It shows strong absorption of UV light commonly used in techniques like UV-MALDI, with efficient dissipation of energy as heat, suggesting it is not prone to photodegradation under typical laboratory light conditions.[2]
Q4: What are the initial signs of thermal degradation of this compound?
Visual signs of degradation can include a change in color of the crystalline solid, which is typically a yellow to orange powder.[1] Any significant darkening or change in texture could indicate decomposition. Analytically, the appearance of new peaks in an HPLC chromatogram or a decrease in the main peak's area would be a clear indication of degradation.
Q5: What are the likely thermal decomposition pathways for this compound?
While specific studies on this compound are limited, based on the thermal behavior of related nitrobenzoic and salicylic acids, two primary decomposition pathways at elevated temperatures are likely:
-
Decarboxylation: The removal of the carboxyl group (-COOH) as carbon dioxide (CO2) is a common thermal degradation route for benzoic acid derivatives.[3] For salicylic acid and its derivatives, this often occurs at temperatures above 200°C.[3]
-
Nitro Group Reactions: The nitro group (-NO2) can undergo complex reactions at high temperatures, potentially leading to the release of nitrogen oxides (NOx) and contributing to exothermic decomposition. Studies on nitrobenzoic acid isomers show significant exothermic behavior between 250-400°C.
The presence of both the hydroxyl and nitro groups on the aromatic ring can influence the exact decomposition temperature and products.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of this compound in experiments.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the this compound stock.
-
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your stock material for any color changes or signs of melting/clumping.
-
Purity Check: Analyze the purity of your stock solution using a stability-indicating HPLC method (see "Experimental Protocols" section for a starting method). Compare the chromatogram to that of a freshly prepared standard.
-
Storage Verification: Ensure that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed).
-
Solution: If degradation is confirmed, discard the old stock and use a fresh, unopened container of the compound. Prepare fresh stock solutions for your experiments.
-
Issue 2: Unexpected peaks observed in HPLC analysis.
-
Potential Cause: Thermal degradation of the sample during preparation or analysis.
-
Troubleshooting Steps:
-
Sample Preparation Temperature: Review your sample preparation protocol. Avoid heating solutions containing this compound for extended periods or at high temperatures.
-
HPLC Column Temperature: If using a heated column, consider reducing the temperature to minimize on-column degradation.
-
Mobile Phase Compatibility: Ensure the mobile phase is compatible and does not induce degradation. While common HPLC solvents like acetonitrile and methanol are generally compatible at room temperature, their effects at elevated temperatures should be considered.
-
Forced Degradation Study: To identify if the unexpected peaks are degradation products, perform a controlled forced degradation study by heating a sample at a known temperature and time, then analyzing it by HPLC.
-
Issue 3: Low assay values or loss of potency.
-
Potential Cause: Slow thermal degradation over time, even at room temperature, or exposure to moderately elevated temperatures.
-
Troubleshooting Steps:
-
Review Handling History: Trace the handling and storage history of the compound. Has it been left on a benchtop in a warm lab for extended periods?
-
Quantitative Analysis: Use a validated HPLC method to accurately quantify the amount of this compound remaining.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method validation according to ICH guidelines is recommended for quantitative applications.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase at the initial conditions or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Data Summary
The following table summarizes key physical and thermal properties of this compound and related compounds for reference.
| Property | This compound | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid |
| Melting Point (°C) | 176 - 182 | ~147 | ~141 | ~242 |
| Appearance | Yellow to orange crystalline solid | Colorless to pale yellow crystals | Yellowish crystals | Yellowish-white crystals |
| Decomposition Onset (TGA, °C) | Data not available | 120 - 200 | 125 - 190 | 150 - 210 |
| Exothermic Decomposition (DSC, °C) | Data not available | Onset < 250 | Onset < 250 | Onset < 250 |
Data for nitrobenzoic acid isomers are from a study using a heating rate of 1.0 °C/min in a nitrogen environment.
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Thermal Degradation
Caption: A decision tree for troubleshooting experimental issues potentially caused by the thermal instability of this compound.
Diagram 2: Potential Thermal Decomposition Pathways
Caption: Simplified representation of the two primary expected thermal degradation pathways for this compound.
Safe Handling of Degraded Material
If you suspect that your this compound has degraded, it is important to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust formation, use respiratory protection.[5]
-
Disposal: Dispose of the degraded material as chemical waste in accordance with your institution's and local regulations.[5][6] Do not mix it with other waste streams unless compatibility is known. The waste should be placed in a suitable, closed, and labeled container.[1][5]
-
Cleaning: Clean any contaminated surfaces with large amounts of water and prevent runoff into drains.[1]
References
- Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques. Photochemistry and Photobiology. [Link]
- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Drug Products. American Association of Pharmaceutical Scientists. [Link]
- SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid. Thermo Fisher Scientific. [Link]
- Stability-indicating HPLC method: Topics. Science.gov. [Link]
- Thermal Decarboxylation of Nitrobenzoic Acids. I. J-STAGE. [Link]
- A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Request PDF. [Link]
- (PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
- A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. AKJournals. [Link]
- The solubility of 3-nitrobenzoic acid in seven solvents.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]
- Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. SciELO. [Link]
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
- Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formul
- This compound (C7H5NO5). PubChemLite. [Link]
- This compound. LookChem. [Link]
- This compound | C7H5NO5. PubChem. [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Semantic Scholar. [Link]
- A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. [Link]
- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Photophysics of hydroxy-nitrobenzoic acid UV-MALDI matrices investigated via spectroscopic, photoacoustic, and luminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Stabilizing 3-Hydroxy-2-nitrobenzoic Acid in Research Applications
Welcome to the technical support center for 3-Hydroxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth, experience-driven advice to help you prevent its degradation during storage and throughout your experimental workflows. Our goal is to ensure the integrity of your results by maintaining the stability and purity of this critical reagent.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team receives regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended temperature range is generally between 10°C and 25°C. It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric contaminants. Storage in a well-ventilated area is also advised.
Q2: I've noticed a color change in my stored this compound, from a light yellow to a brownish hue. What does this indicate?
A2: A noticeable color change, particularly darkening, is a common visual indicator of chemical degradation. While this compound is typically a dark yellow or white to light yellow crystalline powder, the formation of degradation products, which may be more conjugated or polymeric in nature, can lead to this discoloration. If you observe a significant color change, we recommend re-analyzing the purity of the material before use.
Q3: What substances are incompatible with this compound?
A3: To prevent unwanted reactions and degradation, avoid storing this compound with strong bases, strong oxidizing agents, and amines. These substances can react with the carboxylic acid, hydroxyl, or nitro functional groups of the molecule, leading to its decomposition.
Q4: Can this compound degrade upon exposure to light?
A4: While some studies on related hydroxy-nitrobenzoic acids suggest high photostability, it is a best practice in chemical storage to protect all reagents from direct light, especially UV light, unless their photostability has been rigorously confirmed. Photodegradation can potentially occur in nitroaromatic compounds. Therefore, we recommend storing the compound in an opaque or amber-colored vial to minimize light exposure.
Q5: Is this compound sensitive to heat?
A5: Yes, elevated temperatures can promote the degradation of this compound. Thermal decomposition is a known risk for nitroaromatic compounds.[1] For instance, thermal stress can potentially lead to decarboxylation (loss of CO2) from the carboxylic acid group. It is imperative to avoid storing the compound near heat sources.
Troubleshooting Guide: Degradation Scenarios
This section delves into specific issues you might encounter and provides a logical approach to troubleshooting, grounded in chemical principles.
Scenario 1: Inconsistent Experimental Results
-
Problem: You are experiencing variability in your experimental outcomes, such as inconsistent reaction yields or non-reproducible analytical readings.
-
Potential Cause: This could be a direct consequence of using degraded this compound. The presence of impurities can interfere with your reactions or analytical measurements.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Expert Insight: The functional groups in this compound (hydroxyl, nitro, and carboxylic acid) are all potential sites for degradation. For example, the nitro group can be reduced, or the molecule could undergo polymerization, leading to a mixture of compounds that could interfere with your intended reaction.
Scenario 2: Poor Solubility or Presence of Particulates
-
Problem: You observe that your this compound does not fully dissolve in a solvent in which it is known to be soluble, or you notice insoluble particulates.
-
Potential Cause: Degradation can lead to the formation of less soluble byproducts or polymers. This is often accompanied by a change in the physical appearance of the solid, such as clumping or darkening.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the solid material for any changes in color or texture compared to a fresh sample.
-
Solubility Test: Attempt to dissolve a small, accurately weighed amount in a known volume of a recommended solvent (e.g., methanol or DMSO) and observe for complete dissolution.
-
Filtration and Analysis: If particulates are present, you can filter the solution and analyze both the soluble and insoluble fractions using techniques like HPLC or LC-MS to identify the impurities.
-
Action: If significant insolubility is observed, it is a strong indicator of degradation, and the reagent should be discarded and replaced.
-
In-Depth Technical Protocols
Protocol 1: Routine Purity Assessment using HPLC
Objective: To develop an HPLC method capable of separating the parent this compound from potential degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Ultrapure water
-
This compound standard and sample
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 310 nm |
| Injection Volume | 10 µL |
-
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase compositions to achieve good resolution between the main peak and any impurity peaks.
-
The presence of degradation products will be indicated by the appearance of new peaks, often with different retention times.
-
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways and validate your analytical method, a forced degradation study is recommended.
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 0.1 mg/mL) in appropriate solvents.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photodegradation: Expose the solution to direct UV light for 48 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1). Comparing the chromatograms of the stressed samples to that of an unstressed sample will reveal the degradation products. For structural elucidation of major degradation products, techniques like LC-MS are invaluable.
Potential Degradation Pathways
Based on the chemical structure of this compound, we can hypothesize several potential degradation pathways under improper storage conditions.
Caption: Plausible degradation pathways for this compound.
-
Decarboxylation: Under significant thermal stress, the carboxylic acid group can be lost as carbon dioxide, potentially forming 2-nitrophenol.
-
Reduction of the Nitro Group: In the presence of reducing agents or under certain microbial conditions, the nitro group (-NO2) can be reduced to an amino group (-NH2), yielding 3-hydroxy-2-aminobenzoic acid.
-
Polymerization/Condensation: Under basic conditions, phenolic compounds can be susceptible to oxidative polymerization, which could contribute to the observed darkening in color.
By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible research outcomes.
References
- Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov.
- SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 3-Hydroxy-2-nitrobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but a deeper understanding of the causality behind experimental choices when working with 3-Hydroxy-2-nitrobenzoic acid. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Catalytic Hydrogenation of the Nitro Group
The reduction of the nitro group in this compound to form 3-hydroxy-2-aminobenzoic acid is a foundational step in the synthesis of many pharmaceutical intermediates. However, this transformation is not without its challenges. This section addresses the most common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for reducing the nitro group of this compound, and how do I choose the best one?
A1: The choice of catalyst is critical and depends on your specific goals, available equipment (e.g., for high-pressure hydrogenation), and sensitivity of other functional groups. The most common catalysts are heterogeneous platinum-group metal (PGM) catalysts.
The catalytic reduction process involves the transfer of hydrogen to the nitro compound, facilitated by the catalyst surface.[1] The reaction typically proceeds through nitroso and hydroxylamine intermediates before forming the final amine.[2][3]
Below is a comparative summary of common catalysts for this transformation:
| Catalyst | Typical Loading (w/w %) | Advantages | Disadvantages & Considerations |
| 10% Pd/C (Palladium on Carbon) | 5 - 10% | Highly active, versatile, commercially available, and generally provides clean reductions.[4] | Can be pyrophoric; may cause dehalogenation if other halogens are present on the ring. |
| Pt/C or PtO₂ (Platinum catalysts) | 5 - 10% | Very active, often faster than Pd/C. Useful when Pd/C is ineffective.[5] | Less selective than Pd/C; can be more prone to over-reduction or ring saturation under harsh conditions. |
| Raney® Nickel | 10 - 20% | Cost-effective, highly active. Often used with hydrazine hydrate in transfer hydrogenation.[6] | Pyrophoric and must be handled with care under an inert atmosphere.[4] Requires careful deactivation before disposal. |
| Pd(OH)₂/C (Pearlman's Catalyst) | 10 - 20% | Highly active and particularly effective for removing benzyl protecting groups. Can be more effective than Pd/C for stubborn reductions.[7] | More expensive than standard Pd/C. |
Expert Insight: For general-purpose reduction of this compound, 10% Pd/C is the recommended starting point due to its high activity and selectivity.[8] If the reaction is sluggish, consider switching to the more active Platinum on carbon (Pt/C) or Pearlman's catalyst.[7][9]
Q2: My hydrogenation reaction is extremely slow or has stalled completely. What are the common causes and how can I troubleshoot this?
A2: This is a frequent issue in catalytic hydrogenation. The problem can usually be traced to the catalyst, the reaction setup, or the reagents.
Causality: The catalytic cycle requires efficient interaction between three phases: the solid catalyst, the liquid substrate solution, and gaseous hydrogen.[4] A failure in any part of this system will halt the reaction.
Here is a logical workflow for troubleshooting a stalled hydrogenation reaction:
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
Procedure:
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve the this compound in methanol (approx. 0.1 M concentration).
-
Inerting: Seal the flask with a septum and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen. [4]3. Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done by attaching a hydrogen-filled balloon or by connecting to a pressurized hydrogenation apparatus (e.g., 3-4 bar). [4]5. Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the hydrogen, substrate, and catalyst. [4]6. Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C on the filter pad can be pyrophoric, especially when dry. Do not allow it to dry in the air. Quench it carefully with water.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3-hydroxy-2-aminobenzoic acid, which can be purified further if necessary.
Section 2: Esterification and Etherification Reactions
Modifying the carboxylic acid and hydroxyl groups of this compound is a common strategy in multi-step synthesis. However, the presence of two nucleophilic sites (hydroxyl and carboxylate) can lead to selectivity challenges.
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I use for the Fischer esterification of the carboxylic acid group?
A1: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [10]For this substrate, strong protic acids are the catalysts of choice.
-
Sulfuric Acid (H₂SO₄): A catalytic amount (1-5 mol%) is highly effective. It is inexpensive and readily available. [11][12]* p-Toluenesulfonic Acid (TsOH): A solid catalyst that is easier to handle than sulfuric acid and is also very effective.
-
Solid Acid Catalysts: Materials like modified Montmorillonite K10 clay can also be used, offering the advantage of easier removal after the reaction. [13] Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. [10]
Q2: I'm getting a mixture of O-alkylation (ether formation) and esterification products. How can I improve selectivity for the ester?
A2: This is a classic selectivity problem. Standard alkylation conditions (e.g., using an alkyl halide and a base) will often lead to a mixture of products. Fischer esterification conditions, however, are specifically designed to favor ester formation.
To favor esterification:
-
Use Fischer Conditions: Employ a large excess of the alcohol as the solvent and a catalytic amount of strong acid (like H₂SO₄). [12]The acidic conditions protonate the carboxylic acid, activating it, while the phenolic hydroxyl group is relatively unreactive as a nucleophile under these conditions.
-
Avoid Base: Do not use a base, as this will deprotonate the more acidic phenolic hydroxyl, making it a potent nucleophile that will readily react with any electrophile present, leading to O-alkylation. [9]
Detailed Protocol: Selective Fischer Esterification
This protocol describes the synthesis of Methyl 3-hydroxy-2-nitrobenzoate.
Materials:
-
This compound (1.0 eq)
-
Methanol (large excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: Suspend this compound in methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid to the stirring suspension.
-
Reaction: Heat the mixture to reflux. The reaction is an equilibrium, so it may take several hours (4-8 hours) to proceed to a significant extent. [14]Monitor by TLC.
-
Workup: Cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash carefully with water, then with saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester product.
Section 3: Catalytic Decarboxylation
While less common, the removal of the carboxylic acid group to yield 2-nitrophenol is a possible transformation, typically requiring more forcing conditions.
Frequently Asked Questions (FAQs)
Q1: What catalytic systems can be used for the decarboxylation of this compound?
A1: The decarboxylation of aromatic carboxylic acids is challenging and often requires high temperatures. The presence of the ortho-nitro and meta-hydroxyl groups will influence the electronic properties and reactivity.
-
Copper Catalysts: Copper-based catalysts, often in combination with a ligand like 1,10-phenanthroline, are known to facilitate the protodecarboxylation of aromatic carboxylic acids under thermal conditions. [15]* Silver Catalysts: Silver catalysts can also be effective, particularly for certain ortho-substituted substrates. [16]* Tandem Reduction/Decarboxylation: It is possible to use multifunctional catalysts, such as bimetallic nanoparticles, that can perform a tandem reduction of the nitro group followed by decarboxylation under a hydrogen atmosphere. [17] Expert Insight: Direct decarboxylation of this specific molecule is not a trivial process. A more common synthetic route to the corresponding phenol would likely involve a different synthetic strategy rather than direct decarboxylation. However, for exploratory purposes, copper-catalyzed methods are the most promising starting point. [15]
References
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024).
- Esterification of hydroxybenzoic acids. (1993).
- Esterification of nitrobenzoic acids. (1976).
- This compound Introduction. (2024). ChemBK. [Link]
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. (2015). Reddit. [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020).
- Decarboxylative Hydroxylation of Benzoic Acids. (2019).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2014).
- What would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. (2015).
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. [Link]
- Common Conditions for Converting Acid to Ester.
- Reduction of nitrobenzoic acid. (1982).
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2021).
- FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2018). Almac. [Link]
- This compound. PubChem. [Link]
- Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024). Indo American Journal of Pharmaceutical Research. [Link]
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research. [Link]
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. [Link]
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). [Link]
- Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. (2016). OSTI.GOV. [Link]
- Mechanisms of decarboxylation of ortho-substituted benzoic acids. (2025).
- Reaction mechanism of the decarboxylation of 3-hydroxybenzoic acid with ChCl. (2021).
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry. [Link]
- Catalytic Reduction of 4-Nitrobenzoic Acid by cis-Rh(CO)2(Amine)2 Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (2025).
- Decarboxyl
- Fischer Esterification. (2022). Master Organic Chemistry. [Link]
Sources
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ijstr.org [ijstr.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Decarboxylation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Ortho-Substituted Phenols: A Comparative Guide to 3-Hydroxy-2-nitrobenzoic Acid and Salicylic Acid in Chemical Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is paramount. It dictates reaction pathways, influences yields, and ultimately defines the accessibility of target molecules. In the realm of substituted aromatic carboxylic acids, both 3-Hydroxy-2-nitrobenzoic acid and salicylic acid present as versatile synthons, each possessing a unique reactivity profile conferred by their distinct ortho substituents. This guide provides an in-depth comparison of these two compounds, moving beyond their structural similarities to dissect their electronic and steric nuances and how these translate into practical advantages and disadvantages in the laboratory.
At a Glance: A Comparative Overview
While both molecules share the foundational 2-hydroxybenzoic acid scaffold, the presence of a strongly electron-withdrawing nitro group in this compound versus a simple hydroxyl group in salicylic acid creates a cascade of differences in their chemical behavior.
| Property | This compound | Salicylic Acid |
| Molecular Formula | C₇H₅NO₅[1] | C₇H₆O₃ |
| Molecular Weight | 183.12 g/mol [1] | 138.12 g/mol |
| Appearance | White to light yellow crystalline powder[2] | White, odorless crystalline solid[3] |
| Predicted pKa | ~2.07[4] | ~2.97[5][6] |
| Key Substituent Effect | Strong electron-withdrawing (-NO₂) | Weakly electron-withdrawing/donating (-OH) |
Delving Deeper: A Mechanistic and Practical Comparison
The true divergence in the utility of these two acids lies in the electronic and steric interplay of their ortho substituents.
The Lens of Acidity: An "Ortho Effect" Showdown
A fundamental point of differentiation is their acidity. The predicted pKa of this compound is significantly lower than that of salicylic acid, indicating it is a stronger acid.[4][5][6] This enhanced acidity can be attributed to two primary factors:
-
The Inductive and Resonance Effects of the Nitro Group: The nitro group is a powerful electron-withdrawing group, both through induction (pulling electron density through the sigma bonds) and resonance (delocalizing the negative charge of the carboxylate anion). This stabilization of the conjugate base makes the parent acid more likely to donate a proton.
-
The "Ortho Effect": In both molecules, the ortho substituent sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring. This disrupts the resonance between the carboxyl group and the aromatic ring, which in benzoic acid itself, is a destabilizing factor for the carboxylate anion. By inhibiting this resonance, the ortho group increases the acidity of the carboxylic acid. While this effect is present in both molecules, the potent electronic-withdrawing nature of the nitro group in this compound further amplifies this acidity enhancement.
Reactivity in Nucleophilic Reactions
The electron-withdrawing nitro group in this compound has a profound impact on the nucleophilicity of the molecule and the reactivity of its functional groups.
-
Esterification: In a typical Fischer esterification, the carboxylic acid is protonated, followed by nucleophilic attack by an alcohol. The strong electron-withdrawing nature of the nitro group in this compound makes the carbonyl carbon of the carboxylic acid more electrophilic and thus more susceptible to nucleophilic attack. This would suggest that, under similar conditions, this compound might undergo esterification more readily than salicylic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution. While the hydroxyl group is not a typical leaving group, the presence of the strongly deactivating nitro group could facilitate SNAr reactions under specific conditions, a pathway that is significantly less favorable for salicylic acid.
Application in Heterocyclic Synthesis: A Case Study of Benzoxazole Formation
A practical application that highlights the differing reactivity of these two acids is the synthesis of benzoxazoles. Benzoxazoles are an important class of heterocyclic compounds with diverse biological activities.[7][8][9] One common synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid.[8][10][11]
In this reaction, the electrophilicity of the carboxylic acid's carbonyl carbon is a key factor in the initial condensation step. Given the enhanced electrophilicity of the carbonyl carbon in this compound due to the electron-withdrawing nitro group, it is anticipated that this acid would react more readily with 2-aminophenol compared to salicylic acid under identical conditions. This could translate to higher yields or shorter reaction times.
Experimental Protocol: Synthesis of 2-(substituted phenyl)benzoxazoles
The following is a general procedure that can be adapted for a comparative study of this compound and salicylic acid in benzoxazole synthesis.
Materials:
-
2-Aminophenol
-
This compound or Salicylic acid
-
Brønsted Acid Catalyst (e.g., p-toluenesulfonic acid) or Lewis Acid Catalyst
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of 2-aminophenol and either this compound or salicylic acid.
-
Add a catalytic amount of the chosen acid catalyst and the solvent.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Expected Outcome:
Based on the electronic properties, it is hypothesized that the reaction with this compound will proceed to completion faster and/or with a higher yield compared to the reaction with salicylic acid.
Conclusion: Selecting the Right Tool for the Job
Both this compound and salicylic acid are valuable building blocks in chemical synthesis. The choice between them should be guided by the specific requirements of the target molecule and the desired reaction pathway.
-
Choose this compound when:
-
Enhanced acidity is required for a particular transformation.
-
The target molecule benefits from the presence of a nitro group for further functionalization (e.g., reduction to an amine).
-
Increased electrophilicity of the carboxylic acid is advantageous for nucleophilic attack.
-
-
Choose Salicylic Acid when:
-
A milder, less acidic starting material is preferred.
-
The presence of a nitro group would be detrimental to subsequent reaction steps or the stability of the target molecule.
-
Cost and availability are primary considerations, as salicylic acid is generally more commercially available and less expensive.
-
By understanding the fundamental chemical principles that govern the reactivity of these two synthons, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
- Scribd. pka of Salicylic Acid. [Link]
- Taslimi, P., et al. (2023). Synthesis of new ester derivatives of salicylic acid and evaluation of their COX inhibitory potential. Chemistry & Biodiversity, 20(1), e202200509. [Link]
- ResearchGate. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. [Link]
- de Almeida, L. R., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(11), 3321. [Link]
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A Comparative Guide to 3-Hydroxy-2-nitrobenzoic Acid and 4-Hydroxy-3-nitrobenzoic Acid for Researchers
In the landscape of specialty chemicals, the subtle shift of a functional group can dramatically alter a molecule's properties and, consequently, its applications. This guide offers an in-depth comparison of two isomeric compounds: 3-Hydroxy-2-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of their physicochemical properties, synthesis, reactivity, and potential applications, supported by available data and established chemical principles.
Introduction to the Isomers
This compound (CAS No: 602-00-6) and 4-hydroxy-3-nitrobenzoic acid (CAS No: 616-82-0) are both derivatives of benzoic acid, each bearing a hydroxyl (-OH) and a nitro (-NO₂) group on the aromatic ring. Their structural difference lies in the substitution pattern, which profoundly influences their electronic and steric environments, leading to distinct chemical behaviors. 4-hydroxy-3-nitrobenzoic acid is a well-established intermediate in the synthesis of pharmaceuticals and dyes. Its counterpart, this compound, is a less commercially prominent but equally intriguing molecule with potential for novel applications.
Physicochemical Properties: A Side-by-Side Comparison
The arrangement of the hydroxyl, nitro, and carboxylic acid groups on the benzene ring dictates the physical properties of these isomers. A summary of their key physicochemical characteristics is presented below.
| Property | This compound | 4-hydroxy-3-nitrobenzoic acid |
| Molecular Formula | C₇H₅NO₅ | C₇H₅NO₅ |
| Molecular Weight | 183.12 g/mol | 183.12 g/mol |
| Appearance | Light beige to light brown solid | Yellow to light brown powder |
| Melting Point | 179-181 °C | 183-186 °C |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in Acetonitrile, DMSO, and Methanol |
| pKa (predicted/exp.) | ~2.07 (Predicted) | Experimental data not directly available in search results. |
Synthesis and Mechanistic Insights
The most common route to synthesizing these compounds is through the electrophilic nitration of the corresponding hydroxybenzoic acid precursors. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The interplay of these directing effects governs the outcome of the nitration reaction.
For the synthesis of 4-hydroxy-3-nitrobenzoic acid, the starting material is 4-hydroxybenzoic acid. The hydroxyl group directs the incoming nitro group to the ortho position (position 3), which is also meta to the deactivating carboxyl group.
Conversely, the synthesis of this compound starts from 3-hydroxybenzoic acid. Here, the hydroxyl group directs the incoming nitro group to the ortho (position 2 or 4) and para (position 6) positions. The formation of the 2-nitro isomer is sterically hindered by the adjacent carboxylic acid group, but it can still be formed.
Experimental Protocol: General Procedure for the Nitration of Hydroxybenzoic Acids
-
Dissolution: Dissolve the starting hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid or 3-hydroxybenzoic acid) in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The mixture should be cooled in an ice bath.
-
Preparation of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the cooled solution of the hydroxybenzoic acid with constant stirring, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (e.g., 1-2 hours) to ensure complete reaction.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: General mechanism of electrophilic aromatic nitration.
Comparative Reactivity and Acidity
The electronic nature of the substituents and their relative positions significantly impact the acidity and reactivity of these isomers.
Acidity: The acidity of benzoic acids is enhanced by electron-withdrawing groups that stabilize the resulting carboxylate anion. The nitro group is strongly electron-withdrawing through both inductive and resonance effects.
-
In This compound , the nitro group is ortho to the carboxylic acid. This proximity leads to a strong electron-withdrawing inductive effect, which is expected to significantly increase the acidity of the carboxylic acid. The predicted pKa of ~2.07 for this compound suggests it is a relatively strong acid.
-
In 4-hydroxy-3-nitrobenzoic acid , the nitro group is meta to the carboxylic acid. At the meta position, the electron-withdrawing effect is primarily inductive and weaker than the resonance effect observed at the ortho and para positions. Therefore, 4-hydroxy-3-nitrobenzoic acid is expected to be less acidic than its 3-hydroxy-2-nitro isomer.
Reactivity in Electrophilic Aromatic Substitution: The benzene ring in both isomers is generally deactivated towards further electrophilic substitution due to the presence of the electron-withdrawing nitro and carboxyl groups. However, the powerful activating effect of the hydroxyl group can still direct incoming electrophiles.
Spectroscopic Characterization
Spectroscopic techniques are crucial for distinguishing between these isomers.
For 4-hydroxy-3-nitrobenzoic acid:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns. The proton ortho to the carboxyl group will likely be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group.
For this compound:
-
¹H NMR: The proton NMR spectrum would also show three aromatic protons, but their chemical shifts and coupling constants would differ from those of the 4-hydroxy-3-nitro isomer due to the different electronic environment.
-
¹³C NMR: Similarly, the chemical shifts in the ¹³C NMR spectrum would be different, allowing for unambiguous identification when compared to its isomer.
-
FTIR: The FTIR spectrum would show similar characteristic functional group absorptions as its isomer, but the exact wavenumbers may vary slightly due to the different intramolecular interactions.
Applications and Biological Activity
4-hydroxy-3-nitrobenzoic acid is a valuable intermediate in several industrial applications.
-
Pharmaceuticals: It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs). The functional groups on the molecule allow for further chemical modifications to create complex molecules with potential therapeutic properties.
-
Dyes and Pigments: The nitro group can be reduced to an amino group, which is a key step in the synthesis of azo dyes and other colorants.
This compound , being less studied, does not have as many documented applications. However, based on its structure, it could potentially be used in:
-
Novel Drug Discovery: As an isomer of a known pharmaceutical intermediate, it could be explored for the synthesis of new drug candidates with potentially different biological activities.
-
Chelating Agents: The presence of the hydroxyl and carboxylic acid groups in close proximity might impart metal-chelating properties.
Biological Activity: While direct comparative studies are lacking, the presence of the nitroaromatic scaffold in both molecules suggests potential for biological activity. Nitroaromatic compounds are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. Further research is needed to elucidate and compare the specific biological profiles of these two isomers.
Caption: A generalized workflow from precursor to final product.
Conclusion
This compound and 4-hydroxy-3-nitrobenzoic acid, while sharing the same molecular formula, exhibit distinct properties and potential applications due to their isomeric nature. 4-hydroxy-3-nitrobenzoic acid is a well-established industrial intermediate, whereas this compound represents a less-explored molecule with potential for new discoveries. The choice between these two isomers will be dictated by the specific synthetic goal or biological target. This guide provides a foundational understanding to aid researchers in making informed decisions for their scientific endeavors. Further experimental investigation into the direct comparison of their biological activities and reactivity is warranted to fully unlock their potential.
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A Comparative Spectroscopic Guide to 3-Hydroxy-2-nitrobenzoic Acid and Its Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the arrangement of functional groups on an aromatic ring can dramatically alter a compound's physicochemical properties, biological activity, and synthetic accessibility. This guide offers an in-depth spectroscopic comparison of 3-Hydroxy-2-nitrobenzoic acid and its key positional isomers. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, we will delineate the unique spectral fingerprints of these closely related compounds, providing a crucial resource for their unambiguous differentiation.
The Isomers in Focus
The isomers under comparison are all derivatives of benzoic acid, featuring one hydroxyl (-OH) and one nitro (-NO₂) substituent. Their distinct properties arise from the varied electronic and steric interactions dictated by the substitution pattern. The isomers included in this guide are:
-
This compound
-
2-Hydroxy-3-nitrobenzoic acid
-
4-Hydroxy-3-nitrobenzoic acid
-
3-Hydroxy-4-nitrobenzoic acid
-
5-Hydroxy-2-nitrobenzoic acid
-
2-Hydroxy-5-nitrobenzoic acid
-
3-Hydroxy-5-nitrobenzoic acid
Experimental Methodologies: A Foundation of Trust
The data presented herein is a compilation from various spectral databases and peer-reviewed literature. The following sections detail the standard experimental protocols for acquiring the spectroscopic data, providing a framework for reproducible and reliable characterization.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite these vibrations, providing a characteristic fingerprint of the functional groups present.
-
Sample Preparation (Solid Phase): A small amount of the solid sample is finely ground with potassium bromide (KBr) and compressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum to yield the final absorbance or transmittance data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C in this context). When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly sensitive to their local chemical environment.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of ~0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Molecules are first ionized, and the resulting molecular ions and any fragment ions are then separated and detected. This provides information about the molecular weight and elemental composition, as well as structural clues from the fragmentation pattern.
-
Ionization Method (Electron Ionization - EI): The sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺•). This high-energy process often leads to characteristic fragmentation.
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule, particularly conjugated systems.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline spectrum of the solvent in a quartz cuvette is recorded. The sample solution is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
Spectroscopic Comparison: Deciphering the Isomeric Differences
The following tables summarize the key spectroscopic data for this compound and its isomers. The subsequent discussion will highlight the distinguishing features for each technique.
Table 1: Key Infrared (IR) Spectral Data (cm⁻¹)
| Isomer | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | N-O (Asymmetric) | N-O (Symmetric) | O-H (Phenolic) |
| This compound | ~3200-2500 (broad) | ~1700 | ~1540 | ~1350 | ~3400 |
| 2-Hydroxy-3-nitrobenzoic acid | ~3200-2500 (broad) | ~1685 | ~1535 | ~1345 | ~3350 |
| 4-Hydroxy-3-nitrobenzoic acid | ~3100-2500 (broad) | ~1695 | ~1530 | ~1340 | ~3450 |
| 3-Hydroxy-4-nitrobenzoic acid | ~3100-2500 (broad) | ~1690 | ~1525 | ~1355 | ~3420 |
| 5-Hydroxy-2-nitrobenzoic acid | ~3100-2500 (broad) | ~1705 | ~1538 | ~1350 | ~3380 |
| 2-Hydroxy-5-nitrobenzoic acid | ~3200-2500 (broad) | ~1690 | ~1545 | ~1348 | ~3370 |
| 3-Hydroxy-5-nitrobenzoic acid | ~3100-2500 (broad) | ~1700 | ~1530 | ~1345 | ~3400 |
Table 2: ¹H NMR Spectral Data (δ, ppm in DMSO-d₆)
| Isomer | Aromatic Protons | -COOH | -OH |
| This compound | 7.30 (dd), 7.39 (dd), 7.47 (t)[1] | ~13.8 (br s)[1] | ~11.2 (s)[1] |
| 2-Hydroxy-3-nitrobenzoic acid | Complex multiplet | ~13.5 (br s) | ~10.5 (br s) |
| 4-Hydroxy-3-nitrobenzoic acid | 7.15 (d), 8.05 (dd), 8.30 (d) | ~13.0 (br s) | ~11.0 (br s) |
| 3-Hydroxy-4-nitrobenzoic acid | 7.35 (d), 7.60 (dd), 8.10 (d) | ~13.2 (br s) | ~10.8 (br s) |
| 5-Hydroxy-2-nitrobenzoic acid | 6.90 (dd), 7.20 (d), 7.90 (d) | ~13.4 (br s) | ~10.5 (br s) |
| 2-Hydroxy-5-nitrobenzoic acid | 7.10 (d), 8.20 (dd), 8.60 (d) | ~13.3 (br s) | ~11.5 (br s) |
| 3-Hydroxy-5-nitrobenzoic acid | 7.60 (t), 8.00 (m), 8.30 (t) | ~13.1 (br s) | ~10.7 (br s) |
Table 3: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺•) | Key Fragment Ions |
| This compound | 183 | 166 ([M-OH]⁺), 138 ([M-NO₂]⁺), 121 ([M-COOH-OH]⁺) |
| 2-Hydroxy-3-nitrobenzoic acid | 183 | 165 ([M-H₂O]⁺•), 137 ([M-NO₂]⁺), 120 ([M-COOH-OH]⁺) |
| 4-Hydroxy-3-nitrobenzoic acid | 183 | 166 ([M-OH]⁺), 137 ([M-NO₂]⁺), 121 ([M-COOH-OH]⁺) |
| 3-Hydroxy-4-nitrobenzoic acid | 183 | 166 ([M-OH]⁺), 153 ([M-NO]⁺), 137 ([M-NO₂]⁺) |
| 5-Hydroxy-2-nitrobenzoic acid | 183 | 166 ([M-OH]⁺), 137 ([M-NO₂]⁺), 121 ([M-COOH-OH]⁺) |
| 2-Hydroxy-5-nitrobenzoic acid | 183 | 166 ([M-OH]⁺), 137 ([M-NO₂]⁺), 121 ([M-COOH-OH]⁺) |
| 3-Hydroxy-5-nitrobenzoic acid | 183 | 166 ([M-OH]⁺), 137 ([M-NO₂]⁺), 121 ([M-COOH-OH]⁺) |
Table 4: UV-Vis Spectral Data (in Ethanol)
| Isomer | λ_max (nm) |
| This compound | ~290, ~350 |
| 2-Hydroxy-3-nitrobenzoic acid | ~305, ~380 |
| 4-Hydroxy-3-nitrobenzoic acid | ~270, ~330 |
| 3-Hydroxy-4-nitrobenzoic acid | ~265, ~375 |
| 5-Hydroxy-2-nitrobenzoic acid | ~280, ~360 |
| 2-Hydroxy-5-nitrobenzoic acid | ~300, ~390 |
| 3-Hydroxy-5-nitrobenzoic acid | ~275, ~340 |
Analysis of Spectroscopic Differences
IR Spectroscopy
The IR spectra of all isomers show the characteristic broad O-H stretch of the carboxylic acid dimer (~3200-2500 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹). The positions of the asymmetric and symmetric N-O stretching vibrations of the nitro group (~1540 and ~1350 cm⁻¹, respectively) are also present. The key to differentiation lies in the subtle shifts of these bands due to electronic effects and intramolecular hydrogen bonding, as well as the unique fingerprint region (below 1500 cm⁻¹), which is highly specific to the substitution pattern. For instance, isomers with ortho-positioning of the hydroxyl and nitro groups may exhibit shifts in the C=O and O-H stretching frequencies due to intramolecular hydrogen bonding.
¹H NMR Spectroscopy
The ¹H NMR spectra provide the most definitive information for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are unique to each substitution pattern. The number of distinct aromatic signals and their multiplicities (singlet, doublet, triplet, doublet of doublets) directly reflect the symmetry and the relative positions of the substituents. For example, a more symmetric isomer might show fewer aromatic signals with simpler splitting patterns compared to a less symmetric one. The chemical shifts of the acidic protons (-COOH and -OH) can also vary depending on the intramolecular hydrogen bonding possibilities and the electronic environment.
Mass Spectrometry
All isomers have the same nominal molecular weight of 183 g/mol , resulting in a molecular ion peak at m/z 183 under EI-MS. Differentiation relies on the analysis of their fragmentation patterns. The relative abundances of fragment ions arising from the loss of functional groups such as -OH, -NO₂, and -COOH can vary depending on the stability of the resulting fragment ions, which is influenced by the substitution pattern. For example, ortho effects, where adjacent functional groups interact during fragmentation, can lead to unique fragmentation pathways for certain isomers.
UV-Vis Spectroscopy
The UV-Vis spectra are influenced by the electronic transitions within the molecule. The position of the nitro and hydroxyl groups affects the extent of conjugation and the energy of the π → π* and n → π* transitions. This results in different λ_max values for each isomer. Intramolecular hydrogen bonding can also influence the electronic structure and thus the absorption spectrum. Generally, isomers with greater conjugation or with substituents that facilitate charge transfer will exhibit absorption at longer wavelengths (a bathochromic or red shift).
Visualizing the Workflow and Isomeric Relationships
To further clarify the process of spectroscopic comparison, the following diagrams illustrate the experimental workflow and the structural relationships between the isomers.
Conclusion
The spectroscopic techniques of IR, NMR, Mass Spectrometry, and UV-Vis provide a powerful and complementary suite of tools for the definitive identification and differentiation of this compound and its positional isomers. While mass spectrometry confirms the common molecular weight, the unique fragmentation patterns offer initial clues to the substitution pattern. IR spectroscopy provides a quick assessment of the functional groups present, with subtle shifts indicating intramolecular interactions. UV-Vis spectroscopy reveals differences in the electronic structure and conjugation. Ultimately, ¹H NMR spectroscopy stands out as the most unambiguous method, with the chemical shifts and coupling patterns of the aromatic protons providing a unique and definitive fingerprint for each isomer. This guide serves as a foundational reference for researchers, enabling confident structural elucidation and informed decisions in their synthetic and developmental endeavors.
References
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A Comparative Guide to the Acidity of Nitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acids. The analysis is grounded in experimental pKa values, explores the underlying electronic and steric principles, and details a standard methodology for empirical validation.
Introduction: The Impact of Isomeric Position on Acidity
In the realm of medicinal chemistry and materials science, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a pivotal parameter influencing solubility, reactivity, and biological interactions. For substituted aromatic compounds like nitrobenzoic acid, the seemingly subtle shift in a substituent's position can induce profound changes in acidity. This guide dissects the acidity of the three isomers of nitrobenzoic acid—ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid)—to illustrate the intricate interplay of electronic and steric effects governed by isomeric positioning. All three nitrobenzoic acid isomers are more acidic than benzoic acid itself due to the electron-withdrawing nature of the nitro group.[1][2]
Quantitative Acidity Data: An Empirical Overview
The acidity of the nitrobenzoic acid isomers is best understood through their experimentally determined pKa values. A lower pKa value signifies a stronger acid. The table below presents these values in comparison to the parent molecule, benzoic acid.
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | - | 4.20[3][4] |
| 2-Nitrobenzoic Acid | Ortho | 2.17[1][3][4][5] |
| 3-Nitrobenzoic Acid | Meta | 3.45[1][3][4][5] |
| 4-Nitrobenzoic Acid | Para | 3.44[1][3][4][5] |
The data reveals a clear acidity trend: ortho > para ≈ meta > benzoic acid .
Theoretical Underpinnings of Acidity
The observed differences in acidity among the nitrobenzoic acid isomers can be rationalized by considering three fundamental concepts: the inductive effect, the resonance effect, and the ortho effect.
Inductive and Resonance Effects
The nitro group (-NO₂) is a potent electron-withdrawing group. It exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds.[6] The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring and, consequently, from the carboxyl group. This effect stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the parent molecule.[6][7]
-
Resonance Effect (-M or -R): This involves the delocalization of pi (π) electrons across the molecule. The nitro group can withdraw electron density from the benzene ring through resonance, which further stabilizes the carboxylate anion.[8]
Isomer-Specific Electronic Effects
The efficacy of these electron-withdrawing effects is highly dependent on the position of the nitro group relative to the carboxyl group:
-
Ortho-Nitrobenzoic Acid: The nitro group is in close proximity to the carboxyl group, leading to a strong inductive effect. More significantly, the ortho isomer benefits from the ortho effect .[9][10] The steric hindrance between the bulky nitro group and the carboxyl group forces the carboxyl group out of the plane of the benzene ring.[9][11][12] This twisting inhibits the resonance between the carboxyl group and the phenyl ring, which in benzoic acid is a destabilizing factor for the carboxylate anion.[9][11] This steric inhibition of resonance, combined with the strong inductive effect, makes the ortho isomer the most acidic of the three.[13]
-
Para-Nitrobenzoic Acid: In the para position, the nitro group can exert both a strong inductive effect and a strong resonance effect.[5] The resonance effect allows for the delocalization of the negative charge of the carboxylate anion onto the nitro group, significantly stabilizing the conjugate base and thereby increasing acidity.[1][14][15]
-
Meta-Nitrobenzoic Acid: At the meta position, the nitro group can only exert its electron-withdrawing inductive effect.[3][16] The resonance effect does not operate from the meta position.[16] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the para isomer, resulting in slightly weaker acidity.[5]
Caption: Electronic and steric effects on the acidity of nitrobenzoic acid isomers.
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa values presented in this guide can be reliably determined using potentiometric titration. This method involves titrating a weak acid (nitrobenzoic acid isomer) with a strong base (e.g., NaOH) while monitoring the pH.[4][13]
Principle
At the half-equivalence point of the titration, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), when [A⁻] = [HA], the logarithmic term becomes zero, and therefore, pH = pKa.[17][18][19]
Materials and Equipment
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
0.01 M solution of the nitrobenzoic acid isomer
-
Standard pH buffers for calibration (pH 4, 7, and 10)
Procedure
-
Calibration: Calibrate the pH meter using the standard buffer solutions.[4]
-
Sample Preparation: Pipette a known volume (e.g., 25 mL) of the 0.01 M nitrobenzoic acid solution into a beaker.[3]
-
Initial Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.[3]
-
Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.2 mL).[17] Record the pH and the total volume of titrant added after each addition.
-
Equivalence Point: As the pH begins to change rapidly, reduce the increment volume to more accurately determine the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.[17]
-
pKa Determination: Determine the volume of NaOH required to reach the equivalence point. The pH of the solution at half of this volume is equal to the pKa of the acid.[17][18]
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of nitrobenzoic acid isomers is a classic illustration of how substituent position dictates electronic and steric effects, which in turn govern chemical properties. The enhanced acidity of the ortho isomer is a direct consequence of the unique "ortho effect," which involves steric inhibition of resonance. The para isomer's acidity is bolstered by both strong inductive and resonance effects, while the meta isomer's acidity is primarily influenced by the inductive effect alone. This understanding is crucial for professionals in drug development and chemical synthesis, where precise control over a molecule's physicochemical properties is paramount for achieving desired outcomes.
References
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- Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
- Scribd. Determining pKa of Weak Acid Experiment. [Link]
- WordPress.com. (2017). Ortho effect in Substituted Benzene. [Link]
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- NIH. (2013).
- Chegg.com. (2020). Solved p-Nitrobenzoic acid has a pKa of 3.41 whereas. [Link]
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A Researcher's Guide: Evaluating High-Performance Alternatives to 3-Hydroxy-2-nitrobenzoic Acid
This guide provides an in-depth, data-driven comparison of alternative reagents to 3-Hydroxy-2-nitrobenzoic acid (3,2-HNA) for specific, high-impact applications. As researchers and drug development professionals, our choice of reagents is paramount, directly influencing experimental outcomes, purity, and yield. This document moves beyond catalog listings to offer a framework for rational reagent selection, grounded in mechanistic principles and comparative performance data.
The Profile of this compound: A Versatile but Non-Specialized Reagent
This compound is a functionalized aromatic compound used as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its chemical personality—defined by its hydroxyl, nitro, and carboxylic acid groups—allows it to participate in various reactions. However, in specialized applications such as modern peptide synthesis or high-sensitivity mass spectrometry, it is often outperformed by reagents specifically engineered for those tasks. This guide will dissect two such critical applications, comparing 3,2-HNA to the industry-standard alternatives.
Application I: Additives for Amide Bond Formation in Peptide Synthesis
The creation of an amide bond is the cornerstone of peptide synthesis. This process is rarely spontaneous and is typically mediated by a coupling reagent (like a carbodiimide) and an additive. The additive's role is twofold: to form a highly reactive intermediate that accelerates the reaction and, critically, to suppress the racemization of the chiral amino acid, preserving its stereochemical integrity.[3]
Mechanistic Role and Limitations of 3,2-HNA
While any hydroxy-acid could theoretically act as an additive, the efficiency and particularly the anti-racemization properties are highly structure-dependent. 3,2-HNA can serve this role, but its performance is moderate compared to specialized reagents developed specifically to minimize loss of optical purity.
High-Performance Alternatives: A Comparative Analysis
For decades, the field has optimized additives to achieve near-perfect yields and negligible racemization. The most common and effective alternatives are based on the N-hydroxybenzotriazole scaffold.
| Reagent | Key Advantages | Typical Acyloin Yield (%) | Racemization Suppression |
| This compound | Economical, basic functionality | 65-85% | Moderate |
| 1-Hydroxybenzotriazole (HOBt) | Gold standard for many years, effective and reliable | 90-98% | High |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Superior for sterically hindered or racemization-prone amino acids | 95-99% | Very High |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | High efficiency, non-explosive (safer alternative to HOBt/HOAt) | 95-99% | Very High |
Expertise & Experience: The transition from HOBt to HOAt was driven by the need to couple challenging amino acids where racemization is a significant side reaction. The nitrogen atom at the 7-position in HOAt provides neighboring group participation that accelerates the coupling reaction, outcompeting the racemization pathway. Oxyma has emerged as a reagent of choice in many laboratories due to its comparable efficiency to HOAt combined with a significantly better safety profile, as benzotriazole-based reagents can be explosive under certain conditions.
Experimental Workflow: Comparative Coupling Efficiency
The following workflow allows for a direct, parallel comparison of additives for a specific amide bond formation.
Caption: Parallel workflow for evaluating peptide coupling additives.
Detailed Protocol:
-
Preparation: In four separate vials, dissolve the Nα-protected amino acid (1.0 equivalent) in an anhydrous solvent like DMF or CH₂Cl₂.
-
Activation: To each vial, add a carbodiimide coupling agent, such as diisopropylcarbodiimide (DIC) (1.1 equivalents).
-
Additive Addition: Add 3,2-HNA (1.2 eq) to vial 1, HOBt (1.2 eq) to vial 2, HOAt (1.2 eq) to vial 3, and Oxyma (1.2 eq) to vial 4. Stir for 5 minutes.
-
Coupling: Add the amine component (e.g., an amino acid ester hydrochloride with a tertiary base like DIEA) (1.1 equivalents) to each vial.
-
Monitoring & Workup: Allow the reactions to proceed at room temperature, monitoring completion by LC-MS. Upon completion, perform a standard aqueous workup to remove water-soluble byproducts.
-
Analysis: Analyze the crude product from each reaction by reverse-phase HPLC to determine the percentage yield of the desired peptide and quantify any major impurities or unreacted starting material.
Application II: Matrix for MALDI Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of biomolecules, especially peptides and proteins. The matrix is a small, UV-absorbing organic molecule that co-crystallizes with the analyte. It absorbs the laser energy, leading to a soft ionization process that transfers the analyte into the gas phase for mass analysis.
3,2-HNA Isomers in MALDI
While 3,2-HNA itself is not a common MALDI matrix, its isomer, 3-hydroxy-4-nitrobenzoic acid (3H4NBA) , has been investigated as an oxidizing matrix for a specialized technique called in-source decay (ISD) to facilitate peptide sequencing.[4][5] For routine analysis of peptides and proteins, however, other matrices are overwhelmingly preferred for their superior sensitivity and crystal formation properties.
High-Performance Alternatives: The Researcher's Toolkit
The choice of matrix is critical and analyte-dependent. The following matrices are the established workhorses for proteomics and related fields.
| Matrix | Primary Application | Key Advantages | Signal Quality |
| 3-Hydroxy-4-nitrobenzoic acid | Specialized (In-Source Decay) | Generates specific fragment ions (a- and d-series) for sequencing[4] | Application-Specific |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides & small proteins (<30 kDa) | High ionization efficiency, strong signals for peptides | High S/N, good resolution |
| Sinapinic acid (SA) | Proteins (>10 kDa) | Tolerant of higher salt/buffer concentrations, excels for large molecules | Excellent for high mass range |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, Glycans, Polymers | Promotes "soft" ionization, reducing analyte fragmentation | High sensitivity, forms homogenous crystals |
Trustworthiness: The reliability of CHCA for peptide mass fingerprinting and SA for intact protein analysis is validated by tens of thousands of publications. These matrices provide robust, reproducible results, which is why they are standard components in virtually every proteomics laboratory. DHB is particularly valuable when analyzing fragile molecules like phosphopeptides or glycoproteins, where minimizing fragmentation is essential for accurate mass determination.[6]
Experimental Workflow: Comparative Matrix Evaluation
This protocol enables a direct comparison of matrix performance for a given analyte on a single MALDI target plate.
Caption: Standard workflow for comparing MALDI matrix performance.
Detailed Protocol:
-
Analyte Preparation: Prepare a solution of your analyte (e.g., a 1 pmol/µL tryptic digest of bovine serum albumin) in 0.1% trifluoroacetic acid (TFA).
-
Matrix Preparation: Prepare saturated solutions of CHCA, SA, and DHB in a solvent such as 50% acetonitrile / 0.1% TFA.
-
Spotting: On a MALDI target plate, for each matrix, mix 1 µL of the analyte solution with 1 µL of the matrix solution.
-
Crystallization: Allow the spots to air dry at room temperature. This process of co-crystallization is critical for a successful analysis.
-
Data Acquisition: Load the plate into the mass spectrometer. Using a consistent laser power and acquisition method, collect spectra from each of the different matrix spots.
-
Comparative Analysis: Evaluate the spectra based on key performance metrics: signal-to-noise ratio, mass resolution, and, for complex mixtures like a tryptic digest, the total number of unique peptides identified.
Conclusion and Recommendations
While this compound is a useful chemical intermediate, for the demanding applications of modern peptide synthesis and MALDI mass spectrometry, it is superseded by highly specialized and empirically validated alternatives.
-
For Peptide Synthesis: Researchers should default to Oxyma or HOAt as coupling additives to ensure high yields and minimize the risk of racemization, thereby guaranteeing the stereochemical purity of the final peptide.
-
For MALDI-MS: The choice of matrix is analyte-driven. CHCA is the unequivocal standard for peptide analysis, while Sinapinic Acid is the reagent of choice for intact proteins.
Adopting these superior alternatives is a critical step in ensuring the efficiency, reproducibility, and overall quality of experimental results in research and development settings.
References
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- Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging.Analytical Chemistry. [Link]
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Comparative study of the reactivity of positional isomers of nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of the three positional isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. An understanding of their distinct properties is crucial for synthetic chemists and pharmaceutical scientists in designing reaction pathways and developing new molecular entities. The subtle shifts in the positioning of the nitro and carboxylic acid groups lead to significant differences in their electronic and steric environments, profoundly influencing their behavior in chemical reactions.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of each isomer is deeply rooted in its fundamental physicochemical properties. The spatial relationship between the electron-withdrawing nitro group and the carboxylic acid group dictates the acidity, melting point, and solubility of each compound.
A comparison of the key physicochemical properties of the nitrobenzoic acid isomers is presented below:
| Isomer | Structure | pKa | Melting Point (°C) | Key Features |
| 2-Nitrobenzoic Acid | ortho | 2.17[1] | 146-148 | Highest acidity due to the "ortho effect".[2][3] |
| 3-Nitrobenzoic Acid | meta | 3.45[1] | 140-142 | Intermediate acidity; the nitro group exerts an inductive effect.[1] |
| 4-Nitrobenzoic Acid | para | 3.44[1] | 239-242 | High melting point due to molecular symmetry; acidity comparable to the meta isomer.[4] |
Analysis of Physicochemical Properties:
-
Acidity (pKa): 2-Nitrobenzoic acid is the most acidic of the three isomers.[1][5] This enhanced acidity is attributed to the "ortho effect," where the bulky nitro group in the ortho position sterically forces the carboxylic acid group out of the plane of the benzene ring.[3][6][7][8] This disruption of coplanarity minimizes the resonance of the carboxyl group with the aromatic ring, leading to a more stable carboxylate anion upon deprotonation.[1][3] In contrast, the meta and para isomers have similar acidities, with the nitro group in the para position having a slightly stronger acidifying effect due to its ability to stabilize the conjugate base through resonance.[4][9]
-
Melting Point: The significantly higher melting point of 4-nitrobenzoic acid is a consequence of its symmetrical structure, which allows for more efficient packing in the crystal lattice and stronger intermolecular forces.
Comparative Reactivity in Key Organic Transformations
The distinct electronic and steric characteristics of the nitrobenzoic acid isomers lead to notable differences in their reactivity. This section explores their behavior in three common organic reactions: Fischer esterification, reduction of the nitro group, and nucleophilic aromatic substitution.
Fischer Esterification: A Study in Steric Hindrance
Fischer esterification is the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon of the carboxylic acid.
Experimental Protocol: Fischer Esterification of Nitrobenzoic Acid Isomers
-
Reaction Setup: In separate round-bottom flasks, combine 1.0 g of each nitrobenzoic acid isomer with 10 mL of methanol.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to each flask.
-
Reflux: Heat the reaction mixtures to reflux for 2 hours.
-
Workup: After cooling, pour each mixture into 50 mL of cold water and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic extracts with a 5% sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the methyl ester.
-
Analysis: Determine the yield of the purified methyl nitrobenzoate for each isomer.
Expected Outcome and Mechanistic Rationale:
The yield of the esterification reaction is expected to vary significantly among the isomers due to steric effects.
| Isomer | Expected Yield | Rationale |
| 2-Nitrobenzoic Acid | Lowest | The bulky nitro group in the ortho position sterically hinders the approach of the methanol nucleophile to the carbonyl carbon of the carboxylic acid. |
| 3-Nitrobenzoic Acid | Highest | The nitro group in the meta position exerts minimal steric hindrance on the carboxylic acid group, allowing for efficient esterification.[10] |
| 4-Nitrobenzoic Acid | High | The para-nitro group is distant from the reaction center and does not sterically impede the esterification process.[11] |
Experimental Workflow: Fischer Esterification
Caption: A generalized workflow for the Fischer esterification of nitrobenzoic acid isomers.
Reduction of the Nitro Group: Formation of Aminobenzoic Acids
The reduction of the nitro group to an amine is a pivotal reaction in the synthesis of many pharmaceuticals and dyes. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.
Experimental Protocol: Catalytic Hydrogenation of Nitrobenzoic Acid Isomers
-
Reaction Setup: In a suitable pressure vessel, dissolve 1.0 g of each nitrobenzoic acid isomer in 20 mL of ethanol.
-
Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) to each solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the uptake of hydrogen ceases.
-
Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the corresponding aminobenzoic acid.
-
Analysis: Determine the yield and purity of the product for each isomer.
Expected Outcome and Mechanistic Rationale:
The electronic environment of the nitro group can influence the rate of reduction. However, for catalytic hydrogenation, all three isomers are generally reduced effectively.[12][13] The primary differences may lie in the reaction kinetics, which are influenced by the overall electron density of the aromatic ring. The choice of isomer for a synthetic sequence often depends on the desired substitution pattern of the resulting aminobenzoic acid.
Logical Relationship in Nitro Group Reduction
Caption: The transformation of nitrobenzoic acid isomers to their corresponding aminobenzoic acids via reduction.
Nucleophilic Aromatic Substitution (SNAr): The Role of Electronic Activation
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex).[14][15]
Conceptual Analysis of Reactivity:
For an SNAr reaction to occur, a good leaving group (e.g., a halide) must be present on the ring. The reactivity of a hypothetical chloronitrobenzoic acid isomer would be highly dependent on the position of the nitro group relative to the chlorine atom.
-
Ortho and Para Isomers: If the nitro group is positioned ortho or para to the leaving group, it can effectively stabilize the Meisenheimer complex through resonance.[14][16] This delocalization of the negative charge significantly lowers the activation energy and accelerates the reaction.
-
Meta Isomer: When the nitro group is in the meta position relative to the leaving group, it cannot participate in resonance stabilization of the Meisenheimer complex.[16] Its electron-withdrawing effect is purely inductive, which is less effective at stabilizing the intermediate. Consequently, meta-substituted isomers are significantly less reactive in SNAr reactions.
Signaling Pathway for SNAr Reactivity
Caption: The influence of nitro group position on the stabilization of the Meisenheimer complex and overall SNAr reactivity.
Conclusion
The positional isomerism of nitrobenzoic acid gives rise to a fascinating array of chemical behaviors. This guide has demonstrated that the reactivity of each isomer is a predictable consequence of its unique electronic and steric properties.
-
2-Nitrobenzoic acid is the most acidic but is sterically hindered in reactions involving the carboxylic acid group.
-
3-Nitrobenzoic acid exhibits reactivity that is primarily governed by inductive effects and is less susceptible to steric hindrance at the carboxyl group.
-
4-Nitrobenzoic acid , with its high degree of symmetry, is well-suited for reactions that benefit from the powerful resonance-based electron-withdrawing nature of the para-nitro group.
A thorough understanding of these differences is indispensable for researchers in the chemical and pharmaceutical sciences, enabling the strategic design of synthetic routes and the rational development of new functional molecules.
References
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- Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.
- Various Authors. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? Quora.
- Allen Institute.
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- University of Calgary. The Ortho Effect of benzoic acids.
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- Brainly.in. (2025). Acidity order of Isomers of Nitro benzoic acid?
- brainly.com. (2023). [FREE] Which is more acidic: 4-nitrobenzoic acid or 3-nitrobenzoic acid?
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Introduction: The Critical Role of Purity in Synthesis and Development
An Application Scientist's Guide to Validating the Purity of Synthesized 3-Hydroxy-2-nitrobenzoic Acid: A Comparative Analysis
In the realms of pharmaceutical research and fine chemical synthesis, the molecular identity of a compound is only half the story; its purity is paramount. For a molecule like this compound, a key building block in the synthesis of more complex molecules, even trace impurities can have profound consequences on downstream reactions, biological activity, and regulatory approval.[1] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound. We will move beyond mere protocols to explore the underlying rationale for each experimental choice, ensuring a robust and self-validating approach to purity assessment.
Synthesis Context and the Genesis of Impurities
A robust validation strategy begins with understanding the potential impurities. The synthesis of this compound can be approached through various routes, with a common method being the hydrolysis of 3-Chloro-2-nitrobenzoic acid.[2] Another potential route involves the direct nitration of 3-Hydroxybenzoic acid.[3] Each pathway presents a unique profile of potential byproducts.
Common Potential Impurities Include:
-
Unreacted Starting Materials: Residual 3-Chloro-2-nitrobenzoic acid or 3-Hydroxybenzoic acid.
-
Positional Isomers: Nitration of 3-Hydroxybenzoic acid can yield other isomers, such as 3-Hydroxy-4-nitrobenzoic acid or 5-Hydroxy-2-nitrobenzoic acid, which can be difficult to separate due to their similar physicochemical properties.[4]
-
Over-nitrated Byproducts: The formation of dinitro-hydroxybenzoic acid derivatives under harsh nitrating conditions.[4]
-
Degradation Products: Compounds arising from the breakdown of the target molecule under reaction or purification conditions.
An effective analytical strategy must be capable of resolving and quantifying the target molecule in the presence of these structurally similar compounds.
The Principle of Orthogonal Validation: A Multi-Faceted Approach to Truth
Relying on a single analytical technique for purity determination provides an incomplete picture. A fundamental principle of analytical chemistry is the use of orthogonal methods —techniques that measure the same property (purity) based on different chemical or physical principles. This approach significantly increases confidence in the analytical result. For instance, a chromatographic separation (HPLC) combined with a structural confirmation technique (NMR) and a mass confirmation technique (MS) creates a powerful, self-validating system.
Sources
Benchmarking the performance of 3-Hydroxy-2-nitrobenzoic acid as a MALDI matrix
An In-Depth Guide to 3-Hydroxy-2-nitrobenzoic Acid as a High-Performance MALDI Matrix
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry, the choice of a matrix-assisted laser desorption/ionization (MALDI) matrix is a critical decision that dictates the quality, sensitivity, and nature of the resulting data. While standard matrices like α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), and 2,5-Dihydroxybenzoic acid (DHB) are staples in the modern laboratory, specialized applications demand novel matrices with unique properties.
This guide provides a comprehensive benchmark of this compound (3-HNA), a matrix that has demonstrated exceptional performance, particularly in the realm of peptide sequencing through in-source decay (ISD). We will objectively compare its capabilities against established alternatives, supported by experimental insights and detailed protocols to empower your research.
The Foundational Principle of MALDI-TOF Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique that enables the analysis of large, non-volatile biomolecules like proteins and peptides.[1][2][3] The process hinges on co-crystallizing an analyte with a vast excess of a small, organic compound known as the matrix.[4] A pulsed laser irradiates this mixture, and the matrix absorbs the laser energy, leading to a gentle vaporization of both matrix and analyte molecules into the gas phase.[5][6] The matrix facilitates the ionization of the analyte, typically by proton transfer, creating singly charged ions.[4] These ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio (m/z), as lighter ions travel faster and reach the detector first.[1][5]
The success of this entire process is fundamentally dependent on the properties of the chosen matrix.
The Critical Role and Characteristics of a MALDI Matrix
An effective MALDI matrix must possess several key characteristics to ensure optimal performance:
-
Strong Molar Absorptivity: It must efficiently absorb energy at the specific wavelength of the laser used (commonly a 337 nm nitrogen laser).[5]
-
Analyte Co-crystallization: It must form a homogeneous crystalline lattice that incorporates the analyte molecules without causing their degradation.[4][7]
-
Efficient Ionization: It must be able to donate a proton to the analyte molecules during the desorption process, facilitating their ionization.[8]
-
Low Volatility: The matrix should be stable under the high vacuum conditions of the mass spectrometer.
-
Minimal Spectral Interference: The matrix itself should not produce an abundance of ions in the low-mass range that could obscure the signals from small molecule analytes.[9]
A Field-Proven Contender: this compound (3-HNA)
This compound is a nitro-substituted aromatic carboxylic acid.[10][11][12][13] While it can function as a general MALDI matrix, its true strength lies in its performance as an oxidizing matrix for in-source decay (ISD) experiments.[14]
What is In-Source Decay (ISD)? ISD is a fragmentation technique within the MALDI source that provides valuable peptide sequence information. Unlike post-source decay (PSD) or collision-induced dissociation (CID), ISD occurs rapidly after ionization. The type of fragmentation observed is highly dependent on the matrix used.
-
Reducing Matrices (e.g., 1,5-diaminonaphthalene or 1,5-DAN) typically cause N–Cα bond cleavage, generating c- and z-series fragment ions.[14] A significant drawback of this method is its inability to differentiate between the isobaric amino acids leucine (Leu) and isoleucine (Ile).[14]
-
Oxidizing Matrices , such as 3-HNA, promote Cα–C bond cleavage, which generates a- and x-series fragment ions.[14] This fragmentation pathway is crucial because it allows for the differentiation of Leu and Ile, providing more complete and accurate sequence data.
Recent studies have confirmed that 3-HNA is a highly effective oxidizing matrix, generating high-intensity a-series ions, often with better resolution and sensitivity than other oxidizing matrices and, in some cases, comparable to the performance of reducing matrices like 1,5-DAN.[14] Furthermore, photophysical studies of hydroxy-nitrobenzoic acid isomers, including 3-HNA, show they possess strong absorption at common MALDI laser wavelengths (337 nm and 355 nm), high photostability, and efficient energy dissipation, all of which are desirable properties for a high-performance matrix.[15]
Head-to-Head: 3-HNA vs. Standard MALDI Matrices
The decision to use 3-HNA over a conventional matrix is application-dependent. The following table summarizes a direct comparison based on key performance metrics.
| Performance Metric | This compound (3-HNA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic Acid (SA) | 2,5-Dihydroxybenzoic acid (DHB) / super-DHB |
| Primary Application | Peptide sequencing via In-Source Decay (ISD).[14] | Peptides and proteins (<20 kDa), small molecules.[16][17] | High-mass proteins (>10 kDa).[16][18] | Peptides, glycoproteins, large proteins (super-DHB).[16][19] |
| Matrix Type | Oxidizing ("Hard"). | "Hard" matrix, can induce fragmentation (PSD).[16] | "Soft" matrix, less fragmentation.[16] | "Soft" matrix, gentle ionization. |
| Key Advantage | Enables Cα–C bond cleavage (a-series ions), allowing differentiation of Leu/Ile.[14] | Excellent for low-mass peptides, forms small, homogenous crystals leading to good resolution.[16] | Ideal for large, intact proteins with minimal fragmentation.[16][18] | Tolerant to contaminants; super-DHB enhances signals for glycoproteins and large proteins.[16] |
| Fragment Ion Series (ISD) | Primarily a- and x-series.[14] | Not typically used for ISD. | Not typically used for ISD. | Not typically used for ISD. |
| Crystal Morphology | Forms fine crystals suitable for analysis. | Small, homogenous crystals.[16] | Can form small crystals.[16] | Forms large, needle-like crystals, which can cause "sweet spot" issues.[16] |
| Limitations | Less common for general-purpose intact mass analysis. | Increased fragmentation for proteins >20 kDa.[17] | Can form adducts with analyte ions.[16] | Inhomogeneous crystal formation can reduce resolution.[16] |
Experimental Workflows & Protocols
To ensure reproducibility, the following protocols are provided as a robust starting point for benchmarking 3-HNA in your own laboratory.
Materials and Reagents
-
Matrices: this compound (3-HNA), α-Cyano-4-hydroxycinnamic acid (CHCA).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol, HPLC-grade water.
-
Acid: Trifluoroacetic acid (TFA).
-
Analytes: Peptide standard mix (e.g., Angiotensin II, Substance P, Bradykinin) at a concentration of 1-10 pmol/µL.
-
Equipment: MALDI-TOF Mass Spectrometer, vortex mixer, centrifuge, calibrated micropipettes, stainless steel MALDI target plate.
Visualization of the MALDI-TOF MS Workflow
The diagram below outlines the fundamental steps from sample preparation to data acquisition in a typical MALDI-TOF MS experiment.
Caption: General workflow for MALDI-TOF MS analysis.
Protocol 1: Matrix Solution Preparation
The causality behind matrix preparation is to create a saturated or near-saturated solution that promotes the formation of fine, uniform crystals upon drying. The inclusion of TFA acidifies the solution, which aids in the protonation and ionization of peptide analytes.
-
3-HNA Matrix Solution: Prepare a 10 mg/mL solution of 3-HNA in a solvent mixture of 50:50 (v/v) Acetonitrile/Water with 0.1% TFA.
-
CHCA Matrix Solution: Prepare a saturated solution of CHCA in 50:50 (v/v) Acetonitrile/Water with 0.1% TFA.
-
For both solutions, vortex vigorously for 60 seconds to ensure complete dissolution, then centrifuge for 20 seconds to pellet any undissolved particulates.[20] Use only the supernatant for spotting.
Protocol 2: Dried-Droplet Sample Spotting
This is the most common and straightforward method for sample application. The goal is to allow the solvent to evaporate slowly, enabling the formation of a homogenous co-crystal of the analyte and matrix.
-
Mix the peptide sample solution and the matrix solution (from Protocol 1) in a 1:1 ratio (v/v) directly in a microcentrifuge tube. The final analyte concentration should be in the range of 0.5-5 pmol/µL.[20]
-
Pipette 0.5–1.0 µL of the mixture onto a designated spot on the MALDI target plate.[21]
-
Allow the droplet to air-dry completely at room temperature. This will form the co-crystalline sample/matrix complex.[20]
-
Repeat for each matrix and analyte combination you wish to compare.
-
Once all spots are dry, load the target plate into the mass spectrometer.
Protocol 3: Data Acquisition for ISD Analysis
For ISD analysis with 3-HNA, specific instrument parameters must be set to promote and detect in-source fragmentation.
-
Instrument Mode: Operate the mass spectrometer in reflectron mode for high resolution.
-
Laser Power: Use a laser power that is significantly above the ionization threshold. This higher energy input is necessary to induce fragmentation. The optimal power should be determined empirically by gradually increasing laser intensity while monitoring the spectrum for the appearance of fragment ions.
-
Mass Range: Set a wide mass range (e.g., 100 Da to the molecular weight of the precursor ion) to ensure the capture of low-mass fragment ions.
-
Data Collection: Acquire spectra from various positions within the spot (a "sweet spot" search) to find the area with the best signal intensity and resolution, then average the spectra to improve the signal-to-noise ratio.[20]
Visualizing Fragmentation: Oxidizing vs. Reducing Matrices
The choice of matrix directly dictates the type of sequence information obtained from an ISD experiment.
Caption: Fragmentation patterns in ISD using different matrix types.
Conclusion and Strategic Recommendations
This compound is not merely another option in the vast library of MALDI matrices; it is a specialized tool for advanced proteomics applications.
-
For Routine Intact Mass Measurement of Peptides and Proteins: Standard matrices like CHCA (for lower mass) and Sinapinic Acid (for higher mass) remain the most reliable and well-characterized choices.
-
For Glycoprotein Analysis: DHB and its enhanced formulation, super-DHB , are superior due to their "soft" ionization properties.[16]
-
For High-Confidence Peptide Sequencing and Leu/Ile Differentiation: 3-HNA is the matrix of choice. Its capacity as an oxidizing matrix to generate a-series ions via in-source decay provides critical structural information that is unattainable with conventional matrices or even with reducing ISD matrices.[14]
By understanding the distinct advantages and underlying mechanisms of 3-HNA, researchers can strategically select the optimal matrix to unlock a deeper level of information from their samples, pushing the boundaries of protein characterization and drug development.
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A Comparative Guide to the Antimicrobial Efficacy of 3-Hydroxy-2-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Benzoic acid derivatives have long been recognized for their diverse biological activities, with substituents on the aromatic ring profoundly modulating their efficacy.[1][2] This guide provides a comprehensive framework for evaluating the antimicrobial potential of 3-hydroxy-2-nitrobenzoic acid derivatives. Due to the limited specific research on this particular substitution pattern, this document establishes a predictive structure-activity relationship (SAR) analysis based on related analogs. It further presents a direct comparison with established antibiotic classes and provides detailed, field-proven experimental protocols for screening, efficacy testing, and preliminary safety assessment. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate this promising, yet underexplored, class of compounds.
Introduction: The Rationale for Investigating Nitro-Substituted Hydroxybenzoic Acids
Benzoic acid and its derivatives serve as foundational scaffolds in medicinal chemistry, valued for their structural stability and versatile reactivity.[1] The antimicrobial potential of these compounds is significantly influenced by the electronic and steric properties of their substituents. The inclusion of a nitro group (-NO₂) is a well-established strategy in the design of antimicrobial agents, as this strong electron-withdrawing group is a known pharmacophore in various antibacterial and antiprotozoal drugs.[2][3] Concurrently, a hydroxyl group (-OH) can act as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of microbial enzymes.[3]
The specific arrangement of a hydroxyl group at the 3-position and a nitro group at the 2-position on the benzoic acid ring presents a unique electronic and steric profile. This guide will dissect the potential contributions of these functionalities and provide a roadmap for the systematic evaluation of its derivatives against clinically relevant pathogens.
Inferred Structure-Activity Relationship (SAR) for this compound Derivatives
While a dedicated library of this compound derivatives has not been extensively reported in peer-reviewed literature, we can infer potential SAR trends by analyzing the functional contributions of each component based on related benzoic acid analogs.[3][4]
-
The Carboxylic Acid Core : The carboxyl group (-COOH) is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor. Its acidity, which is increased by the presence of the electron-withdrawing nitro group, can influence membrane transport and target binding.[3][5]
-
The Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro substituent significantly alters the electronic landscape of the aromatic ring.[3] Its presence is frequently linked to antimicrobial activity, potentially through mechanisms involving bioreduction within the microbial cell to generate cytotoxic radical species.
-
The Hydroxyl Group (-OH) : The phenolic hydroxyl group is pivotal. It can participate in hydrogen bonding, a critical interaction for enzyme inhibition. Its position relative to the other groups is vital; an ortho-nitro group can form an intramolecular hydrogen bond with the meta-hydroxyl group, which may affect the molecule's conformation, lipophilicity, and interaction with biological targets.
The primary strategy for developing active compounds from this scaffold involves derivatization of the carboxylic acid group, typically to form esters or amides. This modification primarily modulates the compound's lipophilicity, which is a critical factor for penetrating bacterial cell membranes.[6]
Logical Flow for SAR Investigation
Caption: A logical workflow for the design and optimization of novel antimicrobial agents.
Comparative Performance Data: A Predictive Framework
To contextualize the potential efficacy of this novel series, we present a hypothetical data table. This table illustrates how experimental data for this compound derivatives would be compared against common, clinically used antibiotics. The values for the derivatives are placeholders, designed to demonstrate the format and key comparative metrics.
Table 1: Hypothetical Antimicrobial Activity (MIC, µg/mL) and Cytotoxicity (IC₅₀, µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | Mammalian Fibroblasts (IC₅₀) | Therapeutic Index (IC₅₀ / MIC) |
|---|---|---|---|---|
| Parent Scaffold | >256 | >256 | >500 | - |
| Derivative A (Methyl Ester) | 64 | 128 | >500 | >7.8 (S. aureus) |
| Derivative B (Ethyl Amide) | 32 | 64 | >500 | >15.6 (S. aureus) |
| Derivative C (Propyl Amide) | 16 | 32 | 400 | 25 (S. aureus) |
| Ciprofloxacin (Control) | 0.5 - 2 | 0.015 - 1 | >100 | >50 |
| Ampicillin (Control) | 0.25 - 1 | 2 - 8 | >1000 | >1000 |
-
Therapeutic Index (TI): A critical parameter calculated as IC₅₀/MIC. A higher TI indicates greater selectivity for microbial cells over host cells, which is a primary goal in drug development.[7]
Essential Experimental Protocols for Efficacy and Safety Evaluation
The trustworthiness of any new compound evaluation rests on standardized, reproducible protocols. The following methodologies are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Overall Experimental Workflowdot
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A Comparative Analysis of the Biological Activity of Hydroxy-Nitrated Benzoic Acids: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships of bioactive molecules is paramount. This guide provides a comprehensive comparative analysis of the biological activities of hydroxy-nitrated benzoic acids, a class of compounds with significant therapeutic potential. By delving into their antioxidant, anti-inflammatory, and cytotoxic properties, this document aims to equip you with the technical insights and experimental frameworks necessary to advance your research.
Introduction: The Therapeutic Potential of Hydroxy-Nitrated Benzoic Acids
Hydroxybenzoic acids are a well-established class of phenolic compounds with a wide array of biological activities. The introduction of a nitro (-NO₂) group to the aromatic ring can significantly modulate their physicochemical properties and biological functions. This nitration can alter electron distribution, acidity, and lipophilicity, thereby influencing the molecule's interaction with biological targets. Notably, some hydroxy-nitrated benzoic acids have shown promise as anti-inflammatory agents and intermediates in the synthesis of pharmaceuticals. For instance, 5-nitrosalicylic acid is a key intermediate in the production of mesalamine, a drug used to treat inflammatory bowel disease.[1] This guide will explore the biological activities of various isomers of hydroxy-nitrated benzoic acids, providing a comparative perspective to inform future drug discovery and development efforts.
Comparative Biological Activity: A Multifaceted Examination
The biological effects of hydroxy-nitrated benzoic acids are diverse. This section will compare their antioxidant, anti-inflammatory, and cytotoxic activities, drawing upon available data to highlight structure-activity relationships.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. The presence and position of both the hydroxyl and nitro groups on the benzoic acid scaffold influence this activity. While comprehensive comparative data for a full series of hydroxy-nitrated benzoic acids is limited, we can infer trends from related compounds. Generally, the hydroxyl group is crucial for antioxidant activity, and its position relative to the carboxyl group and other substituents determines its efficacy.[2] The strong electron-withdrawing nature of the nitro group can impact the hydrogen-donating ability of the phenolic hydroxyl group, a key mechanism of radical scavenging.
Table 1: Comparative Antioxidant Activity of Select Hydroxy-Nitrated Benzoic Acids (Hypothetical Data for Illustrative Purposes)
| Compound | Structure | Antioxidant Assay (IC₅₀ µM) | Reference |
| 3-Hydroxy-4-nitrobenzoic acid | 3-Hydroxy-4-nitrobenzoic acid | 150 (DPPH) | [Fictional Study 1] |
| 5-Nitrosalicylic acid (2-Hydroxy-5-nitrobenzoic acid) | 5-Nitrosalicylic acid | 250 (DPPH) | [Fictional Study 2] |
| 3,5-Dinitrosalicylic acid | 3,5-Dinitrosalicylic acid | >500 (DPPH) | [Fictional Study 3] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and several hydroxy-nitrated benzoic acids have demonstrated anti-inflammatory properties. 5-Aminosalicylic acid (5-ASA), a metabolite of mesalamine (which is synthesized from 5-nitrosalicylic acid), is a cornerstone in the treatment of inflammatory bowel disease.[3][4][5][6] Its mechanisms of action are thought to involve the inhibition of inflammatory mediators and pathways such as NF-κB.[6] The anti-inflammatory potential of other isomers, such as 3-hydroxy-4-nitrobenzoic acid, has also been suggested.[7]
Table 2: Comparative Anti-inflammatory Activity of Select Hydroxy-Nitrated Benzoic Acids
| Compound | In Vitro Model | Key Inflammatory Markers Inhibited | Putative Mechanism of Action | Reference |
| 5-Nitrosalicylic acid (precursor to Mesalamine) | LPS-stimulated macrophages | NO, IL-6 | Inhibition of JNK and p38 pathways | [5] |
| 3-Hydroxy-4-nitrobenzoic acid | Not specified | Not specified | Potential inhibition of Ras proteins | [8][9] |
Cytotoxic Activity
The potential of hydroxy-nitrated benzoic acids as cytotoxic agents against cancer cells is an emerging area of research. The presence of the nitro group can contribute to cytotoxicity, and the overall substitution pattern on the aromatic ring dictates the compound's efficacy and selectivity. For instance, 3-hydroxy-4-nitrobenzoic acid has been noted for its potential inhibitory effects on Ras proteins, which are frequently mutated in cancer.[8][9] It is important to note that cytotoxicity is a double-edged sword, and the therapeutic window of these compounds needs to be carefully evaluated.
Table 3: Comparative Cytotoxic Activity of Select Hydroxy-Nitrated Benzoic Acids against Cancer Cell Lines
| Compound | Cell Line(s) | IC₅₀ (µM) | Reference |
| 3-Hydroxy-4-nitrobenzoic acid | Not specified | Data not available | [8][9] |
| Derivatives of 5-nitrosalicylic acid | Breast cancer cell lines (MCF-7, MDA-MB-231) | Varies with derivative | [10] |
| 3,5-Dinitrosalicylic acid | Not extensively studied for anticancer effects | Data not available |
Key Signaling Pathways in Biological Activity
The biological effects of hydroxy-nitrated benzoic acids are mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing novel therapeutic strategies.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[2] Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes, protecting cells from oxidative stress. Some phenolic compounds are known to activate this pathway.
Caption: The Nrf2 antioxidant response pathway.
NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses.[2] Its activation leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drugs.
Caption: The NF-κB inflammatory signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are essential. The following section provides step-by-step methodologies for key assays used to evaluate the biological activities of hydroxy-nitrated benzoic acids.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Prepare various concentrations of the hydroxy-nitrated benzoic acid isomers and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control containing only the solvent and DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM stock solution of ABTS in water.
-
Prepare a 2.45 mM stock solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare various concentrations of the hydroxy-nitrated benzoic acid isomers and a standard antioxidant (e.g., Trolox) in the appropriate solvent.
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
-
Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the hydroxy-nitrated benzoic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and an untreated control group.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the hydroxy-nitrated benzoic acid for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control group.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Express the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of hydroxy-nitrated benzoic acids, highlighting their potential as antioxidant, anti-inflammatory, and cytotoxic agents. The structure-activity relationships, though not yet fully elucidated for a comprehensive series of these compounds, suggest that the position of the nitro and hydroxyl groups significantly influences their biological effects. The provided experimental protocols offer a robust framework for researchers to further investigate these promising molecules.
Future research should focus on the systematic synthesis and biological evaluation of a wider range of hydroxy-nitrated benzoic acid isomers to establish clear and quantitative structure-activity relationships. Furthermore, in-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of hydroxy-nitrated benzoic acids in the development of novel drugs for a variety of diseases.
References
- 5-Nitrosalicylic Acid (CAS 96-97-9) is a highly versatile organic compound that plays a crucial role across several key industrial sectors. (Source: The Versatile Applications of 5-Nitrosalicylic Acid in Industry)
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
- 3,5-Dinitrosalicylic acid (DNS or DNSA, IUPAC name 2-hydroxy-3,5-dinitrobenzoic acid) is an aromatic compound that reacts with reducing sugars and other reducing molecules. (Source: Wikipedia)
- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. (Source: Benchchem)
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (Source: Rasayan Journal of Chemistry)
- A Comparative Analysis of Dihydroxybenzoic Acid Isomers' Bioactivity. (Source: Benchchem)
- A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- The synthesis and biological evaluation of mycobacterial p-hydroxybenzoic acid derivatives (p-HBADs). (Source: Royal Society of Chemistry)
- Design, Synthesis and Biological Evaluation of Nitrate Derivatives of Sauropunol A and B as Potent Vasodilatory Agents.
- Natural Products as a Source of Anti-Inflammatory Agents Associated with Inflamm
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (Source: JOCPR)
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (Source: MDPI)
- 3-Hydroxy-4-nitrobenzoic acid is a compound that is capable of inhibiting chloroplast development in linseed and oat seedlings.
- 3-Hydroxy-4-nitrobenzoic acid is used as a growth inhibitor for [application type] in [application reason] to prevent chloroplast development in linseed and o
- 3,5-Dinitrosalicylic acid | C7H4N2O7 | CID 11873. (Source: PubChem)
- ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. (Source: Functional Food Center/Food Science Publisher)
- Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. (Source: PubMed Central)
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- Hydroxybenzoic acid isomers and the cardiovascular system. (Source: PubMed Central)
- 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages. (Source: PubMed)
- Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. (Source: MDPI)
- Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. (Source: PubMed Central)
- 3,5-Dinitrosalicylic acid DNS. (Source: Sigma-Aldrich)
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A Head-to-Head Comparison of Synthetic Routes to 3-Hydroxy-2-nitrobenzoic Acid: A Guide for Researchers
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and selective production of highly functionalized aromatic compounds is of paramount importance. 3-Hydroxy-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges in achieving high regioselectivity and yield. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this target molecule, offering field-proven insights and experimental data to inform your selection of the most appropriate method.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structure, featuring hydroxyl, nitro, and carboxylic acid functionalities on a benzene ring, provides multiple points for further chemical modification. The strategic placement of the nitro group ortho to the hydroxyl group and meta to the carboxylic acid group makes it a particularly interesting synthon.
This guide will dissect two distinct synthetic strategies:
-
Route 1: Electrophilic Aromatic Substitution via Nitration of 3-Hydroxybenzoic Acid. A classical approach involving the direct nitration of a readily available starting material.
-
Route 2: Nucleophilic Aromatic Substitution via Hydrolysis of 3-Chloro-2-nitrobenzoic Acid. A more targeted approach that builds the desired isomer from a pre-functionalized precursor.
We will delve into the experimental protocols, underlying mechanisms, and a comparative analysis of their respective strengths and weaknesses.
Route 1: Direct Nitration of 3-Hydroxybenzoic Acid
The direct nitration of 3-hydroxybenzoic acid is an intuitive approach, leveraging the principles of electrophilic aromatic substitution. The directing effects of the existing substituents on the aromatic ring are critical to the outcome of this reaction. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. In the case of 3-hydroxybenzoic acid, the positions ortho to the hydroxyl group are 2 and 4, and the para position is 6. The position meta to the carboxylic acid is 5. Therefore, nitration is expected to yield a mixture of isomers, primarily the 2-, 4-, and 6-nitro products.
Experimental Protocol: Nitration of 3-Hydroxybenzoic Acid
A representative procedure for the nitration of a similar substrate, m-hydroxybenzoic acid, is as follows[1]:
-
Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.
-
Cool the solution to 35-40°C.
-
Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.
-
Filter the resulting product.
-
Wash the solid with carbon tetrachloride.
-
Recrystallize the product from dilute alcohol.
It is important to note that this specific protocol is optimized for the synthesis of 3-hydroxy-4-nitrobenzoic acid and reports a yield of only 15% for that isomer[1]. The yield of the desired this compound would need to be determined through careful analysis and separation of the product mixture.
Mechanistic Insights: Electrophilic Aromatic Substitution
The nitration reaction proceeds via a well-established electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst (often sulfuric acid, though not explicitly mentioned in this specific protocol with fuming nitric acid), nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 3-hydroxybenzoic acid then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the nitro-substituted product.
dot graph "Electrophilic Aromatic Substitution Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Electrophilic Aromatic Substitution Workflow for Nitration.
Advantages and Disadvantages of Route 1
Advantages:
-
Readily Available Starting Material: 3-Hydroxybenzoic acid is a common and relatively inexpensive starting material.
-
Well-Understood Reaction: Electrophilic aromatic substitution is a fundamental and extensively studied reaction in organic chemistry.
Disadvantages:
-
Poor Regioselectivity: The primary drawback is the formation of a mixture of isomers, leading to a low yield of the desired this compound.
-
Challenging Separation: The separation of the resulting positional isomers can be difficult and often requires chromatographic techniques, which may not be ideal for large-scale production[2][3][4].
-
Harsh Reaction Conditions: The use of fuming nitric acid and nitrobenzene as a solvent poses significant safety and environmental concerns[5].
Route 2: Nucleophilic Aromatic Substitution of 3-Chloro-2-nitrobenzoic Acid
This route offers a more strategic approach by starting with a molecule that already contains the nitro group in the desired position. The synthesis is completed by a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxyl group displaces a chlorine atom. The presence of the electron-withdrawing nitro group ortho to the chlorine atom is crucial for activating the aromatic ring towards nucleophilic attack.
Experimental Protocol: Hydrolysis of 3-Chloro-2-nitrobenzoic Acid
The following protocol provides a highly efficient synthesis of this compound[6]:
-
Dissolve 30 g (0.148 mol) of 3-chloro-2-nitrobenzoic acid in an aqueous solution of potassium hydroxide (240 g in 300 mL of H₂O).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Acidify the solution to pH 2 with concentrated hydrochloric acid.
-
Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain this compound.
This method reports a remarkable yield of 99%[6].
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution. The hydroxide ion (⁻OH), a strong nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing nitro group, which helps to stabilize the resulting negative charge through resonance. This resonance-stabilized intermediate is known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion, Cl⁻) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
dot graph "Nucleophilic Aromatic Substitution Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Nucleophilic Aromatic Substitution Workflow for Hydrolysis.
Advantages and Disadvantages of Route 2
Advantages:
-
Excellent Regioselectivity: This route produces the desired isomer with high specificity, avoiding the formation of byproducts.
-
High Yield: A near-quantitative yield of 99% is reported, making it a highly efficient process[6].
-
Straightforward Purification: The workup and purification are relatively simple, involving extraction and solvent removal.
Disadvantages:
-
Starting Material Availability: The starting material, 3-chloro-2-nitrobenzoic acid, may be less readily available and more expensive than 3-hydroxybenzoic acid.
-
Reaction Conditions: The reaction requires elevated temperatures (110°C) and a long reaction time (12 hours).
Head-to-Head Comparison
| Feature | Route 1: Nitration of 3-Hydroxybenzoic Acid | Route 2: Hydrolysis of 3-Chloro-2-nitrobenzoic Acid |
| Starting Material | 3-Hydroxybenzoic Acid | 3-Chloro-2-nitrobenzoic Acid |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Regioselectivity | Poor (mixture of 2-, 4-, and 6-nitro isomers) | Excellent (specific to the 3-hydroxy-2-nitro isomer) |
| Reported Yield | Low (e.g., 15% for the 4-nitro isomer)[1] | Very High (99%)[6] |
| Purification | Challenging (requires separation of isomers) | Straightforward (extraction and solvent removal) |
| Reaction Conditions | Harsh (fuming nitric acid, nitrobenzene solvent) | Moderate (elevated temperature, aqueous solution) |
| Key Challenge | Isomer separation | Availability and cost of starting material |
Conclusion and Recommendation
For researchers and drug development professionals seeking an efficient, high-yielding, and regioselective synthesis of this compound, Route 2, the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid, is the unequivocally superior method. Despite the potentially higher cost and lower availability of the starting material, the near-quantitative yield and the avoidance of a challenging isomer separation make it the more practical and scalable approach for producing the pure, desired product.
Route 1, the direct nitration of 3-hydroxybenzoic acid, while conceptually simple, is plagued by poor regioselectivity, resulting in low yields of the target compound and a significant purification burden. This route may be suitable for exploratory studies where small quantities of a mixture of isomers are acceptable, but it is not recommended for targeted synthesis or large-scale production of this compound.
The choice of synthetic route is a critical decision in any chemical synthesis campaign. By understanding the underlying chemistry, experimental practicalities, and the trade-offs between different approaches, researchers can make informed decisions that save time, resources, and ultimately accelerate their research and development goals.
References
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- YouTube.
- Journal of Chromatography A.
- Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
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A Researcher's Guide to 3-Hydroxy-2-nitrobenzoic Acid: Optimizing Reaction Performance Across Diverse Media
In the landscape of synthetic chemistry, 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) serves as a versatile building block for the synthesis of pharmaceuticals, dyes, and other high-value organic compounds.[1] Its unique trifunctional structure—featuring a carboxylic acid, a hydroxyl group, and a nitro group—presents both opportunities and challenges for the discerning chemist. The performance of this reagent is critically dependent on the choice of reaction medium, which governs its solubility, reactivity, and the ultimate success of the transformation. This guide provides an in-depth comparison of its performance in various solvent systems, supported by experimental insights and protocols to empower researchers in drug development and chemical synthesis.
Understanding the Reagent: Physicochemical Properties
This compound is a yellow to orange crystalline solid with a melting point in the range of 179-181°C.[2][3] Its reactivity is dictated by the interplay of its three functional groups. The electron-withdrawing nitro group enhances the acidity of both the carboxylic acid (pKa ≈ 2.07) and the phenolic hydroxyl group, making them more reactive in certain contexts.[2] However, this electronic arrangement also influences the molecule's solubility profile, a key determinant of its utility in different reaction media.
Solubility Profile:
-
High Solubility: Hot water, ethanol, methanol, and diethyl ether.[1]
-
Slight Solubility: DMSO, Methanol (at room temp).[2]
-
General Trend: As with related nitrobenzoic acids, solubility generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water (at room temp).[4]
This profile is crucial; selecting a solvent where the starting material is sufficiently soluble at the reaction temperature is the first step towards a successful outcome.
The Critical Role of the Reaction Medium: A Comparative Analysis
The choice of solvent extends beyond simple dissolution. The medium can stabilize intermediates, participate in the reaction mechanism (e.g., via hydrogen bonding), and dictate the efficacy of activating agents and bases. We will explore performance in three key reaction classes relevant to this molecule: Esterification, Amide Coupling, and Nucleophilic Aromatic Substitution (SNAr).
Esterification of the carboxylic acid is a common transformation. The choice of medium depends heavily on the chosen method (e.g., Fischer esterification, carbodiimide coupling, etc.).
-
Polar Protic Solvents (e.g., Methanol, Ethanol):
-
Mechanism: Ideal for acid-catalyzed Fischer esterification. The solvent acts as both the medium and the reactant.
-
Performance: In reactions involving simple alcohols like methanol or ethanol, using the alcohol as the solvent is efficient. The reaction is driven to completion by using a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄).[5] However, the solubility in cold alcohol is limited, which may necessitate heating to achieve homogeneity.
-
Causality: Protic solvents can solvate and stabilize the carbocation intermediate formed during Fischer esterification, facilitating the reaction. However, their hydrogen-bonding capability can interfere with base-mediated activations in other esterification types.
-
-
Polar Aprotic Solvents (e.g., DMF, DCM, THF):
-
Mechanism: Essential for modern coupling methods that require activation of the carboxylic acid, such as those using carbodiimides (DCC, EDC) or phosphonium-based reagents.[6][7]
-
Performance: Dichloromethane (DCM) is a superior choice for reactions involving activating agents like triphenylphosphine dihalides and a base like DMAP, showing better results than THF or acetonitrile.[7] N,N-Dimethylformamide (DMF) is also highly effective, particularly for peptide-style couplings using reagents like HATU, as it readily dissolves the acid, the amine/alcohol, and the coupling reagents.[6][8]
-
Causality: Aprotic solvents do not interfere with the base or the highly reactive activated intermediates (e.g., O-acylisourea).[6] This prevents premature quenching and allows the nucleophile (alcohol) to attack effectively.
-
-
Nonpolar/Entraining Solvents (e.g., Toluene, Xylene):
-
Mechanism: Best suited for direct esterifications where water removal is necessary to drive the equilibrium forward, particularly with less reactive or sterically hindered alcohols.[9]
-
Performance: A patent for the esterification of nitrobenzoic acids with glycerol highlights the use of an entraining liquid like toluene with a boiling point above 100°C.[9] This allows for the azeotropic removal of water, leading to surprisingly high yields even on a commercial scale.[9]
-
Causality: By continuously removing the water by-product via a Dean-Stark apparatus, Le Châtelier's principle is leveraged to push the reaction to completion.
-
Data Summary: Esterification Performance
| Reaction Medium Category | Common Solvents | Typical Method | Advantages | Disadvantages |
| Polar Protic | Methanol, Ethanol | Fischer Esterification | Solvent is also the reagent; cost-effective. | Equilibrium-limited; requires strong acid and heat. |
| Polar Aprotic | DCM, DMF, THF | Carbodiimide/HATU Coupling | High yields, mild conditions, fast reaction times.[6] | Reagents can be expensive; requires stoichiometric base. |
| Nonpolar (Entraining) | Toluene, Xylene | Azeotropic Distillation | Drives equilibrium to completion for high yields.[9] | Requires high temperatures; not suitable for sensitive substrates. |
Amide bond formation is arguably one of the most critical reactions in drug development. The performance of this compound in these reactions is highly sensitive to the solvent and coupling agent combination.
-
Polar Aprotic Solvents (DMF, DCM):
-
Mechanism: This is the gold standard for modern amide coupling. The reaction involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then attacked by an amine.
-
Performance: DMF is the solvent of choice for many standard protocols using coupling reagents like HATU, HOBt, and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).[6][8] It provides excellent solubility for all components and facilitates the reaction. DCM is also widely used, especially for Schotten-Baumann conditions where an acyl chloride intermediate is formed in situ using reagents like oxalyl chloride or thionyl chloride before the addition of the amine.[6]
-
Causality: The high polarity of DMF stabilizes the charged intermediates and transition states involved in the coupling process. The absence of acidic protons prevents unwanted side reactions with the activated acid or the base. The choice between coupling reagents often comes down to balancing reactivity with the risk of side reactions like racemization, with carbodiimides like EDC often paired with additives like HOBt to mitigate this.[6]
-
-
Reductive Amide Coupling (THF):
-
Mechanism: A more advanced method involves the direct reductive coupling of the nitro group with a carboxylic acid, using carbon monoxide as a reducing agent and a rhodium catalyst.[10] This transforms the nitro group directly into the amine component of the amide bond.
-
Performance: In studies on related nitroarenes, Tetrahydrofuran (THF) has been used as the solvent for these high-pressure (10-50 atm CO) and high-temperature (160°C) reactions.[10] This represents a novel, atom-economical approach, though it requires specialized equipment.
-
Causality: THF is chosen for its ability to remain stable under these harsh conditions while providing sufficient solubility for the nitroarene and the rhodium catalyst complex.
-
Diagram: General Workflow for Amide Coupling
Caption: Standard workflow for HATU-mediated amide coupling in DMF.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following detailed protocol for a standard amide coupling is provided.
Protocol: Synthesis of N-benzyl-3-hydroxy-2-nitrobenzamide
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.83 g, 10.0 mmol, 1.0 eq).
-
Solvent and Reagents: Add 20 mL of anhydrous DMF. Stir until all solids are dissolved. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (5.2 mL, 30.0 mmol, 3.0 eq) dropwise to the stirred solution.
-
Activation: Add solid HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (7.60 g, 20.0 mmol, 2.0 eq) in one portion. The solution may change color. Stir the mixture at 0°C for 10 minutes.
-
Nucleophile Addition: Add benzylamine (1.64 mL, 15.0 mmol, 1.5 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting acid is consumed (typically 30-60 minutes).
-
Workup: Quench the reaction by pouring the mixture into 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final amide.
Diagram: Solvent Influence on Reaction Pathways
Caption: Divergent reaction pathways for esterification vs. amidation based on solvent choice.
Conclusion and Future Outlook
The performance of this compound is not an intrinsic property but a function of its environment. For classical acid-catalyzed esterifications, polar protic solvents that also serve as reagents are most direct. For high-yield, mild, and rapid amide and ester bond formations, polar aprotic solvents like DMF and DCM are indispensable, allowing modern coupling reagents to operate at peak efficiency. Finally, for equilibrium-limited reactions, nonpolar azeotroping solvents provide a powerful, albeit high-temperature, alternative.
Researchers and process chemists must weigh the factors of substrate stability, reagent cost, desired reaction conditions, and scalability. By understanding the causality behind solvent effects—from stabilizing intermediates to preventing side reactions—professionals can move beyond simply following a recipe to intelligently designing robust and efficient synthetic routes.
References
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- Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis.Organic & Biomolecular Chemistry. [Link]
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018).
- Amide Synthesis.Fisher Scientific. [Link]
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- Reductive amide coupling of nitroarenes and carboxylic acids. (2021). University of Johannesburg. [Link]
- Esterification of nitrobenzoic acids. (1976).
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- Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- Mechanically induced solvent-free esterification method at room temperature. (2021).
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- 10. researchgate.net [researchgate.net]
Navigating Molecular Specificity: A Comparative Guide to Cross-Reactivity Studies Involving 3-Hydroxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Specificity with 3-Hydroxy-2-nitrobenzoic Acid
This compound is a nitroaromatic compound with a substitution pattern that presents a unique analytical challenge. Its hydroxyl, nitro, and carboxylic acid functional groups can all serve as recognition sites or points of interference in various analytical techniques. Potential cross-reactants are likely to be structurally similar compounds, such as isomers, metabolites, or other nitroaromatic compounds present in a sample matrix.
Comparative Analysis of Analytical Methodologies
The choice of analytical method significantly influences the likelihood and nature of cross-reactivity. Here, we compare two primary analytical approaches: immunoassays and chromatographic methods.
Immunoassays: A Balancing Act of Affinity and Specificity
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of antibodies to an antigen. While offering high sensitivity and throughput, they are susceptible to cross-reactivity from molecules with similar structural motifs.[1]
Principle of Cross-Reactivity: An antibody developed to bind to this compound may also recognize and bind to other molecules that share similar epitopes—the specific parts of an antigen that an antibody recognizes. The degree of cross-reactivity is influenced by the similarity of the chemical structure, conformation, and charge distribution of the interfering compound.[2]
Potential Cross-Reactants in an Immunoassay for this compound:
-
Isomers: Other isomers of hydroxy-nitrobenzoic acid (e.g., 4-Hydroxy-3-nitrobenzoic acid, 5-Hydroxy-2-nitrobenzoic acid) are prime candidates for cross-reactivity due to their identical molecular formula and similar functional group arrangement.
-
Structurally Related Nitroaromatics: Compounds like 2-nitrobenzoic acid, 3-hydroxybenzoic acid, and dinitrobenzoic acid could exhibit cross-reactivity depending on the specific epitopes recognized by the antibody.
-
Metabolites: If this compound is a metabolite of a parent drug, the parent drug itself or other metabolites could cross-react.
The following diagram illustrates the potential for antibody cross-reactivity.
Caption: Antibody binding specificity and potential cross-reactivity.
Chromatographic Methods: The Gold Standard for Specificity
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), separate compounds based on their physical and chemical properties before detection.[3] This separation step provides a much higher degree of specificity compared to immunoassays.
Principle of Specificity and Potential Interference:
-
HPLC: In HPLC, compounds are separated based on their affinity for a stationary phase and a mobile phase.[4] For this compound, a reverse-phase HPLC method would separate it from many potential impurities and cross-reactants.[5] However, isomers with very similar polarities might be difficult to resolve completely, leading to co-elution and inaccurate quantification if not properly optimized.
-
GC-MS: GC-MS separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.[6] This provides a very high level of confidence in the identification of the analyte. For non-volatile compounds like this compound, derivatization is often required to increase volatility.[6] Interference in GC-MS is less common but can occur if two compounds co-elute and have similar fragmentation patterns.
The workflow for assessing specificity using chromatography is depicted below.
Sources
The Isomeric Effect on Crystal Packing: A Comparative Guide to Nitrobenzoic Acids
For researchers, scientists, and professionals in drug development, a comprehensive understanding of how molecular structure dictates solid-state properties is paramount. The phenomenon of isomerism, where molecules share the same chemical formula but differ in the spatial arrangement of their atoms, offers a profound illustration of this principle. The seemingly subtle shift of a functional group can dramatically alter a molecule's crystal packing, thereby influencing critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of the crystal packing of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. By examining the interplay of intermolecular forces, we will elucidate the causal relationships between isomeric substitution and supramolecular architecture.
The Critical Role of Isomerism in Solid-State Chemistry
In the realm of pharmaceuticals and material science, the solid-state form of a compound is as crucial as its molecular structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a direct consequence of the different ways molecules can arrange themselves in a crystal lattice. This arrangement, or crystal packing, is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. Isomers, with their distinct electronic and steric profiles, often exhibit divergent crystal packing motifs, leading to polymorphs with unique physical properties. Understanding these isomeric effects is therefore not merely an academic exercise but a critical component of rational drug design and materials engineering.
A Comparative Analysis of Nitrobenzoic Acid Isomers
The nitrobenzoic acids provide a classic case study in the influence of substituent position on crystal packing. The interplay between the electron-withdrawing nitro group and the hydrogen-bond-donating-and-accepting carboxylic acid group, modulated by their relative positions on the benzene ring, gives rise to distinct supramolecular assemblies.
2-Nitrobenzoic Acid: Steric Hindrance and Intramolecular Interactions
In 2-nitrobenzoic acid, the ortho positioning of the bulky nitro group adjacent to the carboxylic acid group introduces significant steric hindrance. This steric clash forces the carboxylic acid group out of the plane of the benzene ring, a conformational feature that has profound implications for its intermolecular interactions. While intramolecular hydrogen bonding between the carboxylic proton and an oxygen of the nitro group might be anticipated, crystallographic studies reveal that intermolecular interactions are the dominant force in the solid state.
The crystal structure of 2-nitrobenzoic acid is characterized by the formation of the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds.[1] These centrosymmetric dimers are the primary building blocks of the crystal lattice. The nitro groups, while not participating in the primary hydrogen bonding, play a crucial role in the overall packing through weaker C-H···O interactions and dipole-dipole interactions, creating a densely packed structure.
Molecular and Packing Diagram of 2-Nitrobenzoic Acid
Caption: Molecular structure of 2-nitrobenzoic acid.
3-Nitrobenzoic Acid: A Balance of Interactions
In the meta-isomer, 3-nitrobenzoic acid, the nitro and carboxylic acid groups are sufficiently separated to minimize direct steric repulsion. This allows for greater conformational flexibility and a different set of governing intermolecular interactions. The crystal structure of 3-nitrobenzoic acid reveals a more complex hydrogen-bonding network compared to the ortho isomer. While carboxylic acid dimers are still present, the nitro group actively participates in the supramolecular assembly through C-H···O hydrogen bonds, linking the dimers into extended chains or sheets. This participation of the nitro group in hydrogen bonding is a key differentiator from the 2-nitro isomer, where its role is more passive.
Molecular and Packing Diagram of 3-Nitrobenzoic Acid
Caption: Molecular structure of 3-nitrobenzoic acid.
4-Nitrobenzoic Acid: Symmetry, Polymorphism, and π-π Stacking
The para-isomer, 4-nitrobenzoic acid, presents a highly symmetrical structure that favors efficient crystal packing. This high symmetry, coupled with strong intermolecular interactions, often leads to the existence of multiple polymorphic forms. At least two polymorphs of 4-nitrobenzoic acid have been well-characterized.
In one common polymorph, the molecules form the expected carboxylic acid dimers. These dimers are then organized into sheets, with the nitro groups of adjacent dimers interacting through a combination of C-H···O hydrogen bonds and significant π-π stacking interactions between the aromatic rings. The planarity of the molecule in this isomer facilitates these stabilizing π-π interactions, which are a defining feature of its crystal packing and contribute to its higher melting point and lower solubility compared to the other isomers. The ability of the nitro group to act as a good π-acceptor enhances these stacking interactions.
Molecular and Packing Diagram of 4-Nitrobenzoic Acid
Caption: Molecular structure of 4-nitrobenzoic acid.
Comparative Data Summary
To provide a clear and objective comparison, the following table summarizes the key crystallographic and physical data for the three isomers of nitrobenzoic acid.
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid (Polymorph I) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Unit Cell Parameters | a = 13.11 Å, b = 4.98 Å, c = 11.75 Åβ = 117.8° | a = 13.22 Å, b = 10.67 Å, c = 10.37 Åβ = 91.2° | a = 5.39 Å, b = 5.14 Å, c = 24.68 Åβ = 96.9° |
| Density (calculated) | 1.55 g/cm³ | 1.52 g/cm³ | 1.61 g/cm³ |
| Melting Point | 147-148 °C | 140-142 °C | 242 °C |
| Primary Supramolecular Synthon | Carboxylic acid dimer | Carboxylic acid dimer | Carboxylic acid dimer |
| Key Intermolecular Interactions | O-H···O, C-H···O | O-H···O, C-H···O | O-H···O, C-H···O, π-π stacking |
Note: Crystallographic data can vary slightly depending on the specific study and refinement. The data presented here are representative values.
Experimental Methodologies for Crystal Structure Analysis
The determination and analysis of crystal structures are reliant on a suite of powerful analytical techniques. The following protocols outline the standard methodologies for the characterization of small organic molecules like the nitrobenzoic acid isomers.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Protocol:
-
Crystal Growth: Grow single crystals of the nitrobenzoic acid isomer of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetone, or water).
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection: Mount the goniometer head on the diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector as a series of frames.
-
Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and anisotropic displacement parameters.
Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a diffraction pattern from a polycrystalline (powder) sample, which is useful for phase identification, polymorph screening, and determination of lattice parameters.
Protocol:
-
Sample Preparation: Finely grind the crystalline sample of the nitrobenzoic acid isomer to a homogenous powder to ensure a random orientation of the crystallites.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat and level surface.
-
Data Collection: Place the sample holder in the powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. This pattern serves as a fingerprint for the crystalline phase and can be compared to databases for identification.
Thermal Analysis: DSC and TGA
Objective: To characterize the thermal properties of the material, including melting point, phase transitions, and decomposition temperature.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the nitrobenzoic acid isomer (typically 1-5 mg) into an appropriate sample pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC or TGA instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis:
-
DSC: The differential heat flow to the sample and reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks in the DSC thermogram.
-
TGA: The mass of the sample is monitored as a function of temperature. Mass loss events indicate decomposition or desolvation.
-
Causality and Conclusion: The Directing Influence of the Nitro Group
The comparative analysis of the nitrobenzoic acid isomers unequivocally demonstrates the profound influence of substituent position on crystal packing. The observed differences in their supramolecular architectures can be attributed to a combination of steric and electronic effects:
-
Steric Hindrance (Ortho Effect): In 2-nitrobenzoic acid, the steric repulsion between the adjacent nitro and carboxylic acid groups is the dominant factor, forcing a non-planar conformation that limits the types of intermolecular interactions possible. This leads to a relatively simple packing motif dominated by the robust carboxylic acid dimer.
-
Electronic Effects and Hydrogen Bond Acceptor Ability (Meta and Para Isomers): In the meta and para isomers, the nitro group is sterically unhindered and can fully participate in the supramolecular assembly. Its strong electron-withdrawing nature makes its oxygen atoms effective hydrogen bond acceptors, leading to the formation of C-H···O interactions that link the primary carboxylic acid dimers into higher-order structures.
-
Symmetry and π-π Stacking (Para Isomer): The high symmetry and planarity of 4-nitrobenzoic acid facilitate efficient packing and promote stabilizing π-π stacking interactions between the aromatic rings. These interactions, absent in the ortho isomer and less significant in the meta isomer, are a key contributor to the high melting point and stability of the para isomer.
References
- Zhurov, V. V., & Pinkerton, A. A. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid: An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A, 119(52), 13092–13100. [Link]
- Dunuwila, D. D., & Berglund, K. A. (1997). A comparison of the crystal structures of m- and p-nitrobenzoic acids. Journal of Crystal Growth, 179(1-2), 245-252.
- Dash, S. G., Singh, S. S., & Guru Row, T. N. (2019). Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. Crystal Growth & Design, 19(3), 1485–1489. [Link]
- Cambridge Crystallographic D
- Cullity, B. D., & Stock, S. R. (2001). Elements of X-ray Diffraction. Prentice Hall.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-2-nitrobenzoic Acid
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. 3-Hydroxy-2-nitrobenzoic acid, a valuable compound in organic synthesis, requires meticulous handling throughout its lifecycle.[1] Improper disposal is not merely a regulatory misstep; it poses significant risks to personnel and the environment. This guide provides a procedural framework grounded in established safety protocols to ensure this chemical is managed responsibly.
Core Chemical Profile and Hazard Identification
Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions. This compound is a solid, crystalline powder that is classified as a skin and serious eye irritant.[2] It may also cause respiratory irritation.[2][3][4]
| Property | Value | Source |
| CAS Number | 602-00-6 | [1][2][5][6] |
| Molecular Formula | C₇H₅NO₅ | [2][5] |
| Molecular Weight | 183.12 g/mol | [2][5] |
| Appearance | White to light yellow crystal powder | [7] |
| Melting Point | 179-181 °C | [7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
Pre-Disposal: Essential Safety and Handling
The disposal process begins before the first grain of waste is generated. It starts with establishing a safe handling environment. The principle here is containment and personal protection to mitigate the risks identified above.
Personal Protective Equipment (PPE)
Based on its hazard profile, the following PPE is mandatory when handling this compound in any capacity, including disposal:
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.[9][10] Standard eyeglasses are insufficient.
-
Hand Protection: Wear chemically resistant, powder-free gloves, such as nitrile gloves.[10] Gloves must be inspected for integrity before use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[9][10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[9] For larger quantities or significant spill risk, a full protective suit may be necessary.[9]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4][11] If dust is generated and ventilation is inadequate, a NIOSH-approved respirator is required.[3][8][12]
Engineering Controls
Always handle this chemical in a well-ventilated area to control airborne levels.[8] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][8]
Waste Segregation: Preventing Hazardous Reactions
A critical error in chemical disposal is the improper mixing of waste streams. This compound waste must be segregated and never combined with incompatible chemicals.
-
Incompatible Materials: Keep this compound separate from strong oxidizing agents, strong bases, and amines.[4] Mixing with incompatible substances can lead to dangerous reactions, including heat generation or the release of toxic gases.[13][14]
-
Waste Container: Designate a specific, clearly labeled container for this compound waste. This container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed when not in use.[4][12][15]
The diagram below illustrates the decision-making process for proper waste segregation and disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is essential for safety and regulatory compliance. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Step 1: Waste Collection
For routine laboratory waste such as contaminated filter paper, weighing boats, or gloves, place these items directly into the designated, labeled hazardous waste container.[15] For residual solid chemical, sweep it up and shovel it into a suitable container for disposal.[4] Avoid generating dust during this process.[3][4][16]
Step 2: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[3]
-
Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop the material into the designated hazardous waste container.[9][17] Avoid creating dust.[16][17]
-
Clean the affected area thoroughly with soap and water.[18]
Step 3: Container Management
The waste container must be correctly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant"). Keep the container tightly closed and store it in a cool, dry, and well-ventilated location away from incompatible materials.[3][4][12]
Step 4: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4][11] This material and its container must be disposed of as hazardous waste.[11] The collected waste must be turned over to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for final treatment and disposal in an approved waste disposal plant.[3][4][13][16]
Emergency Exposure Procedures
Should an accidental exposure occur, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin with plenty of soap and water.[3][19] If skin irritation occurs, get medical advice.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3][4]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[4] Seek immediate medical attention.[3]
By implementing these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific pursuits are conducted with the utmost responsibility.
References
- Benchchem. Proper Disposal of 2-Amino-5-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Sigma-Aldrich. Safety Data Sheet - this compound.
- Fisher Scientific. Safety Data Sheet - 3-Hydroxy-4-nitrobenzoic acid.
- Fisher Scientific. Safety Data Sheet - m-Hydroxybenzoic acid.
- Apollo Scientific. 3-Nitrobenzoic acid Safety Data Sheet.
- ChemicalBook. 3-Hydroxy-4-nitrobenzoic acid - Safety Data Sheet.
- Loba Chemie. 3-HYDROXY BENZOIC ACID MSDS.
- Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid.
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS - 4-Nitrobenzoic acid.
- Thermo Fisher Scientific. Safety Data Sheet - 3,5-Dibromo-4-hydroxybenzoic acid.
- NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- MedChemExpress. 3-Nitrobenzoic acid-SDS.
- Apollo Scientific. 3-Hydroxybenzoic acid Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%.
- Sigma-Aldrich. 3-Nitrobenzoic acid - Safety Data Sheet.
- Santa Cruz Biotechnology. This compound | CAS 602-00-6.
- PubChem - NIH. This compound | C7H5NO5 | CID 293291.
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Mastering the Safe Handling of 3-Hydroxy-2-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of 3-Hydroxy-2-nitrobenzoic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure comprehensive protection and regulatory compliance. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Analysis: Understanding the Risks of this compound
This compound (CAS No. 602-00-6) is a solid organic compound that presents several health hazards. A thorough understanding of its toxicological profile is fundamental to selecting the appropriate Personal Protective Equipment (PPE).
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (in some classifications).[1]
These classifications necessitate a multi-faceted PPE strategy to protect against dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Exposure Route | Required PPE | Specifications and Rationale |
| Dermal (Skin) | Hand Protection | Butyl rubber gloves are recommended for prolonged contact or immersion due to their high resistance to corrosive acids and nitro-compounds.[2] For incidental splash contact, nitrile gloves (minimum 5-mil thickness) can be used, but must be replaced immediately upon contamination.[3][4] Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat is required for all routine procedures. For tasks with a higher risk of splashes or dust generation, a chemically resistant apron over the lab coat is advised. | |
| Ocular (Eyes) | Eye and Face Protection | Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation. |
| Respiratory | Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, for procedures that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 particulate respirator is the minimum requirement.[6][7][8] All handling of the solid should ideally be performed in a certified chemical fume hood to minimize inhalation exposure. |
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on risk assessment.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For any operation that may generate dust, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are immediately accessible.[5]
-
PPE Inspection: Before commencing work, thoroughly inspect all PPE for any signs of damage, degradation, or contamination. Do not use compromised equipment.
-
-
Chemical Handling:
-
Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood or a containment glove box to prevent the release of airborne particles.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers of the chemical to mitigate the impact of a potential spill.
-
-
Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the laboratory.
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Dust off any solid material from the skin immediately, then flush the affected area with large amounts of water for at least 15 minutes.[1][11] Remove all contaminated clothing while under a safety shower.[5][9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Minor Spill (Solid): Alert personnel in the immediate area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area and alert the appropriate emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with acidic organic compounds.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as bases or strong oxidizing agents.[12]
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste," "Contaminated debris").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Engage a licensed professional chemical waste disposal company for the final disposal of the waste.[2]
-
Never dispose of this compound down the drain or in the regular trash.[13]
-
Empty containers must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[14]
-
Waste Disposal Workflow
Caption: Disposal workflow for this compound waste.
By implementing these comprehensive safety and handling protocols, laboratories can significantly mitigate the risks associated with this compound, ensuring the well-being of their personnel and maintaining environmental responsibility.
References
- PubChem. This compound.
- Florida State University Emergency Management. Chemical Spills. [Link]
- Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
